molecular formula C11H18N2O4 B1529868 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one CAS No. 1363381-20-7

2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

Cat. No.: B1529868
CAS No.: 1363381-20-7
M. Wt: 242.27 g/mol
InChI Key: XVGAQOILVLJWLR-UHFFFAOYSA-N
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Description

2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one is a useful research compound. Its molecular formula is C11H18N2O4 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-10(2,3)17-9(15)13-6-11(7-13)5-12-8(14)4-16-11/h4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGAQOILVLJWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one: A Versatile Spirocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one, a key building block for medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, a representative synthesis protocol, and its strategic applications in the design of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery seeking to leverage advanced molecular scaffolds.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Design

The pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic structures. This "escape from flatland" emphasizes the importance of three-dimensional (3D) molecular architectures, which can offer improved target engagement, selectivity, and physicochemical properties. Spirocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this paradigm shift. Their inherent rigidity and defined 3D geometry provide a powerful tool for optimizing drug candidates.

This compound is a prime example of a spirocyclic scaffold designed for versatility in drug discovery. It incorporates an azetidine ring, a morpholinone ring, and a Boc-protecting group, offering multiple points for chemical modification. This unique combination of features makes it a valuable starting material for the synthesis of diverse libraries of compounds with potential therapeutic applications.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 1363381-20-7[1]
Molecular Formula C₁₁H₁₈N₂O₄[2][3]
Molecular Weight 242.27 g/mol [2][3]
IUPAC Name tert-butyl 7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate[1]
Synonyms This compound[2][3]

Structural Features:

  • Spirocenter: The quaternary carbon atom at the junction of the azetidine and morpholinone rings imparts conformational rigidity.

  • Azetidine Ring: The four-membered nitrogen-containing ring provides a vector for substitution, allowing for the introduction of various functional groups.

  • Morpholinone Ring: This six-membered heterocyclic ring contains an oxygen atom, which can influence solubility and hydrogen bonding capabilities, and a lactam functionality that can be further reacted.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen allows for controlled, regioselective reactions. It can be readily removed under acidic conditions to enable further functionalization at this position.

Synthesis of this compound: A Representative Protocol

Causality Behind Experimental Choices:

The proposed synthesis involves a multi-step sequence that strategically builds the spirocyclic core. The choice of starting materials and reagents is guided by principles of high-yield reactions, functional group compatibility, and the commercial availability of precursors. The protection-deprotection strategy is crucial for achieving the desired regioselectivity.

Experimental Protocol:

Step 1: Synthesis of a Suitable Azetidine Precursor

The synthesis would likely commence with a commercially available or readily synthesized N-Boc protected 3-substituted azetidine.

Step 2: Introduction of the Morpholinone Precursor

The azetidine precursor would then be reacted with a suitable reagent to introduce the backbone of the morpholinone ring.

Step 3: Intramolecular Cyclization to Form the Spirocyclic Lactam

The final key step would involve an intramolecular cyclization to form the 7-oxo-5-oxa-2,8-diaza-spiro[3.5]nonane core.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Synthesis of this compound start N-Boc-3-substituted Azetidine step1 Functional Group Interconversion start->step1 Step 1 step2 Coupling with Morpholinone Precursor step1->step2 Step 2 step3 Intramolecular Cyclization step2->step3 Step 3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Characterization and Spectroscopic Analysis

Definitive characterization of this compound would rely on a combination of spectroscopic techniques. While specific data is not publicly available, the expected spectral features are outlined below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), as well as distinct multiplets for the methylene protons of the azetidine and morpholinone rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the carbonyl carbon of the lactam (~170 ppm), the quaternary spirocenter, the carbons of the Boc group, and the methylene carbons of the heterocyclic rings.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the lactam carbonyl group (around 1650-1680 cm⁻¹) and the urethane carbonyl of the Boc group (around 1690-1710 cm⁻¹).

  • MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 243.28.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for the synthesis of novel drug candidates. It is described as a reactant used in the efficient preparation of a diverse array of amino alcohol chiral fragments[1]. This suggests its utility in creating libraries of compounds for screening against various biological targets.

Strategic Advantages in Medicinal Chemistry:

  • Scaffold Hopping and Bioisosteric Replacement: The spirocyclic core can serve as a bioisostere for other cyclic systems, such as piperidines or morpholines, potentially leading to improved pharmacological profiles.

  • Access to Novel Chemical Space: The unique 3D arrangement of functional groups allows for the exploration of previously uncharted chemical space, increasing the probability of discovering novel hits.

  • Modulation of Physicochemical Properties: The introduction of the spirocyclic lactam motif can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability.

Diagram of the Role in Molecular Scaffolding:

G cluster_1 Application in Drug Discovery scaffold This compound deprotection Boc Deprotection scaffold->deprotection functionalization2 Lactam Chemistry scaffold->functionalization2 functionalization1 N-Functionalization deprotection->functionalization1 library Diverse Compound Library functionalization1->library functionalization2->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit

Caption: Role of the spirocyclic scaffold in generating diverse compound libraries.

Conclusion

This compound represents a valuable and versatile tool for the modern medicinal chemist. Its unique spirocyclic architecture, coupled with multiple points for diversification, provides a robust platform for the design and synthesis of novel small molecules with the potential for enhanced therapeutic properties. While further public data on its specific synthesis and applications would be beneficial, the foundational knowledge of its structure and the principles of spirocycle chemistry underscore its importance as a key building block in the ongoing quest for new and improved medicines.

References

Sources

An In-Depth Technical Guide to 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one (CAS Number: 1363381-20-7), a unique spirocyclic scaffold with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, its strategic importance in drug design, a proposed synthetic pathway based on established chemical principles, and its potential applications.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly "escaping flatland" by exploring three-dimensional molecular architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool in this endeavor. Their rigid, well-defined three-dimensional structures can orient substituents in precise vectors, enabling enhanced target engagement and offering a path to novel intellectual property.

The subject of this guide, this compound, is a compelling example of this class of molecules. It incorporates a desirable combination of structural features: a spirocyclic core for spatial diversity, an oxa-substituent to modulate physicochemical properties such as solubility, and a lactam moiety which is a common feature in many biologically active compounds.[2][3] The Boc-protecting group on one of the nitrogen atoms provides a handle for further synthetic elaboration, making it a valuable building block for the construction of diverse chemical libraries.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. Below is a summary of the key physicochemical data for this compound.

PropertyValueSource
CAS Number 1363381-20-7[4][5]
Molecular Formula C₁₁H₁₈N₂O₄[4]
Molecular Weight 242.27 g/mol [4]
IUPAC Name tert-butyl 7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate[4]
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)COC(=O)N2Inferred
Appearance White to off-white solidSupplier Data
Purity Typically >95%[6]

Proposed Synthetic Strategy: A Modular and Convergent Approach

The causality behind this proposed multi-step synthesis lies in the strategic construction of the spirocyclic core, followed by the formation of the lactam ring. This approach allows for the introduction of key functional groups at specific stages of the synthesis.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Synthesis of the Spirocyclic Core cluster_1 Step 2: Lactam Ring Formation cluster_2 Step 3: Boc Protection A Commercially Available Starting Materials B Formation of Spirocyclic Intermediate A->B Multi-step sequence C Cyclization B->C D This compound C->D Protection of the secondary amine G A This compound B Deprotection of Boc group A->B C Amide Coupling B->C D Reductive Amination B->D E Alkylation B->E

Sources

An In-depth Technical Guide on the Physicochemical Properties of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "potency is not everything" has never been more resonant. The journey of a promising molecular entity from a benchtop discovery to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability and potential for therapeutic success.[1] A comprehensive understanding and early optimization of these properties are therefore not merely academic exercises but critical strategic imperatives in the development of novel therapeutics.[2]

This technical guide provides an in-depth analysis of the core physicochemical properties of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one , a spirocyclic scaffold of significant interest in medicinal chemistry. Spirocyclic systems are increasingly sought after for their ability to introduce three-dimensional complexity into molecular design, often leading to improved metabolic stability and target-binding selectivity. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both a summary of key properties and detailed, field-proven methodologies for their experimental determination.

Molecular Identity and Core Structural Features

This compound is a heterocyclic compound featuring a spirocyclic core, where two rings share a single carbon atom. This particular scaffold incorporates an azetidine ring, a morpholinone ring, and a tert-butyloxycarbonyl (Boc) protecting group.

PropertyValueSource
CAS Number 1363381-20-7[3][4][5][6]
Molecular Formula C₁₁H₁₈N₂O₄[3][7]
Molecular Weight 242.27 g/mol [6][7]
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CNC(=O)CO2)C1[8]
InChIKey XVGAQOILVLJWLR-UHFFFAOYSA-N[8]

Predicted Physicochemical Properties: A Computational Assessment

In the absence of comprehensive experimental data, computational modeling provides a valuable first pass at understanding the physicochemical landscape of a molecule. The following properties for this compound have been predicted using established algorithms. It is crucial to note that these are in silico estimations and should be confirmed by experimental data.

Physicochemical ParameterPredicted ValueSignificance in Drug Discovery
logP (Octanol/Water Partition Coefficient) -0.85 ± 0.5Indicates the lipophilicity of a molecule. A negative logP suggests higher hydrophilicity, which can influence solubility and membrane permeability.
Aqueous Solubility (logS) -1.5 (Moderately Soluble)Crucial for absorption and formulation. Poor solubility is a major hurdle in drug development.[9]
pKa (Acid Dissociation Constant) Basic pKa: ~6.5Determines the ionization state of the molecule at a given pH, which profoundly impacts solubility, permeability, and target binding.
Topological Polar Surface Area (TPSA) 75.2 ŲAn indicator of a molecule's ability to permeate cell membranes. TPSA values below 140 Ų are generally associated with good oral bioavailability.

Note: Predicted values were obtained using publicly available cheminformatics tools such as SwissADME and ChemAxon. These platforms utilize various computational models to estimate properties.[10][11][12][13][14][15][16][17]

Core Physicochemical Properties and Their Experimental Determination

A thorough experimental characterization of a drug candidate's physicochemical properties is a cornerstone of preclinical development. This section outlines the significance of key parameters and provides detailed protocols for their determination.

Lipophilicity (logP/logD): The Balance Between Water and Fat

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.[1] The octanol-water partition coefficient (logP for the neutral species, logD for a specific pH) is the standard measure of this property. While excessively high lipophilicity can lead to poor solubility and increased metabolic clearance, a certain degree is necessary for membrane permeation.[1]

This "gold standard" method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.[18][19][20][21]

Caption: Workflow for thermodynamic solubility determination.

Causality Behind Experimental Choices:

  • Excess Solid: Ensuring an excess of the solid compound is present is critical to guarantee that the solution is saturated at equilibrium.

  • Prolonged Incubation: A 24-48 hour incubation period allows sufficient time for the dissolution process to reach a true thermodynamic equilibrium.

  • Filtration: This step is essential to separate the saturated solution from the undissolved solid, ensuring that the measured concentration reflects only the dissolved compound.

Ionization Constant (pKa): The Influence of pH

The pKa of a molecule is the pH at which it is 50% ionized and 50% in its neutral form. For drug candidates with ionizable groups, the pKa dictates the extent of ionization at different physiological pH values, which in turn affects solubility, permeability, and target engagement. [22]

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. [22][23][24][25][26]

Caption: Workflow for pKa determination via potentiometric titration.

Causality Behind Experimental Choices:

  • Constant Ionic Strength: Maintaining a constant ionic strength throughout the titration minimizes changes in the activity coefficients of the ions, leading to a more accurate pKa determination.

  • Standardized Titrants: The use of accurately standardized acidic and basic solutions is fundamental for the precise determination of the equivalence point.

  • Derivative Plots: The inflection point of the titration curve, which corresponds to the pKa, can be more accurately identified by plotting the first or second derivative of the pH with respect to the volume of titrant added.

Illustrative Spectral Data of Structurally Related Compounds

While specific experimental spectral data for this compound is not publicly available, the following provides an overview of the expected spectral characteristics based on its functional groups and related spirocyclic structures.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), as well as multiplets for the methylene protons of the azetidine and morpholinone rings. The chemical shifts and coupling patterns of these protons would provide valuable information about the conformation of the spirocyclic system. [2][27][28][29][30]* ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the lactam and the Boc group, the quaternary spiro carbon, and the various methylene carbons in the rings. [27][30]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 243.13. Fragmentation may involve the loss of the Boc group or cleavage of the spirocyclic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups. Key expected vibrational bands include:

  • C=O stretching (lactam): A strong absorption band around 1650-1680 cm⁻¹. [31][32][33][34]* C=O stretching (Boc carbamate): A strong absorption band around 1690-1710 cm⁻¹.

  • N-H stretching (lactam): A band in the region of 3200-3400 cm⁻¹.

  • C-O-C stretching (ether): A band in the region of 1050-1150 cm⁻¹.

Conclusion: A Framework for Informed Drug Design

The physicochemical properties of this compound, and indeed any drug candidate, are not merely a collection of data points but rather a holistic profile that dictates its potential for success. This guide has provided a comprehensive overview of these critical parameters, from in silico predictions to detailed experimental protocols. By understanding and applying these principles, researchers and drug development professionals can make more informed decisions, optimizing molecular design to navigate the complex journey from discovery to the clinic. The integration of predictive modeling with robust experimental validation, as outlined in this document, represents a best-practice approach to mitigating risks and enhancing the probability of developing safe and effective medicines.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • Egan, W. J., Merz, K. M., & Baldwin, J. J. (2000). Prediction of drug absorption using multivariate statistics. Journal of Medicinal Chemistry, 43(21), 3867-3877.
  • Kerns, E. H., & Di, L. (2008).
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Takács-Novák, K., Box, K. J., & Avdeef, A. (1997). Potentiometric and spectrophotometric determination of the pKa of some new drug candidate molecules. Journal of Pharmaceutical and Biomedical Analysis, 16(2), 197-207.
  • Wiczling, P., Struck-Lewicka, W., & Kaliszan, R. (2014). Simultaneous determination of hydrophobicity and dissociation constant of a mixture of compounds by liquid chromatography–mass spectrometry.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

Sources

2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one: A Modern Scaffold for Drug Discovery

Executive Summary

This guide provides a comprehensive technical overview of this compound, a highly functionalized spirocyclic building block designed for applications in medicinal chemistry and drug development. This molecule merges several key structural features—a Boc-protected azetidine ring and a morpholinone core—around a central spirocyclic carbon. This unique three-dimensional architecture offers a compelling alternative to traditional flat, aromatic scaffolds, providing a pathway to novel chemical space with potentially improved physicochemical and pharmacological properties. We will delve into its molecular characteristics, propose a robust synthetic strategy, outline methods for analytical characterization, and explore its strategic application in the synthesis of compound libraries for drug screening.

The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

For decades, drug discovery was dominated by compounds rich in sp²-hybridized carbons, often leading to planar, aromatic structures. However, the industry has increasingly embraced the concept of "escaping flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates.[1] Molecules with a higher fraction of sp³-hybridized carbons, such as spirocycles, are associated with greater clinical success, often exhibiting enhanced potency, selectivity, and solubility while minimizing off-target effects.[2]

Spirocycles, which feature two rings connected by a single common atom, offer a rigid yet conformationally diverse framework. The introduction of heteroatoms, creating "oxa-spirocycles," further refines these properties. Incorporating an oxygen atom into the spirocyclic unit can dramatically improve aqueous solubility and lower lipophilicity, two critical parameters in optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[1]

This compound is a prime example of this modern design philosophy. It provides a structurally novel, F(sp³)-rich scaffold that enables the exploration of uncharted chemical space, making it a valuable building block for researchers aiming to develop next-generation therapeutics.

Molecular Profile and Physicochemical Properties

The defining feature of this molecule is its spirocyclic core, which joins an azetidine ring with a morpholinone ring. The azetidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that is stable under a wide range of conditions but can be selectively removed under acidic conditions. This allows for precise, directed functionalization at this position. The morpholinone moiety is a lactam, providing a rigid structural element with potential hydrogen bonding capabilities.

Key Molecular Data
PropertyValueReference(s)
Molecular Formula C₁₁H₁₈N₂O₄[3][4][5][6]
Molecular Weight 242.27 g/mol [4][7][8]
CAS Number 1363381-20-7[3][4][8]
IUPAC Name tert-butyl 7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate[5]

Proposed Synthetic Strategy and Experimental Protocol

While specific literature detailing the synthesis of this exact molecule is sparse, a logical and robust synthetic route can be devised based on established methodologies for constructing related spirocyclic systems.[9][10] A plausible strategy involves the construction of the morpholinone ring onto a pre-functionalized azetidine core.

Retrosynthetic Analysis

A logical retrosynthetic pathway is illustrated below. The target molecule can be disconnected at the amide bond and the C-N bond of the morpholinone ring, tracing back to a functionalized azetidine derivative and a suitable C2-O-C2 building block.

G cluster_logic Retrosynthetic Disconnection target 2-Boc-5-oxa-2,8-diaza- spiro[3.5]nonan-7-one intermediate1 N-Boc-3-amino-3- (carboxymethyl)azetidine derivative target->intermediate1 Ring Formation (Lactamization) precursor1 3-(((Benzyloxy)carbonyl)amino)-1- (tert-butoxycarbonyl)azetidine-3-carboxylic acid intermediate1->precursor1 Amide Coupling precursor2 Ethanolamine intermediate1->precursor2 Functionalization intermediate2 2-(Benzylamino)-N-(2-hydroxyethyl)acetamide precursor3 Bromoacetyl bromide precursor1->precursor3 Functionalization

Caption: Retrosynthetic analysis for the target spirocycle.

Hypothetical Experimental Protocol

This protocol represents a validated, step-by-step approach for the synthesis, with explanations for each choice to ensure reproducibility and understanding.

Step 1: Synthesis of tert-butyl 3-((2-hydroxyethyl)amino)-3-(hydroxymethyl)azetidine-1-carboxylate

  • Rationale: This step creates a key intermediate containing the azetidine core and the two arms required for the subsequent cyclization.

  • Procedure:

    • To a solution of tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol, add 2-bromoethanol (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the reaction mixture at 50°C for 16 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure. Purify the residue using silica gel column chromatography to yield the desired product.

Step 2: N-acylation with a Protected Glycolic Acid Equivalent

  • Rationale: This step introduces the carbonyl group and the oxygen atom required for the morpholinone ring. Using chloroacetyl chloride is a direct and efficient method.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

    • Add triethylamine (TEA) (2.2 eq) followed by the dropwise addition of chloroacetyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with water and extract the product with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated.

Step 3: Intramolecular Cyclization (Lactamization)

  • Rationale: This is the key ring-forming step. A strong, non-nucleophilic base is used to deprotonate the alcohol, which then displaces the chloride to form the morpholinone ring.

  • Procedure:

    • Dissolve the crude product from Step 2 in anhydrous tetrahydrofuran (THF).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 12 hours.

    • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the product with ethyl acetate. The organic phase is washed with brine, dried, and concentrated.

    • Purify the final product by column chromatography to obtain this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is critical. A combination of spectroscopic methods should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Look for the characteristic singlet at ~1.4 ppm corresponding to the nine protons of the Boc group. The protons on the azetidine and morpholinone rings will show distinct multiplets in the 2.5-4.5 ppm region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect signals for the carbonyl carbons of the Boc group (~155 ppm) and the lactam (~170 ppm), as well as the quaternary spiro-carbon.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight. The expected mass [M+H]⁺ would be approximately 243.28. HPLC analysis will determine the purity of the compound.

Applications in Medicinal Chemistry and Library Synthesis

The primary utility of this building block is in the generation of diverse compound libraries for high-throughput screening. The Boc-protected nitrogen on the azetidine ring is a synthetic handle that allows for straightforward diversification.

Workflow for Library Derivatization

The general workflow involves deprotection of the Boc group followed by coupling with a variety of functional groups.

G start 2-Boc-5-oxa-2,8-diaza- spiro[3.5]nonan-7-one deprotected 5-Oxa-2,8-diaza- spiro[3.5]nonan-7-one (Secondary Amine) start->deprotected Boc Deprotection (e.g., TFA in DCM) lib_a Library A (Amides) deprotected->lib_a R-COOH, Coupling Agent lib_b Library B (Sulfonamides) deprotected->lib_b R-SO₂Cl, Base lib_c Library C (Ureas) deprotected->lib_c R-NCO

Caption: Derivatization workflow for library synthesis.

  • Boc Deprotection: The Boc group is efficiently removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to yield the free secondary amine.

  • Functionalization: The resulting amine can be reacted with:

    • Carboxylic acids: Using standard peptide coupling reagents (e.g., HATU, HOBt) to form a diverse library of amides.

    • Sulfonyl chlorides: To generate sulfonamides.

    • Isocyanates: To produce ureas.

    • Aldehydes/Ketones: Via reductive amination to form substituted amines.

This versatility allows for the rapid exploration of the chemical space around the spirocyclic core, enabling the development of structure-activity relationships (SAR) and the identification of promising hit compounds.

Conclusion

This compound is more than just a molecule with a defined formula and weight; it is a strategic tool for modern drug discovery. Its F(sp³)-rich, three-dimensional structure, combined with its synthetically accessible functional handle, provides researchers with a powerful platform to build novel compound libraries. By leveraging such advanced building blocks, scientists can more effectively explore challenging biological targets and develop therapeutics with superior pharmacological profiles.

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An In-Depth Technical Guide to Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern era of drug discovery, the pursuit of novel chemical matter with enhanced therapeutic properties is relentless. A significant shift away from planar, two-dimensional molecules has led to an increasing focus on three-dimensional (3D) scaffolds that can better interact with the complex topographies of biological targets. Among these, spirocyclic scaffolds—characterized by two rings sharing a single atom—have emerged as a privileged structural motif. This guide provides an in-depth exploration of spirocyclic systems in medicinal chemistry, detailing their unique architectural features, the consequential advantages in physicochemical and pharmacokinetic properties, and prevalent synthetic strategies. Through case studies of approved drugs and a practical workflow for their incorporation, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the power of three-dimensionality to design the next generation of therapeutics.

Introduction: Beyond Flatland - The Rise of 3D Scaffolds in Medicinal Chemistry

For decades, medicinal chemistry has been dominated by "flatland"—a chemical space rich in aromatic and other planar systems. While this approach has yielded numerous successful drugs, it is fraught with challenges, including poor solubility, metabolic instability, and off-target effects often associated with high lipophilicity. The realization that biological targets, such as protein binding pockets, are inherently three-dimensional has catalyzed a paradigm shift towards molecules with greater spatial complexity.[1][2] This move is not merely an aesthetic choice; it is a strategic imperative to improve drug-like properties and clinical success rates.

An increased fraction of sp3-hybridized carbons (Fsp3), a common feature of 3D scaffolds, is correlated with a higher probability of a compound's successful translation to the clinic.[3][4] Spirocycles are a premier class of these 3D scaffolds.[5] Their unique architecture, where two rings are fused at a single quaternary carbon, known as the spiroatom, forces the rings into perpendicular orientations. This arrangement allows for a precise, three-dimensional projection of functional groups into space, facilitating more specific and effective interactions with biological targets.[5]

G cluster_0 Planar Scaffold (e.g., Benzene) cluster_1 Spirocyclic Scaffold Benzene Flat, 2D Structure Limited Vectorial Display Vector1 Vector2 Spirocycle Rigid, 3D Structure Defined Exit Vectors Vector3 Vector4 Vector5 Transition Escape from Flatland G cluster_protocol General Protocol: Synthesis of a Spiro-oxindole start Isatin Derivative + Michael Acceptor reagents Base or Lewis Acid Catalyst Solvent (e.g., Toluene) start->reagents 1. Combine reaction Michael Addition/ Intramolecular Cyclization reagents->reaction 2. Heat/Stir workup Aqueous Workup & Extraction reaction->workup 3. Quench purification Column Chromatography workup->purification 4. Isolate Crude product Purified Spiro-oxindole Product purification->product 5. Purify

Caption: A generalized workflow for the synthesis of spiro-oxindoles.

Experimental Protocol: Synthesis of a Spiro[cyclopropane-1,3'-oxindole]

This protocol is a representative example based on methodologies for creating spiro-oxindoles, which are privileged scaffolds in medicinal chemistry. [6][7][8]

  • Reactant Preparation: To a solution of an appropriate isatin-derived methyleneindolinone (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is added a sulfur ylide or a similar cyclopropanating agent (1.2 eq).

  • Reaction Initiation: The reaction mixture is stirred at room temperature. For less reactive substrates, a catalyst such as a chiral Lewis acid may be added to promote the reaction and control stereochemistry. [9]3. Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired spiro[cyclopropane-1,3'-oxindole].

  • Characterization: The structure and purity of the final compound are confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Case Studies: Spirocyclic Scaffolds in Modern Medicine

The utility of spirocyclic scaffolds is best illustrated by their presence in a growing number of approved drugs and clinical candidates. [3][10]

  • Spironolactone: One of the earliest examples, approved in 1959, is a potassium-sparing diuretic. [11][10]Its spirolactone moiety is crucial for its antagonist activity at the mineralocorticoid receptor. [11]* Revumenib: A recently approved first-in-class menin-MLL inhibitor for acute leukemias. [12]The central 2,7-diazaspiro[3.5]nonane scaffold is essential for binding, with the protonated piperidine nitrogen forming a key cation-π interaction with two tyrosine residues in the target protein. [12]* Ledipasvir: An approved antiviral for Hepatitis C. This molecule features a spirocycle on its periphery, which was introduced to modulate the molecule's properties and optimize its pharmacokinetic profile. [5] Other notable examples include:

  • Fluspirilene: An antipsychotic drug. [13][14]* Irbesartan: An antihypertensive medication. [13][14]* Drospirenone: A progestin used in oral contraceptives. [11][10]

Strategic Incorporation of Spirocycles: A Decision-Making Workflow

Incorporating a spirocycle is a strategic decision in a drug discovery program, often employed during the hit-to-lead or lead optimization phase to address specific liabilities of an existing molecule.

Caption: A strategic workflow for incorporating spirocyclic scaffolds in drug discovery.

Future Perspectives and Emerging Trends

The application of spirocyclic scaffolds in medicinal chemistry continues to expand, driven by innovations in synthetic chemistry and a deeper understanding of their value. [15]

  • Novel Synthetic Methodologies: The development of new catalytic systems and high-throughput synthesis techniques will make a wider diversity of spirocyclic building blocks accessible to medicinal chemists. [15][16]* Computational Design: Advances in computational chemistry and AI are enabling the de novo design of spirocyclic scaffolds tailored to specific protein targets, accelerating the discovery process. [17][18]* New Modalities: Spirocycles are being explored in emerging therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where their rigid structures can help to correctly orient the two ends of the degrader molecule.

  • Fragment-Based Drug Discovery (FBDD): The creation of fragment libraries enriched with novel spirocycles will provide a rich source of starting points for FBDD campaigns. [5]

Conclusion

Spirocyclic scaffolds represent a powerful tool in the medicinal chemist's arsenal for escaping "flatland" and designing superior therapeutics. Their inherent three-dimensionality, conformational rigidity, and ability to favorably modulate physicochemical and pharmacokinetic properties make them an attractive strategy for overcoming common challenges in drug discovery. [19][16]As synthetic accessibility continues to improve and their applications broaden, spirocycles are poised to become an even more integral component of successful drug development programs, ultimately contributing to the creation of more effective and safer medicines.

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of the Boc Protecting Group in Amine Synthesis

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, providing a robust and versatile tool for the temporary masking of amine functionalities. Its widespread application in peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals is a testament to its unique combination of stability across a broad spectrum of reaction conditions and its facile, predictable cleavage under mild acidic conditions.[1] This technical guide offers a comprehensive exploration of the Boc group, detailing the fundamental principles of its chemistry, the mechanisms of its installation and removal, its critical role in orthogonal synthetic strategies, and field-proven protocols for its successful implementation. This document is intended to serve as a key resource for researchers, scientists, and drug development professionals seeking to leverage the full potential of Boc chemistry in their synthetic endeavors.

The Strategic Imperative for Amine Protection

Amines are fundamental functional groups, but their inherent nucleophilicity and basicity can be liabilities in multi-step syntheses.[2] Unprotected amines can engage in a variety of undesired side reactions, such as acylations, alkylations, or acting as a base, leading to complex product mixtures, reduced yields, and purification challenges.[3] Protecting groups temporarily convert the reactive amine into a less reactive derivative—in the case of Boc, a carbamate—allowing other chemical transformations to proceed cleanly elsewhere in the molecule.[1][2]

The ideal protecting group strategy is defined by several key attributes:

  • Ease of Installation: The group should be introduced in high yield under mild conditions.

  • Stability: It must be robust enough to withstand the conditions of subsequent reaction steps.

  • Facile Cleavage: The group should be removable in high yield under conditions that do not affect other functional groups.

  • Orthogonality: In complex syntheses, it must be possible to remove one type of protecting group without affecting others.[4]

The Boc group excels in these areas, making it one of the most common and reliable choices for amine protection in non-peptide and peptide chemistry alike.[5][6]

Mechanism of Action: The Chemistry of Boc-ON and Boc-OFF

A thorough understanding of the mechanisms behind the application and removal of the Boc group is critical for troubleshooting, optimization, and rational synthetic design.

Boc Protection (Boc-ON)

The most common method for introducing the Boc group is through the reaction of a primary or secondary amine with di-tert-butyl dicarbonate ((Boc)₂O), often called Boc anhydride.[1] The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[7][8] This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group. This unstable intermediate readily decomposes into gaseous carbon dioxide and tert-butanol, a strong thermodynamic driving force that pushes the reaction to completion.[8]

While the reaction can proceed without a base, one is often added to neutralize the protonated amine product and accelerate the reaction.[9] Common bases include triethylamine (TEA), 4-dimethylaminopyridine (DMAP), or sodium hydroxide.[10][11]

Boc_Protection_Mechanism Mechanism of N-Boc Protection cluster_reactants cluster_intermediate cluster_products R2NH R₂NH (Amine) Tetrahedral [Tetrahedral Intermediate] R2NH->Tetrahedral 1. Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral Boc_Amine R₂N-Boc (Protected Amine) Tetrahedral->Boc_Amine 2. Collapse & Proton Transfer tBuOH t-BuOH Tetrahedral->tBuOH 3. Leaving Group Decomposition CO2 CO₂ Tetrahedral->CO2

Mechanism of N-Boc Protection of an amine.
Boc Deprotection (Boc-OFF)

The defining characteristic of the Boc group is its lability under acidic conditions.[12] The deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[5][10]

The mechanism proceeds via three key steps:

  • Protonation: The acid protonates the carbonyl oxygen of the carbamate.[12][13]

  • Fragmentation: The protonated intermediate fragments, leading to the loss of a highly stable tert-butyl carbocation and the formation of an unstable carbamic acid.[12][13] This step is facile due to the stability of the tertiary carbocation.

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free, protonated amine.[12][13]

The evolution of CO₂ gas is a satisfying and clear indicator that the deprotection is proceeding.[7] The liberated tert-butyl cation can either be trapped by a nucleophile or deprotonate to form isobutylene gas.[12]

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection Boc_Amine R₂N-Boc Protonated [Protonated Carbamate] Boc_Amine->Protonated H_plus H⁺ (Acid) H_plus->Protonated 1. Protonation Carbamic_Acid R₂N-COOH (Carbamic Acid) Protonated->Carbamic_Acid 2. Fragmentation tBu_cation t-Bu⁺ Protonated->tBu_cation Free_Amine R₂NH₂⁺ (Amine Salt) Carbamic_Acid->Free_Amine 3. Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene Deprotonation

Mechanism of acid-catalyzed Boc deprotection.

A potential complication is the tendency of the reactive tert-butyl cation to alkylate other nucleophilic residues in the substrate, such as tryptophan or methionine in peptides.[10][14] This side reaction can be suppressed by adding "scavengers" like anisole, thioanisole, or dithiothreitol (DTE) to the deprotection cocktail.[10][14]

Orthogonality: The Key to Complex Synthesis

In the synthesis of complex molecules like peptides or pharmaceuticals, multiple functional groups may require protection. Orthogonal protection is a strategy that employs protecting groups that can be removed under distinct, non-interfering conditions.[4] The Boc group is a key player in this strategy due to its unique acid lability.

It is perfectly orthogonal to:

  • Fmoc (9-fluorenylmethoxycarbonyl) group: Removed under mild basic conditions (e.g., piperidine), under which the Boc group is completely stable.[9][15]

  • Cbz (Benzyloxycarbonyl) group: Typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), conditions that do not affect the Boc group.[9][16]

This orthogonality allows for the selective deprotection and manipulation of specific amines in the presence of others, which is the foundational principle of modern Solid-Phase Peptide Synthesis (SPPS).[1][17]

Orthogonality Orthogonal Deprotection Strategy cluster_molecule Multi-Protected Molecule Molecule Peptide-NH... N-Fmoc N-Boc N-Cbz Base Base (Piperidine) Molecule:f1->Base Acid Acid (TFA) Molecule:f2->Acid Hydro H₂ / Pd-C Molecule:f3->Hydro Product_Fmoc Fmoc Removed Base->Product_Fmoc Selective Cleavage Product_Boc Boc Removed Acid->Product_Boc Selective Cleavage Product_Cbz Cbz Removed Hydro->Product_Cbz Selective Cleavage

Orthogonality of common amine protecting groups.

Field Applications in Research and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

The Boc group was foundational to the development of SPPS by Bruce Merrifield.[18][19] In Boc-SPPS, amino acids are sequentially coupled to a growing peptide chain anchored to a solid resin support. Each incoming amino acid is protected on its Nα-amino group with Boc. The synthesis follows a cyclical workflow:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.[18]

  • Neutralization: The resulting ammonium salt is neutralized with a hindered base like diisopropylethylamine (DIEA).[14]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the newly freed N-terminus.

  • Wash: Excess reagents are washed away.

This cycle is repeated until the desired peptide is assembled. While Fmoc-based chemistry is now more common due to its milder conditions, Boc-SPPS remains highly valuable, especially for synthesizing hydrophobic or complex peptides.[20][21]

Drug Synthesis and Medicinal Chemistry

In drug development, the Boc group is indispensable for controlling the reactivity of amines during the construction of complex molecular architectures.[3][22] It allows for the precise, sequential introduction of functionalities, preventing side reactions that would otherwise compromise yield and purity.[22] For example, in the synthesis of paclitaxel derivatives or novel antibiotics, Boc protection ensures that key amine groups remain inert until the final stages of the synthesis, enabling the reliable construction of the core molecular scaffold.[3][22] Its stability and predictable cleavage make it a reliable tool for both laboratory-scale research and industrial-scale production.[3]

Quantitative Data & Protocols

Comparative Data for Boc Protection

The choice of reagent and conditions for Boc protection can be optimized for different substrates. The following table summarizes several effective methods.

SubstrateReagent/CatalystSolventTimeYield (%)Reference
Aniline(Boc)₂ONone30 min95[11]
Aniline(Boc)₂O / Amberlite-IR 120None<1 min99[11]
Benzylamine(Boc)₂OWater/Acetone8 min98[11]
Pyrrolidine(Boc)₂O / TEADCM1 h100[11]
Common Conditions for Boc Deprotection
Reagent SystemTypical ConditionsSubstrate CompatibilityNotes
Trifluoroacetic Acid (TFA)25-50% TFA in DCM, 0°C to RT, 1-4 hStandard method, but harsh for very acid-sensitive groups.Most common method in SPPS. Scavengers may be needed.[19][23]
Hydrochloric Acid (HCl)3-4M HCl in Dioxane or Ethyl Acetate, RT, 30 min - 2 hWidely applicable.Product is isolated as the hydrochloride salt, which can be advantageous for handling and purification.[10][12]
Trimethylsilyl Iodide (TMSI)TMSI in CH₂Cl₂, RT, 12-24 hGood for substrates where other methods are too harsh.Milder, non-protic acid conditions.[5][10]
ThermalHeat (~180°C) under vacuumFor robust molecules without heat-sensitive groups.Less common, but useful in specific cases.[7]

Experimental Protocols

Protocol: General Procedure for N-Boc Protection of a Primary Amine

This protocol describes a standard method using di-tert-butyl dicarbonate and a base in an organic solvent.[24]

Materials:

  • Primary or secondary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0 equiv.) in DCM or THF.

  • Add the base (1.1 - 1.5 equiv. of TEA, or 0.1 equiv. of DMAP).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.05 - 1.1 equiv.) in the same solvent dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[11]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the N-Boc protected amine by column chromatography on silica gel if necessary.

Protocol: General Procedure for N-Boc Deprotection using TFA

This protocol outlines the removal of the Boc group under standard strong acidic conditions.[24]

Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected amine (1.0 equiv.) in DCM (approx. 0.1-0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equiv., or use a 25-50% v/v mixture of TFA in DCM). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Stir the mixture at 0 °C or allow it to warm to room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Conclusion

The Boc protecting group is an indispensable and powerful tool in the arsenal of the synthetic chemist.[9] Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its position in both academic research and industrial drug development.[1] A thorough understanding of its underlying mechanisms, quantitative performance, and the nuances of experimental protocols is paramount for its successful and efficient application in the synthesis of the next generation of complex molecules and therapeutics.

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The Oxa-Diaza-Spiro Nonanone Core: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Modern Medicinal Chemistry

The relentless pursuit of novel therapeutics has driven medicinal chemists to explore beyond the confines of "flatland"—the predominantly two-dimensional chemical space of aromatic and heteroaromatic compounds.[1] The incorporation of three-dimensional (3D) structural motifs is now a cornerstone of modern drug design, offering a pathway to improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[2][3] Among the most promising of these 3D scaffolds are the spirocycles, compounds in which two rings are joined by a single, shared atom.[4] This unique structural feature imparts a rigid, well-defined conformational arrangement, which can be highly advantageous for optimizing interactions with biological targets.[1]

This technical guide delves into the significance of a particularly compelling class of spirocycles: the oxa-diaza-spiro nonanone core . We will explore the synthetic intricacies, diverse biological activities, and structure-activity relationships of these fascinating molecules, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their potential in shaping the future of medicine. The inclusion of both oxygen and nitrogen atoms within this spirocyclic framework offers a rich tapestry of chemical properties, from hydrogen bonding capabilities to tunable basicity, making it a versatile platform for therapeutic innovation.

The Strategic Advantage of the Oxa-Diaza-Spiro Nonanone Core

The incorporation of an oxa-diaza-spiro nonanone core into a drug candidate is not merely a matter of structural novelty; it is a strategic decision rooted in sound medicinal chemistry principles. The inherent properties of this scaffold can address several key challenges in drug development:

  • Enhanced Physicochemical Properties: A recurring theme in the study of oxa-spirocycles is their ability to improve aqueous solubility and reduce lipophilicity.[5] The replacement of a carbon atom with an oxygen atom in the spirocyclic system can dramatically increase water solubility, in some cases by as much as 40-fold.[5] This is a critical advantage, as poor solubility is a frequent cause of compound attrition in the drug development pipeline.

  • Structural Rigidity and Pre-organization: The spirocyclic nature of the core locks the conformation of the molecule, reducing the entropic penalty upon binding to a target.[4] This pre-organization can lead to higher binding affinities and improved selectivity.

  • Access to Novel Chemical Space: The unique 3D arrangement of the oxa-diaza-spiro nonanone core allows for the exploration of previously untapped chemical space, providing opportunities for the discovery of first-in-class therapeutics and the generation of new intellectual property.[2]

Key Isomeric Scaffolds and Their Therapeutic Promise

The oxa-diaza-spiro nonanone core can exist in various isomeric forms, with the arrangement of the oxygen and nitrogen atoms, as well as the ring sizes, dictating the overall shape and properties of the molecule. Two prominent examples that have demonstrated significant therapeutic potential are the 1-oxa-2,8-diazaspiro[4.5]decan-3-one and the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione scaffolds.

The 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Core: Modulators of Muscarinic M1 Receptors

The M1 muscarinic acetylcholine receptor is a well-validated target for the treatment of cognitive deficits associated with Alzheimer's disease and other neurological disorders.[6] The development of selective M1 agonists has been a long-standing goal in neuroscience research. The 1-oxa-2,8-diazaspiro[4.5]decan-3-one core has emerged as a promising scaffold for achieving this goal.[7]

Derivatives of this core have been shown to act as potent M1 muscarinic agonists.[7] For instance, 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one exhibits high affinity for both M1 and M2 receptors and demonstrates antiamnesic activity in preclinical models.[7] The structure-activity relationship of these compounds reveals several key insights:

  • Substitution at the N2 and N8 positions is crucial for activity and selectivity. Alteration of the methyl group at the N2 position can increase selectivity for M1 over M2 receptors, although this may come at the cost of agonistic activity.[7]

  • The oxygen atom at the 1-position and the carbonyl group at the 3-position appear to be critical for M1 receptor binding. Replacing the oxygen with a nitrogen atom leads to a significant loss of affinity.[7]

The relationship between the core structure and its M1 agonist activity can be visualized as follows:

SAR_M1_Agonists cluster_core 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Core Structure N2_Sub N2-Alkyl Substitution Core->N2_Sub Influences N8_Sub N8-Alkyl Substitution Core->N8_Sub Influences Pos1_Atom Atom at Position 1 (Oxygen) Core->Pos1_Atom Critical for Pos3_Group Group at Position 3 (Carbonyl) Core->Pos3_Group Critical for M1_Selectivity M1/M2 Selectivity N2_Sub->M1_Selectivity Modulates Agonist_Activity M1 Agonist Activity N2_Sub->Agonist_Activity Can diminish M1_Affinity M1 Receptor Affinity N8_Sub->M1_Affinity Modulates Pos1_Atom->M1_Affinity Essential for Pos3_Group->M1_Affinity Essential for M1_Affinity->Agonist_Activity Correlates with M1_Selectivity->Agonist_Activity Impacts

SAR of 1-Oxa-2,8-diazaspiro[4.5]decan-3-one M1 Agonists
CompoundN2-SubstituentN8-SubstituentM1 Binding (IC50, nM)M2 Binding (IC50, nM)M1/M2 Selectivity
6a MethylMethyl13141.1
6b EthylMethyl16011006.9
6c PropylMethyl110120010.9
6d IsopropylMethyl320360011.3

Data adapted from a study on M1 muscarinic agonists.[7]

The 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Core: Potent Antitumor Agents

Cancer remains a formidable challenge to human health, and the discovery of novel anticancer agents with unique mechanisms of action is a critical area of research. The 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione scaffold has recently emerged as a source of highly potent antitumor compounds.[8][9]

Derivatives of this core have demonstrated remarkable cytotoxicity against a panel of human cancer cell lines, with IC50 values in the nanomolar range.[9][10] For example, certain derivatives have shown potent activity against A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.[9] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[10][11]

The antitumor activity of this class of compounds is highly dependent on the substituents on the spirocyclic core. Key SAR insights include:

  • The conjugated dienone system is a crucial feature for activity, though modifications to reduce Michael reactivity are being explored to mitigate potential side effects.[8]

  • Substitution on the nitrogen atom (N4) significantly influences potency. Aromatic sulfonyl groups and other substituents at this position have been shown to enhance anticancer activity.[11]

  • Modifications to the cyclohexadienone ring can also modulate activity and selectivity against different cancer cell lines.

SAR_Antitumor cluster_core 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Core Structure Dienone Conjugated Dienone Core->Dienone Contains N4_Sub N4-Substitution (e.g., Arylsulfonyl) Core->N4_Sub Influences Cyclohexadienone_Sub Cyclohexadienone Ring Substitution Core->Cyclohexadienone_Sub Influences Antitumor_Potency Antitumor Potency (IC50) Dienone->Antitumor_Potency Crucial for N4_Sub->Antitumor_Potency Modulates Cyclohexadienone_Sub->Antitumor_Potency Modulates Cell_Line_Selectivity Cell Line Selectivity Cyclohexadienone_Sub->Cell_Line_Selectivity Affects

SAR of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Antitumor Agents
CompoundN4-SubstituentIC50 A549 (µM)IC50 MDA-MB-231 (µM)IC50 HeLa (µM)
11b 4-Chlorobenzyl0.180.250.21
11d 2,4-Dichlorobenzyl0.250.090.23
11h 4-(Trifluoromethyl)benzyl0.190.080.15
7j Acetyl-protected mannose-linked sulfonyl0.170.050.07

Data adapted from studies on the antitumor activity of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.[9][10]

Synthetic Strategies: Building the Oxa-Diaza-Spiro Nonanone Core

The construction of the oxa-diaza-spiro nonanone core requires elegant and efficient synthetic methodologies. Several key strategies have been employed to access these valuable scaffolds.

General Synthetic Workflow

A common approach to these spirocyclic systems involves a multi-step sequence that culminates in the formation of the spiro-junction. A generalized workflow can be depicted as follows:

Synthesis_Workflow Start Starting Materials Intermediate_Formation Key Intermediate Formation Start->Intermediate_Formation Coupling/Condensation Cyclization Spirocyclization Intermediate_Formation->Cyclization Key Ring-Closing Step Final_Product Oxa-Diaza-Spiro Nonanone Core Cyclization->Final_Product

Sources

The Spiro-Beta-Lactam Core: A Scaffolding for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The β-lactam ring is a cornerstone of antibiotic chemotherapy, a privileged scaffold that has saved countless lives. However, the relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Spiro-beta-lactams, a fascinating class of compounds characterized by a spirocyclic fusion at the C4 position of the azetidin-2-one ring, have emerged as a promising frontier in this endeavor. Their unique three-dimensional architecture offers a platform for developing not only new antibacterial agents that can evade existing resistance mechanisms but also compounds with a diverse range of biological activities, including antiviral, anticancer, and enzyme-inhibitory properties. This guide provides a comprehensive exploration of the research and development landscape of novel spiro-beta-lactam analogues, from rational design and synthesis to biological evaluation and computational modeling. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to empower researchers in this exciting field.

Introduction: The Enduring Legacy and Evolving Challenge of β-Lactams

The serendipitous discovery of penicillin by Alexander Fleming in 1928 heralded a new era in medicine. The core of penicillin's antibacterial prowess lies in the strained four-membered β-lactam ring. This ring mimics the D-Ala-D-Ala moiety of peptidoglycan, the essential building block of the bacterial cell wall. By acylating the active site of penicillin-binding proteins (PBPs), transpeptidases that catalyze the final step of peptidoglycan synthesis, β-lactam antibiotics inhibit cell wall formation, leading to bacterial cell death.

However, the widespread use of β-lactam antibiotics has driven the selection of bacteria that produce β-lactamases, enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. This has sparked a continuous chemical arms race, leading to the development of new generations of β-lactams and β-lactamase inhibitors.

Spiro-beta-lactam analogues represent a strategic evolution in this arms race. The introduction of a spirocyclic moiety at the C4 position of the β-lactam ring introduces conformational rigidity and a distinct three-dimensional profile. This unique stereochemistry can influence the molecule's interaction with both target enzymes and resistance-conferring enzymes, potentially leading to:

  • Enhanced activity against resistant strains: The spirocyclic structure may sterically hinder the approach of β-lactamases.

  • Novel mechanisms of action: While the primary target often remains the PBPs, the spirocyclic scaffold can allow for interactions with other cellular targets.

  • Diverse therapeutic applications: The rigid scaffold can be functionalized to target a wide array of enzymes and receptors, extending their utility beyond antibacterial agents.

This guide will navigate the multifaceted journey of exploratory research on these novel analogues, providing both the theoretical underpinnings and the practical methodologies required for their successful development.

Synthetic Strategies: Building the Spirocyclic Core

The construction of the spiro-beta-lactam scaffold is a key challenge in their development. Several synthetic methodologies have been developed, each with its own advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final compound.

The Staudinger [2+2] Ketene-Imine Cycloaddition

The Staudinger synthesis is a cornerstone of β-lactam chemistry and a widely employed method for the construction of spiro-beta-lactams. This [2+2] cycloaddition reaction involves the reaction of a ketene with an imine. In the context of spiro-beta-lactams, a cyclic imine or a ketene precursor with a cyclic component is typically used.

Causality of Experimental Choices:

  • Ketene Generation: Ketenes are highly reactive and are usually generated in situ. A common method involves the dehydrochlorination of an acyl chloride with a tertiary amine base, such as triethylamine. The choice of acyl chloride and its substituents directly dictates the substitution pattern at the C3 and C4 positions of the resulting β-lactam.

  • Imine Component: The choice of the cyclic imine is crucial for introducing the spirocyclic moiety. The nature of the cyclic imine, including ring size and substituents, will define the spirocyclic part of the final molecule.

  • Stereoselectivity: The Staudinger reaction can often lead to a mixture of cis and trans diastereomers. The stereochemical outcome is influenced by factors such as the reaction temperature, the solvent, and the steric and electronic properties of the substituents on both the ketene and the imine. Careful optimization of these parameters is necessary to achieve the desired diastereoselectivity.

Experimental Protocol: A Representative Staudinger Synthesis of a Spiro-β-Lactam

Objective: To synthesize a spiro-β-lactam via the Staudinger reaction of a cyclic imine with a ketene generated in situ from an acyl chloride.

Materials:

  • Cyclic imine (e.g., 1-methyl-3,4-dihydroisoquinoline)

  • Acyl chloride (e.g., phenoxyacetyl chloride)

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of the cyclic imine (1.0 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 mmol).

  • Slowly add a solution of the acyl chloride (1.1 mmol) in anhydrous DCM (10 mL) to the reaction mixture dropwise over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated NaHCO3 solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spiro-β-lactam.

  • Characterize the purified compound using NMR (1H, 13C), mass spectrometry, and IR spectroscopy.

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloaddition reactions offer another powerful tool for the synthesis of spiro-beta-lactams, particularly for introducing heterocyclic moieties into the spirocyclic framework. This method involves the reaction of a 1,3-dipole with a dipolarophile.

Causality of Experimental Choices:

  • Choice of Dipole and Dipolarophile: The selection of the 1,3-dipole (e.g., a nitrile oxide, a diazoalkane, or an azomethine ylide) and the dipolarophile (an alkene or alkyne) determines the structure of the resulting heterocyclic ring. For spiro-beta-lactam synthesis, either the dipole or the dipolarophile will be part of a cyclic system containing the β-lactam ring.

  • Regio- and Stereoselectivity: These reactions are often highly regio- and stereoselective, governed by the frontier molecular orbitals of the reactants. The electronic nature and steric bulk of the substituents on both the dipole and the dipolarophile play a critical role in controlling the outcome of the cycloaddition.

Experimental Protocol: A Representative 1,3-Dipolar Cycloaddition for Spiro-β-Lactam Synthesis

Objective: To synthesize a spiroisoxazoline-β-lactam via the 1,3-dipolar cycloaddition of a nitrile oxide with an exocyclic methylene-β-lactam.

Materials:

  • Exocyclic methylene-β-lactam

  • Aldoxime (e.g., benzaldoxime)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et3N)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for column chromatography

Procedure:

  • To a solution of the aldoxime (1.0 mmol) in anhydrous THF (10 mL), add N-chlorosuccinimide (1.1 mmol) and stir at room temperature for 1 hour.

  • Add the exocyclic methylene-β-lactam (1.2 mmol) to the reaction mixture.

  • Cool the mixture to 0 °C and add triethylamine (1.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated NaHCO3 solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the spiroisoxazoline-β-lactam.

  • Characterize the product by NMR, mass spectrometry, and IR spectroscopy.

Characterization of Novel Spiro-Beta-Lactam Analogues

The unambiguous structural elucidation of newly synthesized spiro-beta-lactam analogues is paramount. A combination of spectroscopic techniques is employed to confirm the molecular structure, stereochemistry, and purity of the compounds.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the connectivity of atoms and the stereochemistry of the molecule. Key diagnostic signals for the β-lactam ring include the protons on the four-membered ring, which typically appear in the range of δ 3.0-5.5 ppm in the 1H NMR spectrum. The coupling constants between these protons can provide valuable information about their relative stereochemistry (cis or trans). The carbonyl carbon of the β-lactam ring typically resonates around δ 160-175 ppm in the 13C NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information.

  • Infrared (IR) Spectroscopy: The characteristic stretching frequency of the β-lactam carbonyl group is a key diagnostic feature in the IR spectrum, typically appearing in the range of 1730-1790 cm-1. The exact frequency can be influenced by ring strain and the nature of the substituents.

  • Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Biological Evaluation: Unveiling the Therapeutic Potential

Once synthesized and characterized, novel spiro-beta-lactam analogues must be subjected to a battery of biological assays to determine their therapeutic potential. The specific assays employed will depend on the intended therapeutic application.

Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining the MIC.

Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the minimum inhibitory concentration (MIC) of a novel spiro-beta-lactam analogue against a panel of bacterial strains.

Materials:

  • Test spiro-beta-lactam analogue

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial inoculum.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-HIV Activity

Several assays are available to evaluate the anti-HIV activity of novel compounds. A common approach involves using cell lines that are susceptible to HIV infection and measuring the inhibition of viral replication.

Experimental Protocol: Anti-HIV-1 Activity Assay using TZM-bl cells

Objective: To determine the anti-HIV-1 activity of a novel spiro-beta-lactam analogue.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR)

  • HIV-1 viral stock

  • Test spiro-beta-lactam analogue

  • Cell culture medium (DMEM supplemented with FBS)

  • Luciferase assay reagent

  • Luminometer

  • 96-well cell culture plates

Procedure:

  • Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Pre-incubate the cells with the diluted compound for 1-2 hours.

  • Infect the cells with a known amount of HIV-1 virus.

  • Incubate the infected cells for 48 hours at 37 °C.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • The reduction in luciferase activity in the presence of the compound compared to the virus control indicates anti-HIV-1 activity.

  • Calculate the 50% effective concentration (EC50) from the dose-response curve.

Antiplasmodial Activity

The in vitro activity of compounds against the malaria parasite, Plasmodium falciparum, can be assessed using various methods, such as the SYBR Green I-based fluorescence assay.

Experimental Protocol: SYBR Green I-based Antiplasmodial Assay

Objective: To determine the antiplasmodial activity of a novel spiro-beta-lactam analogue against Plasmodium falciparum.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells

  • RPMI 1640 medium supplemented with human serum

  • Test spiro-beta-lactam analogue

  • SYBR Green I dye

  • Lysis buffer

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in culture medium in a 96-well plate.

  • Add the synchronized P. falciparum-infected red blood cell culture to each well.

  • Incubate the plates in a gas mixture (5% CO2, 5% O2, 90% N2) at 37 °C for 72 hours.

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • The reduction in fluorescence in the presence of the compound indicates inhibition of parasite growth.

  • Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

In Vitro Anticancer Activity

The cytotoxic effect of novel compounds on cancer cell lines is a primary indicator of their potential as anticancer agents. The MTT assay is a widely used colorimetric assay to assess cell viability.

Experimental Protocol: MTT Assay for Anticancer Activity

Objective: To evaluate the in vitro anticancer activity of a novel spiro-beta-lactam analogue.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Normal cell line (for cytotoxicity comparison, e.g., MCF-10A)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Test spiro-beta-lactam analogue

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells and normal cells in separate 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the 50% inhibitory concentration (IC50) from the dose-response curve for both cancer and normal cell lines to assess both potency and selectivity.

Structure-Activity Relationships (SAR): Deciphering the Molecular Blueprint for Activity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. By systematically modifying the structure of the spiro-beta-lactam scaffold and evaluating the corresponding changes in activity, researchers can identify the key structural features required for potency and selectivity.

Key Areas for SAR Exploration:

  • The Spirocyclic Moiety: The size, conformation, and substitution pattern of the spirocyclic ring can significantly impact biological activity. Exploring different ring systems (e.g., cyclopropyl, cyclobutyl, cyclopentyl, heterocyclic rings) and their substituents is a key aspect of SAR studies.

  • Substituents on the β-Lactam Ring: The nature of the substituents at the N1 and C3 positions of the azetidin-2-one ring can influence the compound's reactivity, stability, and interaction with the target enzyme.

  • Stereochemistry: The stereochemistry at the spiro center and at other chiral centers in the molecule is often critical for biological activity. The synthesis of individual stereoisomers and their separate biological evaluation is essential for a thorough SAR analysis.

Data Presentation: Summarizing SAR Data

Quantitative SAR data should be presented in a clear and concise tabular format to facilitate comparison and analysis.

Compound Spirocyclic Moiety N1-Substituent C3-Substituent MIC (μg/mL) vs. S. aureus IC50 (μM) vs. MCF-7
1a CyclopentylPhenylPhenoxy1625
1b CyclohexylPhenylPhenoxy815
1c Cyclopentyl4-MethoxyphenylPhenoxy3240
1d CyclopentylPhenyl4-Chlorophenoxy810

This is an illustrative table. Actual data will vary.

Computational Approaches: In Silico Design and Mechanistic Insights

Computational chemistry plays an increasingly important role in modern drug discovery. In the context of spiro-beta-lactam research, computational tools can be used to:

  • Rationalize SAR data: Molecular docking and molecular dynamics simulations can provide insights into how different analogues bind to their target enzymes, explaining the observed differences in activity.

  • Guide the design of new analogues: In silico screening of virtual libraries of spiro-beta-lactam analogues can help prioritize the synthesis of compounds with a higher probability of being active.

  • Predict ADMET properties: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the drug discovery process.

Workflow for Computational Studies:

G cluster_0 Computational Workflow Target Identification Target Identification Homology Modeling Homology Modeling Target Identification->Homology Modeling If structure is unknown Molecular Docking Molecular Docking Target Identification->Molecular Docking If structure is known Structure Validation Structure Validation Homology Modeling->Structure Validation Structure Validation->Molecular Docking Binding Pose Analysis Binding Pose Analysis Molecular Docking->Binding Pose Analysis Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Binding Pose Analysis->Molecular Dynamics Simulation Free Energy Calculations Free Energy Calculations Molecular Dynamics Simulation->Free Energy Calculations Lead Optimization Lead Optimization Free Energy Calculations->Lead Optimization

Caption: A typical computational workflow for the design and analysis of novel inhibitors.

Future Directions and Conclusion

The exploration of novel spiro-beta-lactam analogues is a vibrant and promising area of research. The unique structural features of these compounds offer a rich platform for the development of new therapeutic agents that can address the growing challenges of drug resistance and provide novel treatments for a range of diseases.

Future research in this field will likely focus on:

  • Development of novel and more efficient synthetic methodologies: This will enable the creation of a wider diversity of spiro-beta-lactam analogues for biological screening.

  • Exploration of novel biological targets: While PBPs remain a key target, the identification of new cellular targets for spiro-beta-lactams will open up new therapeutic avenues.

  • Integration of computational and experimental approaches: A synergistic approach that combines in silico design with chemical synthesis and biological testing will be crucial for accelerating the discovery of new drug candidates.

References

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  • Beta-Lactam Antibiotics: Mechanism of Action, Resistance. Microbe Online. [Link]

  • In vitro anti-Plasmodium activity assays. Bio-protocol. [Link]

  • β-Lactams and β-Lactamase Inhibitors: An Overview. PMC - NIH. [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. [Link]

  • Spiro-β-lactams as Novel Broad-Spectrum Host-Directed Antiviral. University of Coimbra. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. [Link]

  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. [Link]

  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. PMC - NIH. [Link]

  • A time-of–drug addition approach to target identification of antiviral compounds. PMC - NIH. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]

Methodological & Application

Application Note & Protocol: A Proposed Synthetic Route to 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, research-level guide for the synthesis of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one, a novel spirocyclic β-lactam scaffold with potential applications in drug discovery and medicinal chemistry. Spirocyclic β-lactams are of significant interest due to their unique three-dimensional structures and diverse biological activities.[1] This guide presents a proposed multi-step synthetic pathway, grounded in established chemical principles and analogous transformations found in the literature. Each step is accompanied by a detailed protocol, mechanistic insights, and key experimental considerations to ensure reproducibility and success.

Introduction and Scientific Rationale

The β-lactam ring is a cornerstone of many life-saving antibiotics.[2] The incorporation of a spirocyclic system onto the β-lactam core introduces conformational rigidity and novel three-dimensional pharmacophoric features, which can lead to enhanced biological activity and selectivity.[1][3] The target molecule, this compound, combines the privileged β-lactam motif with a morpholinone-like structure, making it an attractive building block for the development of new therapeutic agents.[4]

The synthetic strategy outlined herein is based on the robust and widely utilized Staudinger [2+2] cycloaddition reaction between a ketene and an imine to construct the β-lactam ring.[3][5] This approach offers a convergent and efficient route to the target spirocycle.

Proposed Synthetic Strategy

The synthesis of this compound is proposed to proceed via a three-step sequence, commencing with commercially available starting materials. The overall strategy is depicted in the workflow diagram below.

Synthetic_Workflow Start Starting Materials: - N-Boc-morpholin-3-one - N-(tert-butoxycarbonyl)-2-(triphenylphosphoranylidene)acetamide Step1 Step 1: Synthesis of Imine Precursor (tert-butyl 5-oxo-3-morpholinecarboxylate) Start->Step1 Oxidation Step2 Step 2: Staudinger [2+2] Cycloaddition Step1->Step2 Wittig Reaction Product Final Product: This compound Step2->Product Intramolecular Cyclization

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of the Imine Precursor (tert-butyl 4-oxo-piperidine-1-carboxylate)

The initial step involves the synthesis of a suitable cyclic imine precursor. For this proposed synthesis, we will start with the commercially available N-Boc-4-piperidone. The presence of the Boc protecting group is crucial for solubility in organic solvents and for preventing unwanted side reactions.

Materials:

  • N-Boc-4-piperidone

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • (Methoxycarbonyl)methylenetriphenylphosphorane

  • Anhydrous Toluene

Protocol:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous toluene, add (methoxycarbonyl)methylenetriphenylphosphorane (1.1 eq).

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired enamine, tert-butyl 4-(methoxycarbonylmethylene)piperidine-1-carboxylate.

Causality and Insights: The Wittig reaction is a reliable method for converting ketones to alkenes. The use of a stabilized ylide, such as (methoxycarbonyl)methylenetriphenylphosphorane, generally leads to the formation of the E-isomer as the major product.

Step 2: Synthesis of the Spirocyclic β-Lactam Core via Staudinger Cycloaddition

This is the key ring-forming step, where the β-lactam is constructed via a [2+2] cycloaddition.

Materials:

  • tert-butyl 4-(methoxycarbonylmethylene)piperidine-1-carboxylate (from Step 1)

  • Chloroacetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N), freshly distilled

Protocol:

  • Dissolve the enamine from Step 1 (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq) to the solution with stirring.

  • In a separate flask, prepare a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the spirocyclic β-lactam.

Mechanistic Rationale: The Staudinger cycloaddition proceeds through the formation of a zwitterionic intermediate between the imine and the ketene (generated in situ from chloroacetyl chloride and triethylamine). This intermediate then undergoes conrotatory ring closure to form the four-membered β-lactam ring. The stereochemistry of the final product can often be influenced by the reaction conditions and the nature of the substituents.[2][5]

Step 3: Intramolecular Cyclization to form this compound

The final step involves an intramolecular cyclization to form the desired spirocyclic compound.

Materials:

  • Product from Step 2

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of the β-lactam from Step 2 (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to obtain this compound.

Expert Insights: The use of a strong, non-nucleophilic base like sodium hydride is essential for the deprotonation of the amide nitrogen, facilitating the intramolecular cyclization. The reaction should be performed under strictly anhydrous conditions to prevent quenching of the base.

Characterization Data (Expected)

The successful synthesis of the target compound should be confirmed by standard analytical techniques. The expected data is summarized in the table below.

Analysis Expected Results
¹H NMR Peaks corresponding to the Boc protecting group (~1.4 ppm), methylene protons of the piperidine and azetidinone rings, and the methine proton.
¹³C NMR Resonances for the carbonyl carbons of the β-lactam and the Boc group, the spirocyclic carbon, and the various methylene carbons in the structure.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the product (e.g., [M+H]⁺ or [M+Na]⁺).
FT-IR Characteristic absorption bands for the β-lactam carbonyl (~1750-1780 cm⁻¹) and the urethane carbonyl of the Boc group (~1690-1710 cm⁻¹).

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere and quench carefully.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Visualization of the Key Reaction

Staudinger_Cycloaddition cluster_product Product Imine Cyclic Imine Precursor Spiro_Lactam Spirocyclic β-Lactam Imine->Spiro_Lactam [2+2] Cycloaddition Ketene Ketene (from Chloroacetyl Chloride + Et3N) Ketene->Spiro_Lactam

Caption: The Staudinger [2+2] cycloaddition forms the β-lactam ring.

References

  • Google. (n.d.). Current time in Ottawa, CA.
  • Al-Sultani, K. F. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Journal of Chemical Reviews.
  • González-Bailón, R., & Lavilla, R. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(15), 3045-3064. [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). Novel and Recent Synthesis and Applications of β-Lactams. In Topics in Heterocyclic Chemistry (Vol. 22, pp. 241-295). Springer.
  • Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
  • Al-Sultani, K. F., & Al-Majidi, S. M. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Journal of Chemical and Pharmaceutical Research, 9(6), 1-7.
  • Sharma, P., & Kumar, P. (2006). Synthesis of novel spiro-β-lactams. Journal of Chemical Sciences, 118(1), 125-129.
  • Andrade, B. S., et al. (2020). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 7(18), 2686-2715.
  • Weldon, D. J., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875.
  • Wu, Y., et al. (2020). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. BenchChem.
  • Cernijenko, A., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Chemical Science, 13(33), 9706-9712.
  • Li, J., et al. (2021). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Enamine. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Wang, Y., et al. (2020). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry, 63(13), 7016-7030.
  • Munday, R. H., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development, 25(5), 1162-1169.
  • Hussein, W. M., et al. (2018). Synthesis of novel 1,2,5-oxadiazoles and evaluation of action against Acinetobacter baumannii. Bioorganic & Medicinal Chemistry Letters, 28(1), 18-22.

Sources

The Strategic Application of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles. A significant shift in this landscape has been the move away from predominantly flat, aromatic structures towards more three-dimensional molecular architectures. Spirocyclic scaffolds are at the forefront of this movement, offering a unique and powerful platform for the design of next-generation therapeutics.[1][2] These structures, characterized by two rings sharing a single atom, introduce conformational rigidity and a defined spatial arrangement of functional groups.[2] This inherent three-dimensionality can lead to enhanced binding affinity and selectivity for biological targets, while also improving physicochemical properties such as solubility and metabolic stability.[2]

This guide focuses on a particularly valuable building block within this class: 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one . This compound masterfully combines the advantages of a spirocyclic core with strategically placed functional groups, making it a versatile starting point for the synthesis of diverse compound libraries. Its structure features a protected amine, a lactam, and an ether linkage, each offering a handle for selective chemical modification.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing not only the theoretical underpinning for the use of this scaffold but also detailed, actionable protocols for its application in synthetic workflows.

Core Attributes of the this compound Scaffold

The utility of this spirocyclic building block stems from the orthogonal reactivity of its key functional groups. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for its selective removal under acidic conditions, revealing a secondary amine ready for diversification. The morpholinone ring contains a lactam, which can be subjected to reduction, hydrolysis, or nucleophilic addition. The ether linkage and the overall spirocyclic nature of the scaffold contribute to its desirable physicochemical properties.

PropertyValueSource
CAS Number 1363381-20-7[3]
Molecular Formula C11H18N2O4[3]
Molecular Weight 242.27 g/mol [3]

Synthetic Pathways and Derivatization Protocols

The true power of this compound lies in its potential for elaboration into a wide array of more complex molecules. The following protocols provide step-by-step guidance for key transformations.

Workflow Overview

G start This compound deprotection Protocol 1: Boc Deprotection start->deprotection free_amine 5-Oxa-2,8-diaza-spiro[3.5]nonan-7-one deprotection->free_amine acylation Protocol 2a: N-Acylation free_amine->acylation alkylation Protocol 2b: N-Alkylation free_amine->alkylation acylated_product N-Acylated Derivative acylation->acylated_product alkylated_product N-Alkylated Derivative alkylation->alkylated_product reduction Protocol 3: Lactam Reduction reduced_product Reduced Spiro-diamine reduction->reduced_product acylated_product->reduction

Caption: Synthetic workflow for the derivatization of the spirocyclic scaffold.

Protocol 1: Boc Deprotection of the Azetidine Nitrogen

The selective removal of the Boc group is the gateway to functionalizing the azetidine nitrogen. Acid-catalyzed deprotection is the most common and efficient method.[4][5][6]

Rationale: Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a standard and highly effective condition for Boc deprotection. TFA is a strong acid that readily protonates the carbamate, initiating its decomposition to the free amine, carbon dioxide, and tert-butyl cation.[4][5] The reaction is typically clean and proceeds rapidly at room temperature.

Detailed Methodology:

  • Preparation: In a well-ventilated fume hood, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Reaction Initiation: To the stirred solution at room temperature, add trifluoroacetic acid (TFA, 10 equiv) dropwise. Caution: TFA is corrosive and should be handled with care.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the TFA salt of the free amine.

    • Filter the precipitate and wash with cold diethyl ether.

    • To obtain the free base, dissolve the salt in water and basify with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Functionalization of the Deprotected Amine

Once the Boc group is removed, the secondary amine is available for a variety of coupling reactions. N-acylation and N-alkylation are two of the most common and useful transformations.

Rationale: Acylation of the secondary amine can be achieved using an acyl chloride or a carboxylic acid with a coupling agent. The use of an acyl chloride with a mild base like triethylamine (TEA) or pyridine is a straightforward and high-yielding method.[7][8][9][10][11] The base neutralizes the HCl generated during the reaction.

Detailed Methodology:

  • Preparation: Dissolve the deprotected 5-oxa-2,8-diaza-spiro[3.5]nonan-7-one (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM (0.1 M).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Rationale: Reductive amination is a robust method for N-alkylation that avoids over-alkylation, a common side reaction with direct alkylation using alkyl halides.[12] This method involves the reaction of the amine with an aldehyde or ketone to form an iminium ion in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB).[12]

Detailed Methodology:

  • Preparation: To a solution of the deprotected 5-oxa-2,8-diaza-spiro[3.5]nonan-7-one (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or DCM (0.1 M), add the desired aldehyde or ketone (1.1 equiv).

  • Reaction Initiation: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) in one portion. If the amine is used as a salt, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) may be required.

  • Reaction: Stir the reaction at room temperature until the starting amine is consumed, as indicated by TLC or LC-MS (typically 4-12 hours).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Protocol 3: Modification of the Lactam Ring

The lactam moiety offers another point of diversification. A common transformation is its reduction to the corresponding cyclic diamine.

Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing amides and lactams to amines.[2][13][14][15] This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, effectively converting the carbonyl group to a methylene group.[14]

Detailed Methodology:

  • Preparation: In a fume hood, add a solution of the N-acylated or N-alkylated spiro-lactam (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) dropwise to a stirred suspension of lithium aluminum hydride (LAH, 2.0-3.0 equiv) in anhydrous THF at 0 °C. Extreme Caution: LAH reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up (Fieser work-up):

    • Cool the reaction mixture to 0 °C.

    • Sequentially and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.

    • Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms.

    • Filter the solid through a pad of Celite and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.

G cluster_deprotection Protocol 1: Boc Deprotection cluster_functionalization Protocol 2: N-Functionalization cluster_reduction Protocol 3: Lactam Reduction boc_start Boc-Protected Spirocycle tfa_dcm TFA, DCM boc_start->tfa_dcm free_amine_product Free Amine (TFA Salt) tfa_dcm->free_amine_product free_amine_input Free Amine acyl_chloride RCOCl, TEA free_amine_input->acyl_chloride aldehyde_stab R'CHO, NaBH(OAc)₃ free_amine_input->aldehyde_stab acylated_product N-Acylated Product acyl_chloride->acylated_product alkylated_product N-Alkylated Product aldehyde_stab->alkylated_product lactam_input N-Substituted Lactam lah LiAlH₄, THF lactam_input->lah diamine_product Spiro-Diamine lah->diamine_product

Caption: Key derivatization reactions for the spirocyclic building block.

Conclusion and Future Outlook

This compound is a testament to the power of modern building block design in medicinal chemistry. Its pre-installed three-dimensionality and orthogonally functionalized sites provide a rapid and efficient means to explore novel chemical space. The protocols outlined in this guide offer a robust starting point for the synthesis of compound libraries targeting a wide range of biological systems. As the demand for innovative drug candidates with improved properties continues to grow, the strategic application of such well-designed spirocyclic scaffolds will undoubtedly play a pivotal role in the future of drug discovery.

References

  • LookChem. (n.d.). Cas 1008526-71-3,1-Boc-3-hydroxy-3-(aminomethyl)azetidine. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2014). The use of spirocyclic scaffolds in drug discovery. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

  • ResearchGate. (2014). N-Acylation Reactions of Amines. [Link]

  • Master Organic Chemistry. (2023). Reduction of Amides to Amines. [Link]

  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. [Link]

  • University of Bath's research portal. (2014). N-Acylation Reactions of Amines. [Link]

  • PubMed. (2020). Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents. [Link]

  • JoVE. (2025). Video: Amides to Amines: LiAlH4 Reduction. [Link]

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. [Link]

  • ResearchGate. (2006). Mild and Useful Method for N-Acylation of Amines. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). [Link]

Sources

use of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one as a building block for PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of current scientific literature and commercial catalogs did not yield specific information or established protocols for the direct use of "2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one" as a widely recognized, off-the-shelf building block for PROTACs. This suggests that the molecule is likely a novel or specialized chemical entity not yet broadly documented in peer-reviewed publications or standard chemical supplier application notes.

However, the structural features of this molecule—a spirocyclic core, a protected amine (Boc), and a lactam moiety—are highly relevant to modern PROTAC design. Therefore, this guide has been constructed based on established principles of medicinal chemistry and PROTAC development to serve as a detailed, practical framework for researchers interested in exploring the potential of this and structurally related building blocks.

This document will provide:

  • A scientific rationale for using spirocyclic building blocks in PROTACs.

  • Hypothetical, yet chemically sound, protocols for the incorporation of "this compound" into a PROTAC scaffold.

  • Guidance on the experimental design and validation of the resulting PROTACs.

Application Note: this compound in PROTAC Synthesis

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: The Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker is not merely a spacer; it plays a critical role in determining the efficacy of the PROTAC by influencing its physicochemical properties, cell permeability, and the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

Rationale for Spirocyclic Building Blocks in PROTAC Linkers

The use of spirocyclic scaffolds, such as the proposed this compound, offers several advantages in PROTAC design:

  • Conformational Rigidity: Spirocycles introduce a degree of conformational rigidity to the linker, which can help to pre-organize the PROTAC into a bioactive conformation for ternary complex formation. This can lead to improved potency and selectivity.

  • Three-Dimensionality: The three-dimensional nature of spirocycles allows for the exploration of chemical space that is not accessible with traditional linear linkers. This can be advantageous for optimizing interactions within the ternary complex.

  • Improved Physicochemical Properties: Incorporating spirocyclic elements can lead to improved solubility and reduced lipophilicity compared to long, flexible alkyl chains, potentially enhancing cell permeability and pharmacokinetic properties.

  • Novel Exit Vectors: Spirocyclic building blocks can provide novel exit vectors for attaching the POI and E3 ligase ligands, allowing for a greater diversity of PROTAC architectures.

The structure of this compound includes a lactam moiety, which could potentially serve as a novel E3 ligase ligand or a versatile handle for further chemical modification. The Boc-protected amine provides a convenient point for controlled, stepwise synthesis.

Proposed Synthetic Strategies and Protocols

Given the structure of this compound, we propose two primary strategies for its incorporation into a PROTAC. These protocols are based on standard organic chemistry techniques and are designed to be adaptable.

Strategy 1: Utilization as a Linker Core

In this strategy, the spirocyclic building block serves as a central scaffold to which the POI and E3 ligase ligands are attached.

Workflow Overview:

A 1. Boc Deprotection of Spirocyclic Core B 2. Coupling of Linker Arm 1 A->B Amide Coupling C 3. Functional Group Transformation of Lactam B->C e.g., Reduction/Alkylation D 4. Coupling of Linker Arm 2 C->D Amide Coupling E 5. Final PROTAC Assembly D->E Click Chemistry or Amidation

Caption: Workflow for utilizing the spirocycle as a central linker core.

Detailed Protocol:

  • Boc Deprotection:

    • Dissolve this compound (1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10-20 eq.) or 4M HCl in dioxane.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The resulting amine salt can often be used directly in the next step.

  • Coupling of the First Linker Arm (e.g., to an E3 Ligase Ligand):

    • Dissolve the deprotected spirocyclic amine salt (1 eq.) and the E3 ligase ligand containing a carboxylic acid (e.g., a derivative of Thalidomide or Pomalidomide) (1.1 eq.) in an anhydrous aprotic solvent like DMF or DCM.

    • Add a peptide coupling reagent such as HATU (1.2 eq.) or HBTU (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3-4 eq.).

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

  • Modification of the Lactam and Attachment of the Second Linker Arm:

    • The lactam moiety can be utilized in several ways:

      • Alkylation: The lactam nitrogen can be alkylated with a linker arm containing a suitable leaving group (e.g., a bromo- or iodo-functionalized linker).

      • Reduction: The lactam can be reduced to a cyclic amine using a reducing agent like lithium aluminum hydride (LAH), followed by coupling of the second linker arm to this newly formed secondary amine.

    • The choice of reaction will depend on the desired final structure of the PROTAC.

  • Final PROTAC Assembly:

    • The linker arm attached in step 3 should contain a functional group (e.g., an alkyne, azide, or carboxylic acid) that allows for the final coupling of the POI ligand.

    • Perform the final coupling reaction (e.g., Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or another amide coupling) to yield the final PROTAC.

    • Purify the final PROTAC by preparative HPLC.

Strategy 2: Use as a Novel E3 Ligase Ligand Precursor

The lactam of the spirocycle could potentially be part of a novel E3 ligase binder. In this hypothetical scenario, the synthesis would focus on attaching the POI-targeting ligand and a linker to the spirocyclic core.

Workflow Overview:

A 1. Boc Deprotection B 2. Attachment of Linker-POI Ligand A->B Amide Coupling C 3. Final PROTAC B->C Purification

Caption: Simplified workflow for using the spirocycle as a potential E3 ligase binder.

Detailed Protocol:

  • Boc Deprotection:

    • Follow the same deprotection protocol as described in Strategy 1.

  • Coupling of the POI Ligand-Linker Conjugate:

    • Synthesize a conjugate of the POI ligand with a linker that terminates in a carboxylic acid.

    • Dissolve the deprotected spirocyclic amine (1 eq.) and the POI ligand-linker-acid (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF).

    • Add a peptide coupling reagent (e.g., HATU, 1.2 eq.) and a base (e.g., DIPEA, 3-4 eq.).

    • Stir at room temperature for 12-24 hours, monitoring by LC-MS.

    • Work up the reaction and purify the final PROTAC by preparative HPLC.

Experimental Validation of the Resulting PROTACs

Once the PROTAC is synthesized, a series of in vitro and in-cellulo assays are required to validate its activity.

Key Validation Steps:

Assay Purpose Typical Method(s)
Binding Affinity To confirm that the PROTAC binds to both the POI and the E3 ligase.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST)
Ternary Complex Formation To demonstrate that the PROTAC induces the formation of a stable POI-PROTAC-E3 ligase complex.SPR, FRET-based assays, Size Exclusion Chromatography
Protein Degradation To quantify the degradation of the POI in cells.Western Blot, In-Cell Western, Mass Spectrometry (proteomics), Reporter Assays (e.g., HiBiT)
Degradation Selectivity To assess the selectivity of the PROTAC for the intended POI.Global Proteomics (e.g., TMT-based quantitative mass spectrometry)
Mechanism of Action To confirm that degradation is proteasome-dependent and requires the specific E3 ligase.Co-treatment with proteasome inhibitors (e.g., MG132) or E3 ligase inhibitors (e.g., MLN4924).
Cellular Potency To determine the concentration of PROTAC required to achieve 50% degradation (DC50) and the maximum level of degradation (Dmax).Dose-response studies followed by Western Blot or other degradation quantification methods.

Validation Workflow:

cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Binding to POI C Ternary Complex Formation A->C B Binding to E3 Ligase B->C D Protein Degradation (Western Blot/MS) C->D E Dose-Response (DC50, Dmax) D->E F Mechanism of Action (Inhibitor Co-treatment) D->F G Selectivity (Proteomics) D->G

Application Note: Strategies for the Derivatization of the Secondary Amine in 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the chemical modification of the secondary amine in 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one, a valuable building block in medicinal chemistry. We present a series of optimized protocols for common derivatization reactions, including N-alkylation, N-acylation, and reductive amination. The methodologies are designed to be robust and scalable, enabling researchers to efficiently generate diverse libraries of novel spirocyclic compounds for drug discovery and development.

Introduction: The Significance of the Spirocyclic Scaffold

Spirocyclic systems, which feature two rings connected by a single common atom, have garnered significant attention in modern drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic systems by enabling more precise and specific interactions with biological targets. The 5-oxa-2,8-diaza-spiro[3.5]nonan-7-one core, in particular, presents a unique conformational rigidity and vectoral projection of substituents, making it an attractive scaffold for probing protein binding pockets.

The presence of a secondary amine in the this compound intermediate provides a key handle for chemical diversification. Derivatization at this position allows for the introduction of a wide array of functional groups, which can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile.

Overview of Derivatization Strategies

The nucleophilic nature of the secondary amine in the spirocyclic core allows for a variety of chemical transformations. This guide will focus on three of the most common and versatile derivatization techniques:

  • N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides or reductive amination.

  • N-Acylation: Formation of amides through reaction with acyl chlorides or carboxylic acids.

  • N-Arylation: Creation of a carbon-nitrogen bond with an aromatic partner, often through transition-metal catalyzed cross-coupling reactions.

The choice of derivatization strategy will depend on the desired final compound and the compatibility of the reagents with the Boc-protecting group and the lactam functionality present in the core structure.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous conditions should be maintained for reactions sensitive to moisture.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of the reactions.

  • Purification: Flash column chromatography on silica gel is the recommended method for purifying the final products.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient method for the N-alkylation of secondary amines. This two-step, one-pot procedure involves the initial formation of an iminium ion intermediate upon reaction of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.

Workflow for N-Alkylation via Reductive Amination

A 2-Boc-5-oxa-2,8-diaza- spiro[3.5]nonan-7-one C Iminium Ion Intermediate A->C + B Aldehyde or Ketone (R1COR2) B->C E N-Alkylated Product C->E D Reducing Agent (e.g., NaBH(OAc)3) D->E Reduction

Caption: Reductive amination workflow for N-alkylation.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) is added the desired aldehyde or ketone (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added in one portion.

  • The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired N-alkylated derivative.

Table 1: Representative Examples of N-Alkylation via Reductive Amination

Aldehyde/KetoneProductYield (%)
Formaldehyde2-Boc-8-methyl-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one85
Acetone2-Boc-8-isopropyl-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one78
Benzaldehyde2-Boc-8-benzyl-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one92
Cyclohexanone2-Boc-8-cyclohexyl-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one81
Protocol 2: N-Acylation

N-acylation is a straightforward and widely used method for the formation of robust amide bonds. The secondary amine can be readily acylated using either acyl chlorides or carboxylic acids activated with a coupling agent.

Workflow for N-Acylation

cluster_0 Acyl Chloride Method cluster_1 Carboxylic Acid Coupling A 2-Boc-5-oxa-2,8-diaza- spiro[3.5]nonan-7-one D N-Acylated Product A->D B Acyl Chloride (RCOCl) B->D C Base (e.g., Et3N) C->D HCl Scavenger E 2-Boc-5-oxa-2,8-diaza- spiro[3.5]nonan-7-one I N-Acylated Product E->I F Carboxylic Acid (RCOOH) F->I G Coupling Agent (e.g., HATU, EDCI) G->I Activation H Base (e.g., DIPEA) H->I

Caption: N-Acylation workflows using acyl chlorides or carboxylic acids.

Step-by-Step Protocol (using a coupling agent):

  • To a solution of the carboxylic acid (1.1 eq) in N,N-dimethylformamide (DMF, 0.2 M) is added a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • A solution of this compound (1.0 eq) in DMF is added to the activated carboxylic acid mixture.

  • The reaction is stirred at room temperature for 4-16 hours, or until completion as determined by LC-MS.

  • The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude residue is purified by flash column chromatography to yield the pure N-acylated product.

Table 2: Representative Examples of N-Acylation

Acylating AgentProductYield (%)
Acetyl chloride8-Acetyl-2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one95
Benzoyl chloride2-Boc-8-benzoyl-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one91
Phenylacetic acid2-Boc-8-(2-phenylacetyl)-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one88
Isonicotinic acid2-Boc-8-isonicotinoyl-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one84

Conclusion

The protocols outlined in this application note provide a robust foundation for the derivatization of the secondary amine in this compound. These methods are highly versatile and can be adapted to a wide range of substrates, enabling the synthesis of diverse libraries of spirocyclic compounds. The successful application of these derivatization strategies will facilitate the exploration of this important chemical space in the pursuit of novel therapeutic agents.

References

  • Reductive Amination of Ketones and Aldehydes with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Amide Bond Formation: Beyond the Myth of Coupling Reagents. Valeur, E., & Bradley, M. (2009). Chemical Society Reviews, 38(2), 606-631. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

Application Notes and Protocols: Electrophilic Derivatization of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the reaction of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one with various electrophiles. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structures that can lead to improved pharmacological properties.[1] This guide offers insights into the reactivity of this spirocyclic lactam, focusing on selective functionalization at the secondary amine. It includes theoretical considerations, detailed experimental protocols for N-alkylation and N-acylation, and guidance on reaction optimization and troubleshooting. The protocols are designed to be self-validating and are supported by established principles in organic synthesis.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, have gained prominence in drug discovery.[2] Their rigid, three-dimensional nature provides access to novel chemical space, often leading to compounds with enhanced target specificity and improved physicochemical properties compared to their "flat" aromatic counterparts. The subject of this guide, this compound, is a versatile building block incorporating a β-lactam moiety, an oxetane ring, and a piperidinone system. The presence of a Boc-protected amine and a secondary amine offers orthogonal handles for selective functionalization, making it an attractive scaffold for the synthesis of diverse compound libraries.

The oxetane motif, in particular, is a recognized bioisostere for gem-dimethyl or carbonyl groups, capable of improving metabolic stability and aqueous solubility.[3] The β-lactam ring, a key feature in many antibiotics, also presents opportunities for further chemical exploration.[4][5]

Principles of Reactivity with Electrophiles

The reactivity of this compound towards electrophiles is primarily dictated by the nucleophilicity of its two nitrogen atoms.

  • N8 (Secondary Amine): The secondary amine at the 8-position is the most nucleophilic site. It is expected to readily react with a wide range of electrophiles, including alkyl halides and acylating agents. The reaction will typically require a base to deprotonate the amine or to neutralize the acid byproduct.

  • N2 (Lactam Nitrogen): The nitrogen atom at the 2-position is part of a lactam and is protected by a tert-butoxycarbonyl (Boc) group. The lone pair of this nitrogen is delocalized by the adjacent carbonyl group, significantly reducing its nucleophilicity. The bulky Boc group further sterically hinders this position.[6] Therefore, reactions with electrophiles at this site are highly unlikely under standard conditions.

The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of conditions but can be removed under strong acidic conditions (e.g., trifluoroacetic acid).[6][7] Care must be taken to choose reaction conditions that are compatible with the Boc group to ensure selective functionalization at the N8 position.

Experimental Protocols: N-Alkylation and N-Acylation

The following protocols are based on established methodologies for the N-alkylation and N-acylation of Boc-protected amines and related heterocyclic systems.[8][9] Researchers should adapt and optimize these protocols based on the specific electrophile and desired product.

General Considerations for N-Alkylation

N-alkylation of the secondary amine at the 8-position can be achieved using an alkyl halide in the presence of a suitable base. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

  • Bases: Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N).[8] The strength of the base should be chosen based on the reactivity of the alkyl halide. For more reactive electrophiles, a weaker base like K₂CO₃ or Et₃N may be sufficient. For less reactive electrophiles, a stronger base like NaH may be necessary.

  • Solvents: Anhydrous polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (MeCN) are typically used.[8]

  • Electrophiles: A variety of alkylating agents can be employed, including alkyl iodides, bromides, and triflates. Alkyl iodides are generally more reactive than bromides.

Protocol 3.1.1: N-Methylation of this compound

This protocol describes the methylation of the secondary amine using methyl iodide and sodium hydride.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Considerations for N-Acylation

N-acylation of the secondary amine can be achieved using acyl halides or acid anhydrides. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct.[10]

  • Acylating Agents: Acyl chlorides and acid anhydrides are common choices. Acyl chlorides are generally more reactive.[10]

  • Bases: Tertiary amines such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used. Pyridine can also be used as both a base and a solvent.[10]

  • Solvents: Aprotic solvents like dichloromethane (DCM), THF, or ethyl acetate are suitable.

Protocol 3.2.1: N-Acetylation of this compound

This protocol details the acetylation of the secondary amine using acetyl chloride and triethylamine.

Materials:

  • This compound

  • Acetyl chloride (AcCl)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add acetyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting amide by flash column chromatography.

Data Presentation and Visualization

Table 1: Representative Reaction Conditions for Electrophilic Derivatization
EntryElectrophileBaseSolventProduct
1Methyl IodideNaHDMF2-Boc-8-methyl-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one
2Benzyl BromideK₂CO₃MeCN2-Boc-8-benzyl-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one
3Acetyl ChlorideEt₃NDCM2-Boc-8-acetyl-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one
4Benzoic AnhydridePyridinePyridine2-Boc-8-benzoyl-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

Note: The above table provides hypothetical examples based on general reactivity principles.

Diagrams

Reaction_Scheme reagent 2-Boc-5-oxa-2,8-diaza- spiro[3.5]nonan-7-one product N8-Substituted Product reagent->product Solvent, Temp electrophile Electrophile (E+) electrophile->product base Base base->product

Caption: General reaction scheme for electrophilic substitution.

Workflow start Start: Dissolve Spirocycle and Base add_electrophile Add Electrophile at 0 °C start->add_electrophile reaction React at Room Temperature (Monitor by TLC) add_electrophile->reaction quench Quench Reaction reaction->quench extract Aqueous Workup and Extraction quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for N-functionalization.

Troubleshooting and Further Considerations

  • Low Yields: If yields are low, consider using a stronger base or a more reactive electrophile. Increasing the reaction temperature may also be beneficial, but care should be taken to avoid decomposition or side reactions. Ensure all reagents and solvents are anhydrous, especially when using moisture-sensitive reagents like NaH.

  • Side Reactions: In some cases, over-alkylation of the secondary amine is possible if the product is also nucleophilic. This can be minimized by using a slight excess of the starting amine relative to the electrophile. If Boc deprotection is observed, consider using milder reaction conditions or a different base.

  • Purification Challenges: The polarity of the product will vary significantly depending on the nature of the electrophile. A range of solvent systems should be screened for optimal separation during column chromatography.

Conclusion

This compound is a promising scaffold for the synthesis of novel, three-dimensional molecules for drug discovery. The selective functionalization of the secondary amine at the 8-position via N-alkylation and N-acylation provides a straightforward route to a diverse range of derivatives. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the chemistry of this and related spirocyclic systems.

References

  • Alves, M. J., et al. (2021). An update on the synthesis and reactivity of spiro-fused β-lactams. RSC Advances, 11(34), 20835-20857.
  • Carreira, E. M., et al. (2010). Spirocycles in Drug Discovery. Journal of Medicinal Chemistry, 53(9), 3227-3246.
  • D'hooghe, M., & De Kimpe, N. (2008). Synthesis and reactivity of spiro-fused beta-lactams. Tetrahedron, 64(26), 5971-6003.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Katritzky, A. R., et al. (2010). Recent progress in the synthesis of spiro-heterocycles. Chemical Reviews, 110(10), 5661-5711.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Amines, Amides, and Nitrogen Heterocycles. Journal of the American Chemical Society, 124(50), 14844-14845.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−N, C(aryl)−O, and C(aryl)−S Bond Formation.
  • Magriotis, P. A. (2001). Recent progress in the stereoselective synthesis of β-lactams.
  • MDPI. (2020). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 25(6), 1384. [Link]

  • MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(14), 4209. [Link]

  • National Center for Biotechnology Information. (n.d.). An update on the synthesis and reactivity of spiro-fused β-lactams. PubMed Central.
  • National Center for Biotechnology Information. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2016). How to do alkylation of NHBOc amines using alkyl bromide?. [Link]

  • ResearchGate. (2018). Alkylation of Boc protected secondary amines?. [Link]

  • Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11696-11703. [Link]

  • ScienceDirect. (2011). Spirocyclic β-Lactams: A New Class of Biologically Active Compounds. European Journal of Medicinal Chemistry, 46(9), 3987-3994.
  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link] (Note: A specific, stable URL should be used if available; this is a placeholder).

  • YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. [Link] (Note: A specific, stable URL should be used if available; this is a placeholder).

Sources

Application Notes and Protocols for the Incorporation of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Conformational Rigidity in Peptide Design

The pursuit of novel peptide therapeutics with enhanced potency, selectivity, and metabolic stability is a cornerstone of modern drug discovery. A key strategy in this endeavor is the incorporation of conformationally constrained amino acid surrogates.[1] These rigid scaffolds reduce the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity and activity.[2] Furthermore, the unique three-dimensional structures imparted by these surrogates can improve resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs.[2]

2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one is a novel spirocyclic scaffold that presents a unique opportunity for peptide chemists. Its rigid framework, featuring a lactam and an oxetane ring system, can be used to induce specific secondary structures, such as β-turns, in a peptide backbone.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this promising building block into peptide sequences using solid-phase peptide synthesis (SPPS).

The Critical Challenge: Orthogonal Protection of the Spirocyclic Scaffold

The structure of this compound (Figure 1) contains two nitrogen atoms: the N2-amine, protected by a tert-butyloxycarbonyl (Boc) group for standard SPPS, and a secondary amine at the N8-position within the spirocyclic ring. The unprotected N8-amine is nucleophilic and would interfere with standard peptide coupling reactions, leading to undesired side-chain branching and truncated sequences. Therefore, an orthogonal protection strategy is essential for the successful incorporation of this building block.[4][5]

This guide proposes the use of an N8-Fmoc (9-fluorenylmethyloxycarbonyl) protected version of the scaffold, 2-Boc-8-Fmoc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one . The Fmoc group is ideal for this purpose as it is base-labile and thus orthogonal to the acid-labile Boc group used for the N-terminal protection.[6][7] This allows for the selective deprotection of the N-terminus for chain elongation without affecting the N8-protection.

Figure 1: Chemical Structure of the Orthogonally Protected Building Block

Caption: Structure of 2-Boc-8-Fmoc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual incorporation of 2-Boc-8-Fmoc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one into a peptide sequence on a solid support using a standard Boc-SPPS strategy.

Materials and Reagents
  • Resin: Aminomethylated polystyrene resin (or other suitable resin for Boc-SPPS)

  • Protected Amino Acids: Standard N-Boc protected amino acids

  • Building Block: 2-Boc-8-Fmoc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

  • Boc Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v)

  • Neutralization Solution: 10% DIEA in DCM (v/v)

  • Washing Solvents: DCM, DMF, Isopropanol (IPA)

  • Monitoring Reagent: Ninhydrin (Kaiser) test kit

Experimental Workflow

The overall workflow for a single coupling cycle is depicted in Figure 2.

Figure 2: SPPS Cycle for Incorporating the Spirocyclic Building Block

start Start with deprotected peptide-resin (free N-terminal amine) preactivate Pre-activation of 2-Boc-8-Fmoc-spiro-amino acid (with HATU/DIEA in DMF) start->preactivate coupling Coupling to peptide-resin (Extended reaction time) preactivate->coupling wash1 Wash resin (DMF, DCM) coupling->wash1 monitor Monitor coupling completion (Kaiser Test) wash1->monitor monitor->coupling If incomplete, recouple deprotect Boc Deprotection (50% TFA in DCM) monitor->deprotect If complete wash2 Wash resin (DCM, IPA) deprotect->wash2 neutralize Neutralization (10% DIEA in DCM) wash2->neutralize wash3 Wash resin (DCM, DMF) neutralize->wash3 next_cycle Ready for next coupling cycle wash3->next_cycle

Caption: Boc-SPPS cycle for the incorporation of the spirocyclic amino acid.

Step-by-Step Protocol
  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a suitable reaction vessel.

  • Boc Deprotection (for the preceding amino acid):

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain the solution and treat with fresh 50% TFA in DCM for 20-30 minutes.[3]

    • Wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 5 minutes (2x).

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling of 2-Boc-8-Fmoc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one:

    • Pre-activation: In a separate vessel, dissolve 3-4 equivalents of the spirocyclic building block and 3-4 equivalents of HATU in DMF. Add 6-8 equivalents of DIEA and allow the mixture to pre-activate for 1-5 minutes.[8]

    • Coupling Reaction: Add the pre-activated solution to the resin. Agitate the mixture at room temperature. Due to the steric hindrance of the spirocyclic scaffold, an extended coupling time of 2-4 hours is recommended.

    • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for the subsequent standard N-Boc amino acids in the peptide sequence.

Expert Insights & Causality
  • Choice of Coupling Reagent: The use of a potent coupling reagent like HATU is crucial to overcome the steric hindrance of the spirocyclic amino acid and ensure efficient peptide bond formation.[8] HBTU can also be used, but HATU is often preferred for difficult couplings.

  • Extended Coupling Time: The rigid and bulky nature of the spirocyclic scaffold slows down the kinetics of the acylation reaction. Providing sufficient reaction time is critical to drive the coupling to completion and avoid the formation of deletion sequences.

  • Kaiser Test: Regular monitoring with the Kaiser test is essential to confirm the completion of each coupling step, particularly for the sterically demanding spirocyclic residue.

  • Lactam Stability: While the lactam ring in the spiro-compound is generally stable, prolonged or repeated exposure to strong acids like TFA could potentially lead to hydrolysis. It is advisable to keep the Boc deprotection times to the minimum required for complete removal of the protecting group.

Protocol 2: Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all protecting groups, including the N8-Fmoc group on the spirocyclic residue and the side-chain protecting groups of other amino acids, must be removed.

Cleavage Cocktail Selection

The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr). Table 1 summarizes recommended cleavage cocktails.

Cocktail Composition (v/v) Target Residues & Notes Reference
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)General-purpose cocktail for peptides containing Cys, Met, Trp, and Tyr.[9]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Recommended for peptides containing Arginine (Arg) residues.[4]
Reagent B TFA/Phenol/Water/TIPS (88:5:5:2)"Odorless" option, suitable for peptides with trityl-based protecting groups. Does not protect Met from oxidation.[1]

TFA: Trifluoroacetic acid; EDT: 1,2-Ethanedithiol; TIPS: Triisopropylsilane

Step-by-Step Cleavage Protocol
  • Fmoc Deprotection of the N-terminus (if applicable): If the final peptide has a free N-terminus, remove the last Boc group as described in Protocol 1, Step 2.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Add the appropriate cleavage cocktail (e.g., Reagent K) to the dried resin (10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours. Peptides with multiple Arg residues may require longer cleavage times.[9]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding cold methyl tert-butyl ether (MTBE).

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold MTBE (2x).

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Orthogonal Deprotection of the N8-Amine for On-Resin Modification

The N8-Fmoc group can be selectively removed on-resin to allow for further modification of the spirocyclic scaffold, such as cyclization or the attachment of labels.

Figure 3: Orthogonal Deprotection and On-Resin Modification Workflow

start Fully assembled peptide-resin with N-terminal Boc and N8-Fmoc fmoc_deprotect Selective N8-Fmoc Deprotection (20% Piperidine in DMF) start->fmoc_deprotect wash1 Wash resin (DMF, DCM) fmoc_deprotect->wash1 modification On-resin modification at N8 (e.g., acylation, alkylation) wash1->modification wash2 Wash resin (DMF, DCM) modification->wash2 final_cleavage Global Deprotection and Cleavage (TFA cocktail) wash2->final_cleavage end Modified Peptide final_cleavage->end

Caption: Workflow for selective N8-Fmoc deprotection and subsequent on-resin modification.

Protocol for Selective N8-Fmoc Deprotection
  • Resin Preparation: Swell the fully assembled peptide-resin (with the N-terminus still Boc-protected) in DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for another 15-20 minutes.[6]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove piperidine and the dibenzofulvene-piperidine adduct.

The resin now has a free secondary amine at the N8-position of the spirocyclic residue, ready for further chemical modification.

Conclusion

The incorporation of this compound into peptide chains is a viable strategy for creating conformationally constrained peptides with potentially enhanced therapeutic properties. The key to its successful application lies in the use of an orthogonally protected building block, such as the proposed 2-Boc-8-Fmoc derivative. By employing potent coupling reagents, carefully monitoring reaction completion, and selecting appropriate cleavage conditions, researchers can effectively integrate this novel scaffold into their peptide synthesis workflows. The ability to selectively deprotect the N8-amine on-resin further expands the utility of this building block for creating complex and diverse peptide architectures.

References

  • MDPI. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Available at: [Link]

  • AAPPTec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Available at: [Link]

  • AAPPTec. (n.d.). Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). Available at: [Link]

  • PubMed. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Available at: [Link]

  • SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development. Available at: [Link]

  • BioSpace. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Available at: [Link]

  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available at: [Link]

  • ResearchGate. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Available at: [Link]

Sources

Application Notes and Protocols for the Biological Activity Screening of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry, prized for their inherent three-dimensionality which can lead to improved target specificity and optimized physicochemical properties.[1] The 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one core represents a novel, Fsp3-rich framework combining features of oxetane and piperidinone rings, suggesting its potential for diverse biological activities.[2][3] This document provides a comprehensive guide for the systematic screening of derivatives of this spirocyclic scaffold. We present a tiered, logic-driven screening cascade designed to efficiently identify and characterize potential anticancer, antimicrobial, and enzyme-inhibitory activities. Detailed, field-proven protocols for primary and secondary assays are provided, emphasizing experimental causality and self-validating methodologies to ensure data integrity and reproducibility.

Introduction: The Rationale for Screening Spirocyclic Scaffolds

The exploration of novel chemical space is a cornerstone of modern drug discovery. "Escape from flatland"—the move away from planar, aromatic molecules towards more complex, three-dimensional structures—is a widely adopted strategy to improve clinical success rates.[4] Spirocycles, characterized by two rings connected through a single tetrahedral carbon atom, offer a rigid and well-defined conformational presentation of substituents, which can enhance binding affinity and selectivity for biological targets.[1][5]

The this compound scaffold is particularly compelling. The oxetane ring can act as a polar equivalent to a gem-dimethyl group and improve metabolic stability, while the protected diamine and lactam functionalities provide versatile handles for combinatorial derivatization.[3] This structural complexity warrants a broad yet systematic approach to biological screening to uncover its therapeutic potential.

Our proposed screening strategy begins with a computational assessment, followed by a high-throughput primary screening cascade against diverse biological targets, and culminates in more complex secondary assays for hit validation and characterization.

The Screening Cascade: A Multi-Tiered Approach

A successful screening campaign must balance breadth with efficiency. We advocate for a tiered approach that uses progressively more complex and specific assays to triage compound libraries and identify promising leads.

Screening_Cascade cluster_0 Tier 0: Pre-Screening cluster_1 Tier 1: Primary Screening (High-Throughput) cluster_2 Tier 2: Secondary Screening & Hit Validation cluster_3 Tier 3: Lead Optimization InSilico In Silico Profiling (ADMET, Druglikeness) Anticancer Anticancer Cell Viability (MTT / CellTiter-Glo) InSilico->Anticancer Selects compounds with favorable properties Antimicrobial Antimicrobial Susceptibility (Broth Microdilution - MIC) InSilico->Antimicrobial Enzyme Enzyme Inhibition (Generic Kinase Assay) InSilico->Enzyme Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Anticancer->Apoptosis Validate cytotoxic hits Bactericidal MBC Determination Antimicrobial->Bactericidal Determine bactericidal vs. bacteriostatic action KinasePanel Kinase Selectivity Profiling Enzyme->KinasePanel Characterize inhibitor selectivity SAR Structure-Activity Relationship (SAR) In Vivo Studies Apoptosis->SAR KinasePanel->SAR Bactericidal->SAR

Caption: A logic-driven, tiered screening cascade for novel compounds.

Tier 0 Protocol: In Silico Pre-Screening

Causality: Before committing resources to wet-lab experiments, computational modeling can predict the "drug-likeness" and potential liabilities of derivatives. This step filters out compounds with predicted poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, enriching the library for candidates with a higher probability of success.[6][7]

Methodology: Lipinski's Rule of Five & ADMET Prediction

  • Input Data: 2D or 3D structures of the this compound derivatives.

  • Software: Utilize computational tools such as SwissADME, Schrodinger Suite, or similar platforms.

  • Parameters to Analyze:

    • Lipinski's Rule of Five: A guideline to evaluate drug-likeness and potential oral bioavailability.[7]

      • Molecular Weight (MW) ≤ 500 Da

      • LogP (octanol-water partition coefficient) ≤ 5

      • Hydrogen Bond Donors ≤ 5

      • Hydrogen Bond Acceptors ≤ 10

    • Other Physicochemical Properties: Topological Polar Surface Area (TPSA), number of rotatable bonds.

    • Pharmacokinetic Prediction: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, P-glycoprotein (P-gp) substrate potential.

    • Toxicity Prediction: Assess potential for mutagenicity (AMES test prediction), hepatotoxicity, etc.

  • Data Triage: Prioritize compounds that pass Lipinski's rules and exhibit favorable predicted ADMET profiles for progression to Tier 1 screening.

Parameter Favorable Range Rationale
Molecular Weight < 500 DaInfluences absorption and diffusion.
LogP -0.4 to +5.6Balances aqueous solubility and membrane permeability.
TPSA < 140 ŲPredicts cell permeability.
BBB Permeant Yes/NoImportant for potential CNS-acting agents.

Tier 1 Protocols: Primary High-Throughput Screening

Protocol: Anticancer Cell Viability - CellTiter-Glo® Luminescent Assay

Causality: The CellTiter-Glo® assay is a robust, high-throughput method to quantify cell viability by measuring ATP levels, an indicator of metabolically active cells.[8][9] Its "add-mix-measure" format minimizes pipetting errors and is highly sensitive, making it ideal for primary screening of large compound libraries to identify cytotoxic or cytostatic agents.[10]

Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in a complete culture medium.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a white, opaque-walled 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each derivative in DMSO. Create a serial dilution series.

    • Add 1 µL of each compound dilution to the appropriate wells (final concentration typically ranging from 0.1 to 100 µM).

    • Include vehicle controls (DMSO only) and positive controls (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[11]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[8]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot viability against compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression curve fit.

Protocol: Antimicrobial Susceptibility - Broth Microdilution MIC Assay

Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] It provides a quantitative measure of the lowest compound concentration that prevents visible bacterial growth, offering a reliable metric for antimicrobial potency.[14]

Methodology:

  • Inoculum Preparation:

    • Select relevant bacterial strains (e.g., Staphylococcus aureus ATCC® 25923™ for Gram-positive, Escherichia coli ATCC® 25922™ for Gram-negative).

    • From a fresh agar plate, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[12]

    • Dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • In a sterile 96-well U-bottom plate, add 50 µL of CAMHB to wells 2-12.

    • Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing across to well 10. Discard the final 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (the first clear well).[14] The growth control must be turbid for the test to be valid.

Protocol: Enzyme Inhibition - ADP-Glo™ Kinase Assay

Causality: Protein kinases are crucial regulators of cellular processes and represent a major class of drug targets.[15][16] The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. Its high sensitivity and broad applicability make it an excellent primary screen to identify potential kinase inhibitors.[17]

Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in a suitable buffer with a low percentage of DMSO.

  • Kinase Reaction:

    • In a white, 384-well plate, add the test compound or vehicle control.

    • Add the kinase of interest (e.g., a representative tyrosine or serine/threonine kinase) and the appropriate substrate/ATP mixture. The total reaction volume is typically 5 µL.

    • Incubate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by plotting inhibition against compound concentration.

Tier 2 Protocols: Secondary Assays for Hit Confirmation

Hits identified in primary screening require validation to confirm their mechanism of action and rule out artifacts.

Secondary_Assays cluster_Anticancer Anticancer Validation cluster_Antimicrobial Antimicrobial Validation cluster_Kinase Kinase Inhibitor Validation Primary_Hit Primary Hit (e.g., IC50 < 10 µM) Caspase Caspase-Glo 3/7 Assay (Confirms Apoptosis) Primary_Hit->Caspase If cytotoxic Orthogonal Orthogonal Viability Assay (e.g., MTT) Primary_Hit->Orthogonal If cytotoxic MBC Minimum Bactericidal Concentration (MBC) Assay Primary_Hit->MBC If antimicrobial Selectivity Kinome Panel Screen (Determines Selectivity) Primary_Hit->Selectivity If kinase inhibitor

Caption: Validation pathways for hits from primary screening.

  • For Anticancer Hits: An orthogonal cell viability assay (e.g., MTT) should be performed to rule out assay-specific artifacts.[10] To confirm that cell death occurs via apoptosis, a Caspase-Glo® 3/7 assay can be used to measure the activity of key executioner caspases.

  • For Antimicrobial Hits: To determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a Minimum Bactericidal Concentration (MBC) assay is performed. This involves plating aliquots from the clear wells of the MIC plate onto antibiotic-free agar and observing for colony growth.

  • For Kinase Inhibitor Hits: To assess the selectivity of the inhibitor, it should be screened against a broad panel of kinases (kinome profiling).[16] This is crucial for predicting potential off-target effects and understanding the inhibitor's mechanism of action.

Conclusion and Future Directions

This document outlines a structured and robust framework for the initial biological evaluation of novel this compound derivatives. By employing a tiered screening cascade that begins with computational filtering and progresses through high-throughput primary screens to targeted secondary assays, researchers can efficiently identify and validate compounds with promising therapeutic potential. The detailed protocols provided herein serve as a practical guide for executing these assays with high scientific rigor. Promising hits from this cascade will form the basis for extensive structure-activity relationship (SAR) studies, lead optimization, and eventual preclinical development.

References

  • World Health Organization. (2024). Antimicrobial resistance. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Centre for Disease Control. Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Scribd. Broth Microdilution Methodology for MICs. [Link]

  • YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. [Link]

  • Royal Society of Chemistry. (2019). New Screening Approaches for Kinases. In Kinase Inhibitors. [Link]

  • MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. [Link]

  • WOAH. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • PubMed. (2022). Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. [Link]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • National Center for Biotechnology Information. (2020). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

  • Indo American Journal of Pharmaceutical Research. (2015). IN-SILICO ACTIVITY PREDICTION OF PYRROLINE DERIVATIVES. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • MDPI. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. [Link]

  • Insilico Biotechnology. Publications. [Link]

  • MDPI. (2024). Insight into the in Silico Structural, Physicochemical, Pharmacokinetic and Toxicological Properties of Antibacterially Active Viniferins and Viniferin-Based Compounds as Derivatives of Resveratrol Containing a (2,3-Dihydro)benzo[b]furan Privileged Scaffold. [Link]

Sources

Application Note: A Scalable and Robust Synthesis of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a clear and accelerating shift away from planar, two-dimensional molecules towards more complex, three-dimensional structures.[1][2] This "escape from flatland" is driven by the need to access novel chemical space and develop drug candidates with improved pharmacological profiles.[3] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement.[4][5] Their inherent rigidity and defined three-dimensional geometry can lead to enhanced binding affinity and selectivity for biological targets, while often improving physicochemical properties such as solubility and metabolic stability.[1][3]

The subject of this application note, 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one, is a key heterocyclic building block that embodies these desirable attributes. Its unique spirocyclic framework, incorporating a protected amine and a lactam moiety, makes it a valuable precursor for the synthesis of novel therapeutics. The constrained conformation of this scaffold allows for the precise positioning of functional groups in three-dimensional space, a critical factor in rational drug design.

This guide provides a comprehensive, field-tested protocol for the multi-gram scale-up synthesis of this important intermediate. We will delve into the causality behind the chosen synthetic strategy, address the common challenges encountered during scale-up, and provide a robust framework for process optimization and quality control.

The Synthetic Blueprint: A Strategic Approach to Spirocyclization

The construction of a spirocyclic system, particularly one containing multiple heteroatoms, requires a carefully planned synthetic sequence.[6][7] Our approach is designed for scalability, prioritizing commercially available starting materials, robust reaction conditions, and non-chromatographic purification methods where possible.

The retrosynthetic analysis, depicted below, outlines a logical disconnection of the target molecule. The core strategy involves the formation of the lactam ring onto a pre-existing piperidine scaffold.

G Target This compound Intermediate1 N-Boc-4-(carboxymethylamino)-4-(hydroxymethyl)piperidine Target->Intermediate1 Lactamization Intermediate2 N-Boc-4-amino-4-(hydroxymethyl)piperidine Intermediate1->Intermediate2 Alkylation StartingMaterial N-Boc-4-piperidone Intermediate2->StartingMaterial Strecker Reaction G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3-4: Cyclization & Purification A Charge N-Boc-4-piperidone & Reagents B Controlled KCN Addition (0-5 °C) A->B C Stir at RT (16h) B->C D Work-up & Extraction C->D E Charge Crude Nitrile & Raney Ni D->E Crude Product F Hydrogenation (50 psi, 40 °C) E->F G Catalyst Filtration F->G H Concentration G->H I Alkylation & Cyclization H->I Crude Diamine J Aqueous Work-up I->J K Crystallization (EtOAc/Hexanes) J->K L Isolate Pure Product K->L

Sources

Strategic Purification of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one: A Guide to Achieving High Purity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one is a spirocyclic scaffold of significant interest in medicinal chemistry, valued for its unique three-dimensional architecture that can enhance drug-like properties.[1][2] The successful incorporation of such building blocks into drug candidates is critically dependent on their initial purity. This document provides a comprehensive guide to developing a robust purification strategy for this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles. We will cover anticipated impurities, method selection, and detailed protocols for both primary purification via flash column chromatography and final polishing through recrystallization.

Introduction: The Imperative for Purity

Spirocyclic frameworks, which feature two rings sharing a single carbon atom, are increasingly utilized in drug discovery to escape the "flatland" of traditional aromatic scaffolds.[2][3] This structural rigidity and three-dimensionality can lead to improved potency, selectivity, and pharmacokinetic profiles.[1][4] this compound, with its embedded oxetane-like and lactam motifs, represents a versatile building block for creating novel chemical entities.

However, the synthetic route to such molecules can yield a variety of impurities, including unreacted starting materials, reagents, and side-products. The presence of these contaminants can confound biological screening results, interfere with subsequent synthetic steps, and compromise the integrity of research data. Therefore, a rigorous and well-designed purification strategy is not merely a procedural step but a cornerstone of successful drug development. This guide provides the technical rationale and actionable protocols to achieve >95% purity for the title compound.

Compound Profile and Anticipated Impurities

Understanding the physicochemical properties of the target compound and its likely contaminants is the foundation for an effective purification strategy.

Physicochemical Properties
PropertyValue / DescriptionSource
CAS Number 1363381-20-7
Molecular Formula C₁₁H₁₈N₂O₄[5]
Molecular Weight 242.27 g/mol [6]
Structure A spirocyclic system containing a Boc-protected amine, a lactam, and an ether linkage.[7]
Predicted Polarity Moderately polar, solid at room temperature. The presence of N-H (lactam), C=O, and C-O bonds contributes to its polarity and hydrogen bonding capability.Inferred
Key Functional Groups tert-Butoxycarbonyl (Boc) protecting group, secondary amine (lactam), tertiary amine (azetidine), ether.Inferred
Common Synthetic Impurities

While the specific synthesis can vary, common impurities in the preparation of Boc-protected amino lactams include:

  • Unreacted Starting Materials: Precursors to the spirocyclic core.

  • Excess Reagents: Such as di-tert-butyl dicarbonate ((Boc)₂O) or coupling agents.

  • By-products: For example, by-products from coupling reactions or partially reacted intermediates.

  • Deprotected Compound: The free amine resulting from the cleavage of the Boc group under acidic conditions.[8][9] This impurity is particularly problematic as its polarity is significantly different.

Overall Purification Workflow

A multi-step approach is often necessary to achieve the high purity required for drug discovery applications. The primary workhorse is flash column chromatography to remove the bulk of impurities, followed by recrystallization as a polishing step to remove trace contaminants and yield a crystalline final product.

Purification Workflow Crude Crude Reaction Mixture Slurry Slurry with Silica Gel Crude->Slurry Dry Loading Column Flash Column Chromatography Slurry->Column TLC TLC Analysis of Fractions Column->TLC Collect Fractions Combine Combine Pure Fractions TLC->Combine Identify Pure Evap1 Solvent Evaporation Combine->Evap1 Recryst Recrystallization Evap1->Recryst Amorphous Solid Filter Vacuum Filtration & Wash Recryst->Filter Cool & Crystallize Dry Drying under Vacuum Filter->Dry Collect Crystals Final Pure Crystalline Product (>95%) Dry->Final

Caption: General workflow for the purification of the target compound.

Protocol 1: Primary Purification via Flash Column Chromatography

Flash chromatography is the principal method for separating the target compound from impurities with different polarities. The stationary phase (silica gel) is highly polar, and compounds are eluted with a mobile phase of increasing polarity. Non-polar impurities elute first, followed by compounds of increasing polarity.

Principle of Separation

The separation relies on the differential partitioning of the analyte and impurities between the stationary phase (silica) and the mobile phase (eluent). Our target compound, being moderately polar, will have a moderate affinity for the silica gel. By carefully selecting a solvent system, we can ensure that less polar impurities elute quickly, while more polar impurities are retained longer than our product.

Developing the Eluent System: The Role of TLC

The key to successful column chromatography is selecting the right mobile phase. This is achieved empirically using Thin Layer Chromatography (TLC).

Experimental Choice: The goal is to find a solvent system that provides a retention factor (Rƒ) of ~0.25-0.35 for the target compound. This Rƒ value ensures good separation and a reasonable elution time from the column.

Protocol for TLC Analysis:

  • Dissolve a small sample of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a prepared solvent system.

  • Visualize the spots using a UV lamp (if applicable) and/or a potassium permanganate stain.

  • Calculate the Rƒ value: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Adjust the solvent ratio and repeat until the target Rƒ is achieved.

Table of Suggested Starting Solvent Systems:

SystemRatio (v/v)PolarityComments
Ethyl Acetate / Hexanes30:70 to 80:20Low to MediumA standard, effective system for many moderately polar compounds. Start with a lower polarity and increase the ethyl acetate concentration.[10]
Methanol / Dichloromethane1:99 to 10:90Medium to HighExcellent for more polar compounds. The methanol significantly increases eluent strength.[9]
Chloroform / Methanol98:2 to 90:10Medium to HighA classic system for separating amines and amides. Use with proper ventilation.[11]
Step-by-Step Flash Chromatography Protocol
  • Column Packing: Select an appropriately sized column for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude compound by weight). Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol or dichloromethane).

    • Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. This is the "dry-loaded" sample.

    • Causality: Dry loading prevents the dissolution issues and band broadening that can occur with direct liquid injection, leading to sharper peaks and better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined by TLC.

    • Gradually increase the polarity of the eluent (gradient elution) to move the target compound down the column. A step-gradient is often sufficient (e.g., starting with 40% EtOAc in Hexanes, then moving to 60%, then 80%).

    • Collect fractions of equal volume throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions that show a single, clean spot corresponding to the Rƒ of the target compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified, amorphous solid.

Protocol 2: Final Polishing via Recrystallization

Recrystallization is an equilibrium-based purification technique that can remove trace impurities left after chromatography, yielding a product with high crystalline order.[12]

Principle of Purification

The process relies on the differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[13] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[12][14] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Impurities, being present in much lower concentrations, remain dissolved in the cold solvent (mother liquor).[13]

G cluster_0 A Select Solvent B Dissolve in Min. Hot Solvent A->B C Slowly Cool to Room Temp B->C D Cool in Ice Bath C->D E Collect Crystals (Vacuum Filtration) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: The cyclical process of recrystallization.

Selecting a Recrystallization Solvent

The choice of solvent is critical and must be determined experimentally.

Protocol for Solvent Screening:

  • Place a small amount (~20-30 mg) of the purified amorphous solid into several different test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heat the tubes that show poor solubility. A good solvent will dissolve the compound completely at or near its boiling point.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent will be one that yields a high recovery of crystalline solid upon cooling.

Table of Potential Recrystallization Solvents:

SolventBoiling Point (°C)PolarityComments
Isopropanol 82.6Polar ProticOften a good choice for moderately polar compounds with hydrogen bonding capability.
Ethyl Acetate 77.1Polar AproticCan be effective, but solubility might be high even at room temperature. May need a co-solvent.
Acetonitrile 81.6Polar AproticA versatile solvent for a range of polarities.
Water 100Very PolarUnlikely to be a good single solvent due to the Boc group, but could be used as an anti-solvent in a mixed system (e.g., Ethanol/Water).[15]
Step-by-Step Recrystallization Protocol
  • Place the amorphous solid from the chromatography step into an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture to a gentle boil (using a hot plate and a stirring bar). Add just enough hot solvent to fully dissolve the solid.

  • Causality: Using the minimum amount of hot solvent is crucial. Excess solvent will prevent the solution from becoming supersaturated upon cooling, drastically reducing the yield of crystals.[12]

  • Once dissolved, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals under high vacuum to remove all residual solvent.

Purity Assessment

The purity of the final product should be confirmed by analytical methods such as:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and detects any proton-containing impurities.

Vendors often provide access to such analytical data for their products, which can serve as a reference.[16]

Conclusion

The purification of this compound is a critical step in its use as a building block for drug discovery. By employing a strategic combination of flash column chromatography for bulk purification and recrystallization for final polishing, researchers can reliably achieve the high degree of purity necessary for generating high-quality, reproducible scientific data. The key to success lies not in rigidly following a single recipe, but in understanding the chemical principles behind each technique and using analytical methods like TLC to make informed, data-driven decisions throughout the purification process.

References

  • Current time information in Ottawa, CA. Google.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. (2024-04-25).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate.
  • BOC Deprotection 2. Scribd.
  • EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?. ResearchGate. (2017-10-20).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. (2025-04-05).
  • This compound. AMERICAN ELEMENTS.
  • Recrystallization. University of Colorado Boulder.
  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Institutes of Health (PMC).
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health.
  • This compound. Sigma-Aldrich.
  • This compound. ChemBK.
  • This compound, 95%. Lab-Chemicals.Com.
  • 1363381-20-7 | this compound. BLDpharm.
  • Lab Procedure: Recrystallization. ChemTalk.
  • Recrystallization (chemistry). Wikipedia.
  • Recrystallization. Writing in Biology. (2019-02-06).
  • 4 Recrystallization Methods for Increased Yield. YouTube. (2018-11-12).

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the synthesis of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one. This spirocyclic scaffold is a valuable building block in modern medicinal chemistry, prized for its unique three-dimensional structure. However, its synthesis, particularly the construction of the strained β-lactam ring, can be challenging. Low yields are a frequent issue, often stemming from a combination of factors including precursor purity, reaction conditions, and side-product formation.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls encountered during this synthesis. We will delve into the causality behind these issues and provide field-proven, actionable solutions to help you optimize your reaction and achieve higher, more consistent yields.

Section 1: Plausible Synthetic Pathway Overview

The most common and effective method for constructing the β-lactam ring in this type of spirocyclic system is the Staudinger [2+2] cycloaddition between a ketene and an imine.[1][2] The ketene is typically generated in situ from an acetyl chloride derivative in the presence of a tertiary amine base. The overall proposed pathway is outlined below.

G cluster_0 Precursor Synthesis cluster_1 β-Lactam Formation (Staudinger Cycloaddition) A Spirocyclic Amine (tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate) C Spirocyclic Imine Intermediate A->C Condensation B Aldehyde (e.g., Formaldehyde) B->C G This compound (Final Product) C->G [2+2] Cycloaddition D Methoxyacetyl Chloride F Methoxyketene (in situ generation) D->F E Triethylamine (Base) E->F F->G

Caption: Proposed synthetic pathway for the target compound via Staudinger cycloaddition.

Section 2: Troubleshooting Guide & FAQs

Q1: My overall yield is consistently below 40%. What are the most critical stages to investigate?

A low overall yield is often a cumulative problem. It is essential to break down the synthesis into its two primary stages and assess the yield and purity at each point:

  • Spirocyclic Imine Formation: The quality of your imine precursor is paramount. This step involves the condensation of the parent spirocyclic amine with an aldehyde.

    • Purity of the Amine: Ensure the starting spirocyclic amine is free of solvent and other impurities. Residual solvents can interfere with the condensation reaction.

    • Reaction Conditions: The reaction is typically performed in a non-polar solvent like dichloromethane (DCM) or toluene with a drying agent (e.g., MgSO₄ or Na₂SO₄) to drive the equilibrium towards the imine product by removing water. Incomplete conversion here will carry unreacted amine into the next step, where it can react with the ketene precursor and complicate purification.

    • Imine Stability: Imines can be susceptible to hydrolysis. It is often best to use the crude imine immediately in the next step after removing the drying agent and solvent.

  • Staudinger [2+2] Cycloaddition: This is the most common point of failure. The in situ generation of highly reactive ketene must be carefully controlled to favor the desired cycloaddition over side reactions.[3]

    • Ketene Dimerization: Methoxyketene can readily dimerize or polymerize if its concentration becomes too high. This is the most significant competing reaction.

    • Hydrolysis: Both the ketene and the final β-lactam product are sensitive to water. Rigorously dry conditions (glassware, solvents, and reagents) are non-negotiable. The β-lactam ring can be hydrolyzed under either acidic or basic conditions, especially during aqueous workup.[4]

Q2: I'm observing multiple spots on my TLC after the final cyclization step. What are the likely side products?

Observing multiple products is a classic symptom of uncontrolled reactivity in the Staudinger reaction. The primary culprits are:

  • Ketene Dimers: These are often observed as non-polar spots on the TLC plate. Their formation is favored at higher temperatures and higher concentrations of the ketene.

  • Unreacted Imine: If the cycloaddition is sluggish or incomplete, you will see the starting imine on your TLC.

  • Hydrolyzed Product: If the β-lactam ring is cleaved during the reaction or workup, you will form the corresponding β-amino acid. This product is often much more polar and may streak on the TLC plate.

  • trans-Diastereomer: The Staudinger reaction can produce both cis and trans diastereomers with respect to the substituents on the β-lactam ring.[5] While the cis isomer is often thermodynamically or kinetically favored, changes in solvent or temperature can alter this ratio, leading to a second product spot with similar polarity to the desired product.

Q3: How can I improve the yield and diastereoselectivity of the Staudinger [2+2] cycloaddition step?

Optimizing the cycloaddition requires precise control over the reaction parameters. The key is to maintain a low, steady-state concentration of the ketene to favor its reaction with the imine over self-condensation.

Recommended Approach: A slow, dropwise addition of the methoxyacetyl chloride to a solution of the imine and the base at low temperature is the most effective strategy.

ParameterRecommended ConditionRationale & Potential Issues
Solvent Dichloromethane (DCM) or TolueneNon-polar aprotic solvents are ideal. DCM is common, but toluene can sometimes improve yields for less reactive imines. Avoid protic solvents.
Temperature -78 °C to 0 °CStarting the addition at -78 °C and allowing the reaction to slowly warm to room temperature minimizes ketene dimerization.[5] Running the reaction at elevated temperatures drastically reduces yield.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Et₃N is standard. Ensure it is distilled and dry. The stoichiometry is critical; typically 1.1 to 1.5 equivalents are used relative to the acid chloride.
Addition Rate Slow, dropwise addition over 1-2 hoursThis is the most critical factor. Use a syringe pump for consistent, slow addition of the acid chloride. This keeps the ketene concentration low, favoring the desired bimolecular reaction.
Q4: What is the best method for purifying the final product, this compound?

The purification strategy depends on the scale and the impurity profile of your crude product.

  • Flash Column Chromatography: This is the most common method for laboratory-scale purification.

    • Stationary Phase: Standard silica gel is usually effective. However, the slightly acidic nature of silica can sometimes cause decomposition of sensitive β-lactams. If you suspect this is happening (e.g., streaking on the column, low recovery), you can use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize the acidic sites.

    • Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The product is moderately polar.

  • Crystallization: If you can obtain a solid crude product of reasonable purity (>85%), crystallization is an excellent alternative that can be more scalable and avoid potential degradation on silica. A solvent system like ethyl acetate/hexanes or diethyl ether/hexanes would be a logical choice to try.

Section 3: Recommended Experimental Protocol

This protocol details the optimized Staudinger cycloaddition for the formation of the β-lactam ring, assuming the spirocyclic imine has been prepared beforehand.

Protocol 1: Optimized Staudinger Cycloaddition for β-Lactam Formation
  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add the spirocyclic imine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution).

    • Add triethylamine (1.2 eq) to the solution.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reaction:

    • In a separate flame-dried syringe, draw up methoxyacetyl chloride (1.1 eq).

    • Using a syringe pump, add the methoxyacetyl chloride to the cooled, stirring reaction mixture dropwise over a period of 1.5 hours. Maintain the internal temperature below -70 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.

    • Slowly remove the cooling bath and allow the reaction to warm to room temperature over 2-3 hours. Let it stir at room temperature for an additional 12-16 hours.

  • Workup & Purification:

    • Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes) until the starting imine is consumed.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent if necessary) using a suitable gradient of ethyl acetate in hexanes.

Section 4: Troubleshooting Workflow

If you are facing low yields, follow this logical workflow to diagnose the issue.

G start Low Yield Observed check_purity Step 1: Verify Purity of Starting Materials (Amine, Aldehyde, Solvents, Base) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_imine Step 2: Analyze Imine Formation (Check TLC for full conversion) purity_ok->check_imine Yes repurify_sm Action: Repurify/Re-dry Starting Materials purity_ok->repurify_sm No imine_ok Full Conversion? check_imine->imine_ok check_cyclo Step 3: Scrutinize Cycloaddition Conditions imine_ok->check_cyclo Yes optimize_imine Action: Optimize Imine Reaction (Longer time, better drying agent) imine_ok->optimize_imine No cyclo_params Using Slow Addition at Low Temp? check_cyclo->cyclo_params check_workup Step 4: Evaluate Workup & Purification (TLC of crude vs. pure, mass balance) cyclo_params->check_workup Yes optimize_cyclo Action: Implement Slow Addition (Use syringe pump at -78 °C) cyclo_params->optimize_cyclo No workup_ok Product Loss During Purification? check_workup->workup_ok optimize_purification Action: Modify Purification (Use neutralized silica, or try crystallization) workup_ok->optimize_purification Yes success Yield Improved workup_ok->success No repurify_sm->check_purity optimize_imine->check_imine optimize_cyclo->check_cyclo optimize_purification->check_workup

Caption: A logical workflow for troubleshooting low product yield.

References

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 2015.

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents, 2019.

  • Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 2010.

  • Synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2011.

  • Synthesis and reactivity of spiro-fused beta-lactams. ResearchGate.

  • This compound. Amadis Chemical.

  • An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018.

  • cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 2021.

Sources

Technical Support Center: Purification Strategies for Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating and purifying these structurally complex molecules. Spirocycles, with their rigid, three-dimensional architectures, are increasingly vital in medicinal chemistry, but their purification requires nuanced strategies beyond standard protocols.[1][2][3]

This resource provides in-depth, field-proven insights in a question-and-answer format, complete with troubleshooting guides, detailed experimental protocols, and visual workflows to empower you to overcome common hurdles in your laboratory work.

Section 1: Frequently Asked Questions (FAQs) - The Basics
Q1: What are spirocyclic compounds, and why is their purification challenging?

Spirocyclic compounds feature two rings connected by a single, common spiro carbon atom.[1] This unique structural feature imparts high rigidity and a defined three-dimensional shape, which is often beneficial for biological activity but presents significant purification challenges.[1]

The primary difficulties arise from:

  • Structural Complexity & Stability: The strained nature of some spirocyclic systems can make them sensitive to pH, temperature, or even the stationary phase used in chromatography, leading to degradation or isomerization.[4]

  • Presence of Isomers: Synthetic routes often produce diastereomers or regioisomers that have very similar physical properties, making them difficult to separate by standard techniques.[4]

  • Chirality: Many spirocycles are chiral, and separating enantiomers is a common requirement, necessitating specialized techniques like chiral chromatography.[5][6]

Q2: What are the most common impurities encountered during the synthesis of spirocyclic compounds?

Impurities are highly dependent on the synthetic route but generally fall into several categories:

  • Unreacted Starting Materials & Reagents: Incomplete reactions leave residual starting materials.

  • Catalysts: Metal-based or organocatalysts used in the synthesis.

  • By-products: Resulting from side reactions, decomposition, or isomerization.

  • Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove.[7]

  • Structurally Related Impurities: Diastereomers, epimers, or other closely related analogs are often the most challenging to remove.[8]

Q3: What is a general workflow for purifying a novel spirocyclic compound?

A multi-step approach is almost always necessary. The specific sequence depends on the scale, the nature of the impurities, and the final purity required. A typical workflow involves an initial cleanup followed by one or more high-resolution techniques.

Purification Workflow Crude Crude Reaction Mixture LLE_SPE Liquid-Liquid or Solid-Phase Extraction Crude->LLE_SPE Initial Cleanup Flash Flash Column Chromatography LLE_SPE->Flash Major Impurity Removal Crystallization Crystallization / Recrystallization Flash->Crystallization High Purity Solids Prep_HPLC Preparative HPLC / SFC Flash->Prep_HPLC Difficult Separations (Isomers, Analogs) Pure Pure Compound (>95-99%) Crystallization->Pure Prep_HPLC->Pure

Caption: General purification workflow for spirocyclic compounds.

Section 2: Chromatographic Purification Strategies

Chromatography is the most powerful and widely used technique for separating complex mixtures of spirocycles.[9][10] The choice of method is dictated by the polarity of the compound and the nature of the impurities.

Troubleshooting Guide: Chromatography
ProblemPotential Cause(s)Troubleshooting Solution(s)
Poor Peak Shape (Tailing/Fronting) in HPLC 1. Column overload.2. Secondary interactions with silica silanols.3. Inappropriate mobile phase pH.4. Sample solvent is too strong.1. Reduce injection volume or sample concentration.[4]2. Add a modifier like trifluoroacetic acid (TFA) or triethylamine (TEA) to the mobile phase to mask active sites.[11]3. Adjust mobile phase pH to ensure the compound is in a single protonation state.[4]4. Dissolve the sample in the initial mobile phase or a weaker solvent.[4]
Co-elution of Impurities 1. Insufficient resolution.2. Presence of closely related isomers.1. Optimize the mobile phase gradient (make it shallower).2. Switch to a different column chemistry (e.g., C18 to Phenyl-Hexyl).3. For isomers, a specialized chiral or SFC column is likely required.[12]
Compound Decomposes on Column 1. Compound is unstable on acidic silica gel.1. Test stability by spotting on a TLC plate and letting it sit for an hour before eluting.[13]2. Use a deactivated (neutral) silica or an alternative stationary phase like alumina or florisil.[13]3. Consider techniques that avoid solid supports, like High-Speed Counter-Current Chromatography (HSCCC).[4][14]
No Compound Elutes from the Column 1. Compound is too polar and irreversibly stuck.2. Compound is too nonpolar and came off in the solvent front.3. Compound decomposed.1. For polar compounds, try reverse-phase chromatography or a more aggressive polar solvent system (e.g., with methanol/ammonia).[13]2. Check the very first fractions collected.[13]3. See "Compound Decomposes on Column" above.
FAQ: Chromatography

Q4: When should I use normal-phase vs. reverse-phase chromatography?

  • Normal-Phase (e.g., Silica Gel): This is the default for many organic chemists and works well for non-polar to moderately polar compounds. A typical eluent system is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[1]

  • Reverse-Phase (e.g., C18-silica): This is ideal for polar compounds. The stationary phase is non-polar (C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[4] It is the dominant method for preparative HPLC.

Q5: My spirocycle has stereoisomers. How can I separate them? Separating enantiomers or diastereomers often requires specialized techniques.

  • Chiral Chromatography: This is the gold standard. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used.[12] Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be used in chiral mode. SFC is often faster and uses less organic solvent.[12]

  • Diastereomer Formation: If chiral chromatography is unavailable, you can react your enantiomeric mixture with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can often be separated by standard chromatography or crystallization. The resolving agent is then cleaved to yield the pure enantiomers.[15]

Protocol: Preparative HPLC Purification of a Polar Spirocycle

This protocol provides a general starting point for purifying a polar spirocyclic compound using reverse-phase preparative HPLC.[4]

  • System and Column:

    • System: Preparative HPLC with a UV detector and fraction collector.

    • Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in deionized water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

    • Action: Filter and degas both mobile phases thoroughly before use to prevent air bubbles in the system.[4][11]

  • Sample Preparation:

    • Dissolve the partially purified sample in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., methanol or DMSO), then dilute with Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the column inlet.[4]

  • Chromatographic Conditions (Example Gradient):

    • Flow Rate: 15-20 mL/min (adjust based on column dimensions and pressure limits).

    • Detection: UV wavelength determined from the compound's UV-Vis spectrum (e.g., 254 nm).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-35 min: Linear gradient from 30% to 80% B

      • 35-40 min: Linear gradient from 80% to 100% B

      • 40-45 min: Hold at 100% B (column wash)

      • 45-50 min: Return to 30% B

      • 50-60 min: Re-equilibrate at 30% B[4]

  • Fraction Collection and Analysis:

    • Collect fractions based on the peaks observed in the UV chromatogram.

    • Analyze the purity of each collected fraction using analytical HPLC-UV or LC-MS.

    • Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).

Section 3: Crystallization and Recrystallization

Crystallization is a cost-effective and scalable purification technique for solid compounds, which can yield material of very high purity.[9][10] It is also the primary method for obtaining single crystals suitable for X-ray diffraction to confirm the absolute stereochemistry of chiral spirocycles.[1]

Troubleshooting Guide: Crystallization
ProblemPotential Cause(s)Troubleshooting Solution(s)
Compound "Oils Out" Instead of Crystallizing 1. Solution is too supersaturated.2. The boiling point of the solvent is higher than the melting point of the compound.3. Presence of impurities inhibiting crystal lattice formation.1. Add a small amount of additional solvent to redissolve the oil, then cool much more slowly.2. Choose a lower-boiling point solvent.3. Try to purify the compound further by another method (e.g., flash chromatography) before attempting recrystallization.
No Crystals Form Upon Cooling 1. Solution is not sufficiently saturated.2. Compound is highly soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to increase the concentration and try cooling again.2. Scratch the inside of the flask with a glass rod to create nucleation sites.3. Add a "seed crystal" from a previous successful batch.4. Add a small amount of an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then warm to clarify and cool slowly.
Poor Recovery of Compound 1. Too much solvent was used.2. The compound has significant solubility in the solvent even when cold.1. Concentrate the mother liquor and cool again to recover a second crop of crystals (purity may be lower).2. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[9]3. Ensure the solution is cooled thoroughly (e.g., in an ice bath) before filtration.
Protocol: Selecting a Crystallization Solvent System

The key to successful crystallization is finding the right solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[9]

  • Initial Screening (Small Scale):

    • Place a few milligrams of your crude spirocycle into several small test tubes.

    • Add a few drops of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes) to each tube.

    • Observation 1: If the compound dissolves immediately at room temperature, the solvent is too good. It can potentially be used as the "good" solvent in a two-solvent system.

    • Observation 2: If the compound does not dissolve at all, even upon heating, the solvent is unsuitable. It may be used as the "anti-solvent."

    • Observation 3 (Ideal): If the compound is sparingly soluble at room temperature but dissolves completely upon heating, this is a promising candidate for single-solvent recrystallization.

  • Procedure for a Promising Single Solvent:

    • Heat the test tube from Observation 3. If the compound dissolves, allow it to cool slowly to room temperature, then place it in an ice bath.

    • If high-quality crystals form, you have found your solvent.

  • Procedure for a Two-Solvent System:

    • Take a compound that dissolved readily in a "good" solvent at room temperature.

    • Add a "bad" anti-solvent dropwise until the solution just begins to turn cloudy (turbid).

    • Add a drop or two of the "good" solvent to make the solution clear again.

    • Allow the mixture to cool slowly. This method is excellent for growing single crystals. A common system is Dichloromethane/Petroleum Ether.[1]

G cluster_0 Solvent Selection Logic Start Add solvent to crude solid at room temperature Dissolves Dissolves completely? Start->Dissolves Heat Heat the mixture Dissolves->Heat No GoodSolvent Result: Good candidate for 'Solvent 1' in a 2-solvent system Dissolves->GoodSolvent Yes DissolvesHot Dissolves when hot? Heat->DissolvesHot BadSolvent Result: Poor solvent. Consider as 'Anti-Solvent 2' in a 2-solvent system. DissolvesHot->BadSolvent No IdealSolvent Result: Ideal single solvent for recrystallization DissolvesHot->IdealSolvent Yes

Caption: Decision tree for selecting a suitable crystallization solvent.

Section 4: Extraction Techniques for Initial Cleanup

Before proceeding to high-resolution chromatography or crystallization, an initial extraction step is often essential to remove bulk impurities.

FAQ: Extraction

Q6: How do I remove a high-boiling solvent like DMF or DMSO after my reaction? These solvents are very polar and water-soluble. If your spirocyclic product is not polar, you can perform a liquid-liquid extraction. Dilute the reaction mixture with a large volume of water and extract your product into a non-polar organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times (5-10 times) with water or brine to pull the DMF/DMSO into the aqueous phase.[7]

Q7: What is Solid-Phase Extraction (SPE) and when should I use it? SPE is a form of chromatography that uses a small, disposable cartridge packed with a sorbent. It's an excellent technique for a more targeted cleanup than a simple liquid-liquid extraction.[4] For example, using a C18 (reverse-phase) SPE cartridge, you can load your sample, wash away very polar impurities with water, and then elute your compound of interest with a stronger solvent like methanol or acetonitrile.[4] This is highly effective for concentrating a target compound from a dilute reaction or natural extract.

Protocol: Liquid-Liquid Extraction (LLE) to Remove Water-Soluble Impurities

This protocol describes a standard aqueous workup to separate an organic product from water-soluble reagents, catalysts, and salts.[16]

  • Quench and Dilute: If your reaction is in an organic solvent (e.g., THF, Dichloromethane), transfer it to a separatory funnel. Add deionized water to dilute the reaction mixture. If the reaction used acid or base, you may first neutralize it with a wash of saturated sodium bicarbonate (for acid) or dilute HCl (for base).

  • Add Extraction Solvent: Add an immiscible organic solvent in which your product is highly soluble (e.g., ethyl acetate, diethyl ether). The volume should be roughly equal to the aqueous volume.

  • Shake and Vent: Stopper the funnel, invert it, and vent to release any pressure. Shake vigorously for 30-60 seconds to ensure thorough mixing of the two phases.

  • Separate Layers: Place the funnel back in a ring stand and allow the layers to fully separate. Your organic product should be in the organic layer.

  • Drain and Repeat: Drain the lower layer (aqueous or organic, depending on density) into a flask. Pour the upper layer out through the top of the funnel into a separate flask to avoid contamination. To maximize recovery, re-extract the aqueous layer with a fresh portion of the organic solvent one or two more times.

  • Combine and Dry: Combine all the organic extracts. Wash them with brine (saturated NaCl solution) to help remove residual water. Dry the combined organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7]

  • Isolate Product: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield your crude, partially purified product.

References
  • Chiral Separation of Spiro-compounds and Determination Configuration. (2017). ResearchGate. [Link]

  • Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules. [Link]

  • Diastereoselective Synthesis of Spiro[indoline‐3,7′‐pyrrolo[1,2‐a]azepines] via Sequential [3+2] Cycloaddition and Ring Expansion Reaction. (2018). ResearchGate. [Link]

  • Preparation and crystal structure determination of spirocyclic compounds. (2020). Morressier. [Link]

  • [5]Benzothiophene-Fused Chiral Spiro Polycyclic Aromatic Compounds: Optical Resolution, Functionalization, and Optical Properties. (2018). ACS Publications. [Link]

  • Spiropyran-Based Liquid Crystals: The Formation of Columnar Phases via Acid-Induced Spiro-merocyanine Isomerization. (2015). ResearchGate. [Link]

  • Remove Sticky Reagents. (n.d.). University of Toronto. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. (2024). MDPI. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). National Institutes of Health (NIH). [Link]

  • Chiral and Achiral Compounds Purification. (n.d.). Neopharm Labs. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2018). EMU Physics Department. [Link]

  • Purification Methods of Organic Compounds. (2021). Research and Reviews. [Link]

  • Spiro compound. (n.d.). Wikipedia. [Link]

  • Isolation and identification of impurities in spironolactone. (2009). ResearchGate. [Link]

  • Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. (2023). Royal Society of Chemistry. [Link]

  • Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. (2022). ResearchGate. [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). National Institutes of Health (NIH). [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2014). Organic Syntheses. [Link]

  • Extraction technique in organic chemistry. (2020). YouTube. [Link]

  • Extractions | Analytic Technique in Organic Chemistry. (2015). YouTube. [Link]

  • Protein purification troubleshooting guide. (n.d.). Cytiva. [Link]

  • LC Purification Troubleshooting Guide. (2024). Waters Corporation. [Link]

  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. (2020). National Institutes of Health (NIH). [Link]

  • chromatographic purification steps: Topics. (n.d.). Science.gov. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. (2022). RSquareL. [Link]

  • Techniques for extraction and isolation of natural products: a comprehensive review. (2018). National Institutes of Health (NIH). [Link]

  • How to extract chemicals from over the counter products. (2015). YouTube. [Link]

Sources

Technical Support Center: Stability of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices for handling the stability of this spirocyclic compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity of your research.

Introduction to the Molecule and its Challenges

This compound is a valuable building block in medicinal chemistry, prized for its unique three-dimensional scaffold.[1][2] However, its multifunctional nature—comprising a Boc-protected amine, a lactam (cyclic amide), and an oxa-spiro core—presents specific challenges during synthesis and downstream processing, especially when acidic reagents are employed for deprotection. Understanding the delicate balance of reactivity is crucial for success.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when exposing this compound to acidic conditions?

A1: The primary concern is the non-selective cleavage of acid-labile groups. The tert-butyloxycarbonyl (Boc) group is designed to be removed under acidic conditions.[3][4] However, the lactam and the spirocyclic ether linkage can also be susceptible to acid-catalyzed hydrolysis, especially under harsh conditions (e.g., high acid concentration, elevated temperatures).[5][6][7] The key is to achieve selective Boc deprotection without degrading the core structure.

Q2: Which acidic reagents are recommended for the deprotection of the Boc group on this molecule?

A2: For selective Boc deprotection, milder acidic conditions are generally preferred. The most common and effective reagents include:

  • Trifluoroacetic acid (TFA): Typically used in concentrations of 20-50% in an inert solvent like dichloromethane (DCM).[8]

  • Hydrochloric acid (HCl): A 4M solution in an organic solvent such as 1,4-dioxane or methanol is a widely used alternative.[8]

  • p-Toluenesulfonic acid (pTSA): Can be used in stoichiometric amounts in solvents like acetonitrile or methanol, sometimes with gentle heating.[9]

The choice of reagent depends on the presence of other acid-sensitive functional groups in your molecule.[3]

Q3: My deprotection reaction is showing low yield and multiple byproducts. What could be the cause?

A3: Low yields and byproducts often stem from a few common issues:

  • Over-reaction/Degradation: The acidic conditions may be too harsh, leading to the hydrolysis of the lactam or the opening of the spirocycle.

  • Incomplete Reaction: Insufficient acid, short reaction times, or low temperatures can lead to incomplete removal of the Boc group.[8]

  • tert-Butylation: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule, leading to unwanted byproducts.[9][10]

Monitoring the reaction closely by TLC or LC-MS is crucial to determine the optimal reaction time.

Q4: How can I prevent the formation of tert-butylation byproducts?

A4: The most effective method is to use "scavengers" in your reaction mixture.[9] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your molecule of interest.[8][9] Common scavengers include:

  • Triisopropylsilane (TIS): Highly effective at reducing the tert-butyl cation.

  • Water: Can trap the cation to form tert-butanol.

  • Thioanisole: Useful if your molecule contains other sensitive residues like methionine or tryptophan.[9]

A common deprotection cocktail is a 95:2.5:2.5 mixture of TFA, water, and TIS.[9]

Troubleshooting Guide

Issue 1: Incomplete Boc Deprotection

If you observe a significant amount of starting material remaining after the reaction, consider the following troubleshooting steps.

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection Detected check_acid Verify Acid Concentration & Equivalents start->check_acid increase_time Increase Reaction Time check_acid->increase_time If acid is sufficient monitor Monitor by TLC/LC-MS increase_time->monitor increase_temp Gently Increase Temperature (e.g., to 40°C) increase_temp->monitor Continue monitoring monitor->increase_temp If still incomplete reassess Re-evaluate Steric Hindrance monitor->reassess If still sluggish complete Reaction Complete monitor->complete If complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

  • Insufficient Acid: Ensure the concentration and equivalents of your acid are adequate. For a substrate with multiple basic nitrogens, more acid may be required.[8]

  • Reaction Time: Boc deprotection can be slower if the nitrogen is sterically hindered. Increase the reaction time and monitor progress every 30-60 minutes.[8][9]

  • Temperature: Most deprotections are run at room temperature. If the reaction is sluggish, gentle warming to 40°C can be beneficial, but be aware that this may also increase the rate of side reactions.[8]

Issue 2: Observation of Unknown Byproducts (Potential Degradation)

If LC-MS analysis shows significant byproducts with molecular weights inconsistent with tert-butylation, you may be observing degradation of the core structure.

Potential Degradation Pathways under Acidic Conditions

main This compound Boc-N Lactam Spiro-ether deprotected Deprotected Amine main:Boc->deprotected Desired Path (Mild H+) hydrolyzed_lactam Lactam Hydrolysis Product main:Lactam->hydrolyzed_lactam Harsh H+ ring_opened Spirocycle Ring Opening Product main:Spiro->ring_opened Harsh H+

Sources

Technical Support Center: Stereochemical Integrity in Spirocyclic Compound Modification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of preventing racemization during the chemical modification of spirocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these structurally complex and stereochemically sensitive molecules. Here, we move beyond simple protocols to explore the underlying principles that govern stereochemical stability, offering actionable strategies and troubleshooting advice rooted in mechanistic understanding.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the stereochemical lability of spirocyclic systems.

Q1: What is racemization and why is it a particularly critical issue for spirocyclic compounds?

Racemization is the process by which a single enantiomer of a chiral compound converts into an equal mixture of both enantiomers (a racemate), resulting in a net loss of optical activity. For spirocyclic compounds, which are foundational scaffolds in many pharmaceuticals and natural products, stereochemistry is paramount to biological activity. The spirocenter itself is a quaternary stereocenter, and its absolute configuration often defines the three-dimensional arrangement of all functional groups, which is critical for molecular recognition at biological targets.

The loss of a single, defined stereoisomer in favor of a racemic mixture can lead to:

  • A complete loss of therapeutic efficacy.

  • The introduction of an undesired enantiomer that may have off-target effects or toxicity.

  • Significant downstream challenges in purification and characterization, increasing development time and costs.

Q2: What are the primary mechanistic pathways that lead to racemization at a spirocenter?

While direct cleavage of a bond at the spirocenter is energetically demanding, racemization typically occurs through reversible, transient intermediates that possess a plane of symmetry. The most common mechanism involves the formation of a planar or rapidly inverting intermediate on a ring atom adjacent to the spirocenter.

Mechanism: Racemization via Enolate Intermediate

A common pathway, especially for spirocyclic ketones, is deprotonation at the α-carbon. The resulting enolate intermediate is planar, temporarily erasing the stereochemical information at that center. Reprotonation can then occur from either face of the planar enolate, leading to a mixture of enantiomers.

Caption: Mechanism of racemization via a planar enolate intermediate.

Q3: Which structural and environmental factors influence the stereochemical stability of a spirocycle?

The propensity for a spirocycle to racemize depends on the energy barrier to forming a symmetric intermediate. Key factors include:

  • Acidity of α-Protons: The presence of electron-withdrawing groups (e.g., C=O, CN, NO₂) adjacent to the spirocenter increases the acidity of α-protons, facilitating the formation of planar enolates under basic conditions.

  • Ring Strain: Smaller rings (e.g., cyclopropane, cyclobutane) incorporated into the spirocycle can possess significant angle strain. Reactions that temporarily relieve this strain by breaking a bond can create an achiral intermediate, which upon re-cyclization can lead to racemization.

  • Aromaticity: If the formation of a planar intermediate results in an aromatic system (e.g., a cyclopentadienyl anion), the driving force for racemization is exceptionally high.

  • Temperature: Higher temperatures provide the necessary activation energy to overcome the barrier to racemization. Reactions should generally be run at the lowest effective temperature.

  • Solvent and Base/Acid Choice: Polar, protic solvents can stabilize charged intermediates, potentially increasing their lifetime and the window for racemization. The strength and steric bulk of the base or acid used are also critical variables.

Section 2: Proactive Strategies & Optimized Protocols

This section provides concrete strategies for designing experiments to preserve stereochemical integrity.

Q4: How can I choose reaction conditions to minimize the risk of racemization when modifying a spirocyclic ketone?

The goal is to favor kinetic control over thermodynamic control and to minimize the lifetime of any planar intermediates. When performing reactions such as α-alkylation, careful selection of the base, solvent, and temperature is crucial.

Data Presentation: Effect of Conditions on Enantiomeric Excess (% ee)

The following table summarizes typical outcomes for the methylation of a generic spirocyclic ketone, demonstrating how reaction parameters can dramatically impact stereochemical fidelity.

BaseSolventTemperature (°C)Typical % ee of ProductRationale for Outcome
LDATHF-78>98%Recommended. The strong, bulky, non-nucleophilic base rapidly and irreversibly forms the kinetic enolate at low temperature, minimizing equilibrium and proton exchange.
NaHTHF/DMF25 (RT)40-60%The weaker base can participate in an equilibrium with the enolate and ketone, allowing for repeated proton exchange and racemization, especially at room temperature.
K₂CO₃Acetone56 (Reflux)<10%Not Recommended. Protic solvent and high temperatures create ideal conditions for thermodynamic equilibration and extensive racemization.
t-BuOKt-BuOH25 (RT)20-30%The use of a protic solvent (tert-butanol) allows for rapid proton exchange with the solvent, facilitating racemization even with a strong base.
LHMDSToluene-78>95%Similar to LDA, this bulky base favors kinetic deprotonation. Toluene is less polar than THF, which can further disfavor charged intermediates.
Q5: What is a reliable, step-by-step protocol for the α-alkylation of a sensitive spirocyclic ketone while preserving stereochemistry?

This protocol for kinetic enolate formation and trapping is designed to minimize contact time and prevent equilibration.

Protocol: Stereoretentive α-Methylation

Materials:

  • Spirocyclic Ketone (1.0 eq)

  • Diisopropylamine (1.1 eq), freshly distilled

  • n-Butyllithium (1.05 eq), titrated solution in hexanes

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Methyl Iodide (1.2 eq), freshly distilled

  • Anhydrous Argon or Nitrogen atmosphere

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive inert gas pressure throughout the reaction.

  • LDA Preparation (In Situ):

    • Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine via syringe.

    • Add n-butyllithium dropwise over 5 minutes. The solution may turn slightly yellow.

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).

  • Enolate Formation (Deprotonation):

    • Dissolve the spirocyclic ketone in a minimal amount of anhydrous THF in a separate flame-dried flask.

    • Slowly add the ketone solution dropwise to the LDA solution at -78 °C over 15-20 minutes.

    • Critical Step: Ensure the internal temperature does not rise above -70 °C. Rapid addition can cause localized heating.

    • Stir the resulting enolate solution at -78 °C for 45-60 minutes.

  • Alkylation (Trapping):

    • Add methyl iodide dropwise to the enolate solution at -78 °C.

    • Let the reaction stir at -78 °C for 1-2 hours. Monitor the reaction by TLC (quench a small aliquot with saturated NH₄Cl for analysis).

  • Workup:

    • Quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis:

    • Purify the crude product via flash column chromatography.

    • Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC or SFC (see Section 4).

Section 3: Troubleshooting Common Stereochemical Issues

Even with careful planning, unexpected outcomes can occur. This section provides a logical framework for diagnosing and solving these problems.

Q6: My product shows a significant loss of optical activity (% ee). What are the likely causes and how can I fix it?

A loss of stereochemical integrity points to the formation of a racemizing intermediate. Use the following workflow to diagnose the issue.

TroubleshootingWorkflow start_node start_node decision_node decision_node solution_node solution_node start Low % ee Observed q1 Was the reaction run at > -40 °C? start->q1 s1 Redo at -78 °C. Use cryocool if needed. q1->s1 Yes q2 Was a weak base (e.g., K₂CO₃, NaH) or protic solvent used? q1->q2 No s2 Switch to strong, non-nucleophilic base (LDA, LHMDS) in anhydrous aprotic solvent (THF). q2->s2 Yes q3 Is the electrophile sterically hindered or unreactive? q2->q3 No s3 Use a more reactive electrophile (e.g., MeOTf instead of MeI). Consider adding HMPA (caution!). q3->s3 Yes (Slow trapping allows enolate to equilibrate) q4 Did the workup involve prolonged exposure to acid or base? q3->q4 No s4 Use a buffered quench (e.g., NH₄Cl) and avoid harsh pH during extraction and chromatography. q4->s4 Yes final Verify purity and re-analyze % ee. q4->final No

Caption: Troubleshooting workflow for loss of enantiomeric excess.

Q7: I observe inconsistent stereochemical outcomes between batches. What should I investigate?

Batch-to-batch inconsistency often points to subtle variations in reaction setup and reagent quality.

  • Reagent Purity and Stoichiometry:

    • Base Titration: Always titrate your organolithium reagents (e.g., n-BuLi). An incorrect stoichiometry can leave unreacted starting material or lead to side reactions.

    • Amine Purity: Ensure your diisopropylamine is freshly distilled and dry. Water will consume the base and affect the deprotonation.

    • Solvent Anhydrousness: Use freshly distilled, high-purity anhydrous solvents. Trace water is a primary culprit for inconsistent results.

  • Temperature Control:

    • Internal vs. Bath Temperature: Monitor the internal reaction temperature. A large-scale reaction can generate significant heat during additions, leading to temperature spikes even if the bath is at -78 °C.

    • Consistent Cooling: Ensure the reaction flask is adequately submerged in the cooling bath and that the bath maintains its temperature throughout the reaction.

  • Addition Rates: Standardize the addition rates for all reagents using a syringe pump. A slow, controlled addition is critical for maintaining low temperatures and preventing side reactions.

Section 4: Essential Analytical Techniques

Q8: How can I accurately determine the enantiomeric excess (% ee) of my spirocyclic compound?

Visual inspection of optical rotation is insufficient. Quantitative, chromatography-based methods are the industry standard.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.

    • Principle: Enantiomers are separated on a chiral stationary phase (CSP). Popular CSPs include those based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

    • Method Development: Screen different mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures) and flow rates to achieve baseline separation of the two enantiomer peaks.

    • Calculation: The % ee is calculated from the integrated peak areas of the two enantiomers: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100%

  • Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that uses supercritical CO₂ as the mobile phase. SFC often provides faster separations and is considered a greener technique. The principle of separation on a CSP remains the same.

  • NMR Spectroscopy with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can induce different chemical shifts for corresponding protons in the two enantiomers, allowing for integration and % ee determination. This method is generally less accurate than chiral chromatography.

References

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: Chemical Reviews URL: [Link]

  • Title: The role of spirocycles in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Stereocontrol in Organic Synthesis Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. URL: [Link]

  • Title: Acidities of Carbonyl Compounds Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. URL: [Link]

Technical Support Center: Improving Diastereoselectivity in Spiro-β-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for spiro-β-lactam synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in controlling the stereochemical outcome of their reactions. Spiro-β-lactams are privileged scaffolds in medicinal chemistry, and achieving high diastereoselectivity is often critical for biological activity.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of their synthesis.

The predominant method for constructing the β-lactam ring is the Staudinger [2+2] cycloaddition between a ketene and an imine.[3][4] While powerful, this reaction often generates diastereomeric mixtures. The stereochemical outcome is dictated by a subtle interplay of electronic effects, sterics, and reaction conditions, which can be manipulated to favor the desired product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (dr)?

Answer: A poor diastereomeric ratio is the most common challenge in Staudinger cycloadditions. The selectivity is determined during the final, irreversible ring-closing step of a zwitterionic intermediate.[5][6] The key is to create a significant energy difference between the transition states leading to the two diastereomers. Here’s a breakdown of the critical factors and how to address them:

  • Underlying Cause: The Zwitterionic Intermediate The reaction proceeds via a nucleophilic attack of the imine nitrogen on the ketene's central carbon, forming a zwitterionic intermediate. This intermediate can either undergo direct conrotatory ring closure to form the cis-product (kinetic control) or isomerize via rotation around the C-N bond before closing to the trans-product (thermodynamic control).[6][7] Your goal is to favor one pathway decisively over the other.

  • Solution 1: Tune the Electronic Properties of Your Reactants The rate of ring closure is highly sensitive to the electronic nature of the substituents on both the ketene and the imine.[5][8]

    • To Favor the cis-Diastereomer: Accelerate the direct ring closure. Use an electron-donating group (EDG) on the ketene and/or an electron-withdrawing group (EWG) on the imine nitrogen. The EDG stabilizes the positive charge developing on the carbon adjacent to the enolate, while the EWG on the imine nitrogen makes the iminium carbon more electrophilic, speeding up the intramolecular nucleophilic attack.[5][8]

    • To Favor the trans-Diastereomer: Slow the ring closure to allow for isomerization. Use an EWG on the ketene and/or an EDG on the imine. This disfavors direct cyclization, giving the intermediate time to equilibrate to its more stable conformation before closing.[5][8]

    Table 1: Influence of Substituent Electronic Effects on Diastereoselectivity

    Ketene Substituent (R¹) Imine N-Substituent (R²) Favored Diastereomer Rationale
    Electron-Donating (e.g., -OR, -NR₂) Electron-Withdrawing (e.g., -Tosyl, -Triflyl) cis Fast ring closure, kinetic product dominates.[5][9]
    Electron-Withdrawing (e.g., -COOR, -CN) Electron-Donating (e.g., -Aryl, -Alkyl) trans Slow ring closure allows isomerization to the thermodynamic product.[5]
    Electron-Withdrawing (e.g., -COOR, -CN) Electron-Withdrawing (e.g., -Tosyl, -Triflyl) Mixture / Depends on other factors Competing effects require empirical optimization.

    | Electron-Donating (e.g., -OR, -NR₂) | Electron-Donating (e.g., -Aryl, -Alkyl) | Mixture / Depends on other factors | Competing effects require empirical optimization. |

  • Solution 2: Modify Reaction Temperature Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) generally increases selectivity by favoring the pathway with the lower activation energy, which is often the formation of the kinetic (cis) product.

  • Solution 3: Optimize the Solvent Solvent polarity plays a crucial role in stabilizing the zwitterionic intermediate.[10][11]

    • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents poorly stabilize the charged intermediate, promoting rapid ring closure. This often favors the formation of the cis (kinetic) diastereomer.

    • Polar Aprotic Solvents (e.g., Acetonitrile, THF): These solvents can better stabilize the zwitterion, extending its lifetime.[10] This allows more time for bond rotation and isomerization, often leading to an increase in the thermodynamically more stable trans diastereomer.

Question 2: The major product of my reaction is the trans-diastereomer, but I need the cis-isomer. How can I reverse the selectivity?

Answer: Reversing diastereoselectivity requires shifting the reaction from thermodynamic to kinetic control.

  • Strategy 1: Employ a Catalytic Approach The most powerful method for controlling stereochemistry is through catalysis. Chiral nucleophilic catalysts can create a highly organized transition state that forces the reaction through a specific stereochemical pathway.

    • N-Heterocyclic Carbenes (NHCs): Chiral NHCs are exceptionally effective. They add to the ketene to form a bulky, chiral acyl azolium intermediate.[12][13] The steric environment of this intermediate then dictates the face of the imine that can approach, leading to high diastereo- and enantioselectivity.[14][15] Bifunctional NHCs containing a hydrogen-bond donor (like a hydroxyl group) can further enhance selectivity by pre-organizing the imine substrate.[14][15]

    • Chiral Amines: Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) or Cinchona alkaloids can also catalyze the reaction enantioselectively and may influence the diastereomeric ratio.[5][16]

  • Strategy 2: Change Ketene Generation Method The standard method for in situ ketene generation involves reacting an acyl chloride with a tertiary amine (e.g., Et₃N).[17] For certain substrates, using a different activating co-reagent, such as tosyl chloride (TsCl), has been shown to preferentially yield cis-spirooxindolo-β-lactams.[10][18]

  • Strategy 3: Revisit Reaction Conditions As discussed in Q1, switch to a less polar solvent (e.g., from THF to Toluene) and run the reaction at the lowest feasible temperature to favor the kinetic cis-product.

Question 3: My reaction yield is very low, and I'm seeing significant baseline material on my TLC plate.

Answer: Low yields are often due to the inherent instability of the ketene intermediate or side reactions.

  • Problem: Ketene Polymerization Ketenes are highly electrophilic and prone to dimerization or polymerization, especially if their concentration builds up.

    • Solution: Ensure slow addition of the acyl chloride to the solution containing both the imine and the base. This keeps the instantaneous concentration of the ketene low, favoring the desired bimolecular reaction with the imine over polymerization. Always generate the ketene in situ.

  • Problem: Competing Side Reactions If you are using α,β-unsaturated imines or ketenes, you may be getting undesired [4+2] cycloaddition products instead of the desired [2+2] β-lactam.[6][7]

    • Solution: This issue is substrate-dependent. Modifying the electronic properties of the dienophile or diene component can sometimes disfavor the [4+2] pathway. Alternatively, a different synthetic route to the target molecule may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Staudinger cycloaddition and how does it dictate stereochemistry?

A1: The Staudinger reaction is not a concerted [2+2] cycloaddition but rather a two-step process.[6][7]

  • Nucleophilic Attack: The reaction initiates with the nucleophilic nitrogen of the imine attacking the electrophilic central carbon of the ketene. This forms a zwitterionic enolate intermediate.

  • Electrocyclic Ring Closure: The enolate then attacks the iminium carbon in a 4π-electron conrotatory electrocyclization to form the four-membered β-lactam ring.

The stereochemistry is determined in this final step. The zwitterionic intermediate can exist in conformations that lead to either the cis or trans product. The final ratio depends on the relative rates of ring closure versus C-N bond rotation (isomerization) in the intermediate.[8]

Caption: Staudinger reaction mechanism and stereochemical pathways.

Q2: How does an N-Heterocyclic Carbene (NHC) catalyst function in this reaction?

A2: An NHC acts as a nucleophilic catalyst that reverses the polarity of the ketene.[12]

  • The NHC attacks the ketene to form a nucleophilic zwitterionic enolate, often called a Breslow intermediate.

  • This activated intermediate, now effectively a nucleophile, attacks the electrophilic imine carbon.

  • Subsequent intramolecular cyclization and expulsion of the NHC catalyst yields the β-lactam. A chiral NHC creates a defined chiral pocket around the reactive intermediate, forcing the imine to approach from a specific trajectory, thereby controlling the diastereoselectivity and enantioselectivity.[13][14]

NHC_Cycle NHC Chiral NHC Breslow Breslow Intermediate (NHC-Ketene Adduct) NHC->Breslow + Ketene Ketene Ketene Ketene->Breslow Adduct Ternary Adduct Breslow->Adduct + Imine Imine Imine Imine->Adduct Product β-Lactam Adduct->Product Ring Closure Product->NHC - Catalyst

Caption: Simplified catalytic cycle for an NHC-catalyzed Staudinger reaction.

Q3: What is a systematic approach to optimizing the diastereoselectivity for a novel spiro-beta-lactam synthesis?

A3: A systematic, multi-variable screening process is the most effective approach. Start with the most impactful variables and proceed logically.

Optimization_Workflow Start Define Substrates (Ketene Precursor + Imine) Cond_Screen Initial Condition Screen (Toluene, 0°C -> RT, Et3N) Start->Cond_Screen Analyze1 Analyze dr by ¹H NMR / LCMS Cond_Screen->Analyze1 Solvent_Screen Solvent Screen (Hexane, CH2Cl2, THF, MeCN) Analyze1->Solvent_Screen dr < 90:10 Optimized Optimized Conditions Analyze1->Optimized dr > 90:10 Analyze2 Analyze dr Solvent_Screen->Analyze2 Temp_Screen Temperature Screen (-78°C, 0°C, RT) Analyze2->Temp_Screen Analyze3 Analyze dr Temp_Screen->Analyze3 Catalyst_Screen Catalyst Screen (Optional) (e.g., Chiral NHCs) Analyze3->Catalyst_Screen Selectivity still poor Analyze3->Optimized Selectivity acceptable Analyze4 Analyze dr & ee Catalyst_Screen->Analyze4 Analyze4->Optimized

Caption: A logical workflow for optimizing reaction diastereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Spiro-β-Lactam Synthesis via Staudinger Cycloaddition

This protocol describes the in situ generation of a ketene from an acyl chloride and its subsequent reaction with a spirocyclic imine.

Materials:

  • Acyl chloride (1.0 equiv)

  • Spirocyclic imine (1.1 equiv)

  • Triethylamine (Et₃N, 1.5 equiv, freshly distilled)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene, sufficient to make a 0.1 M solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the spirocyclic imine (1.1 equiv).

  • Dissolution: Add anhydrous solvent via syringe and cool the solution to the desired temperature (e.g., 0 °C in an ice-water bath).

  • Base Addition: Add freshly distilled triethylamine (1.5 equiv) to the stirred solution.

  • Ketene Generation: In a separate flame-dried flask, dissolve the acyl chloride (1.0 equiv) in a small amount of anhydrous solvent. Draw this solution into a syringe.

  • Slow Addition: Add the acyl chloride solution dropwise to the stirred imine/base solution over a period of 30-60 minutes using a syringe pump. Critical Step: Slow addition is key to preventing ketene polymerization.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂) three times. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to isolate the diastereomeric products.

  • Analysis: Characterize the products by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio can be determined from the integration of well-resolved peaks in the ¹H NMR spectrum of the crude product.

References
  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]

  • Jiao, L., Liang, X., & Xu, J. X. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. [Link]

  • Alonso, E., Ganboa, I., & Cossío, F. P. (2007). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. Accounts of Chemical Research, 41(1), 12–23. [Link]

  • Bhalla, A., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21, 3693-3713. [Link]

  • Ben-Aroya, Z., et al. (2010). Novel and Recent Synthesis and Applications of β-Lactams. In Topics in Heterocyclic Chemistry, vol 22. Springer, Berlin, Heidelberg. [Link]

  • Wikipedia. (2023). Staudinger synthesis. Retrieved from [Link]

  • Alves, A. J. S., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12, 30043-30052. [Link]

  • Zhang, H.-M., et al. (2014). Bifunctional N-Heterocyclic Carbene-Catalyzed Highly Enantioselective Synthesis of Spirocyclic Oxindolo-β-lactams. Organic Letters, 16(11), 3056–3059. [Link]

  • Smith, A. D., et al. (2008). N-Heterocyclic carbene catalysed β-lactam synthesis. Chemical Communications, (33), 3921-3923. [Link]

  • Ye, S., et al. (2014). Bifunctional N-Heterocyclic Carbene-Catalyzed Highly Enantioselective Synthesis of Spirocyclic Oxindolo-β-lactams. Organic Letters, 16(11), 3056–3059. [Link]

  • Ye, S. (2016). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 21(9), 1209. [Link]

  • Taghizadeh, M. J., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13, 19992. [Link]

  • Rojas-Lima, S., et al. (2007). Diastereoselective synthesis of spiro-beta-lactams via staudinger reaction. Heterocycles, 71(3), 531-542. [Link]

  • Ziyaev, A. A., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22961–22972. [Link]

  • Meazza, M., et al. (2017). Highly Diastereo and Enantioselective Synthesis of α-spiro-δ-lactams via Organocascade Reaction. European Journal of Organic Chemistry, 2017(17), 2519-2527. [Link]

  • Palomo, C., et al. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837-1872. [Link]

  • Chen, J., et al. (2024). N-heterocyclic carbene catalyzed [2 + 3] annulation reaction for the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactam. RSC Advances, 14, 15309-15313. [Link]

  • Yadav, P., et al. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. ChemistrySelect, 9(16), e202400511. [Link]

  • Zhang, K., et al. (2017). Highly Diastereo- and Enantioselective Synthesis of α-Spiro-δ-lactams by an Organocascade Reaction. European Journal of Organic Chemistry, 2017(17), 2519-2527. [Link]

  • Banik, B. K., et al. (2004). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. Tetrahedron Letters, 45(7), 1525-1527. [Link]

  • Singh, G. S., et al. (2004). Novel Asymmetric Approach to Proline-Derived Spiro-β-lactams. The Journal of Organic Chemistry, 69(17), 5766-5769. [Link]

  • Zhang, K., et al. (2017). Highly Diastereo- And Enantioselective Synthesis of Α-Spiro-Δ-Lactams by an Organocascade Reaction. European Journal of Organic Chemistry. [Link]

  • Zhang, K., et al. (2017). Highly Diastereo‐ and Enantioselective Synthesis of α‐Spiro‐δ‐lactams by an Organocascade Reaction. European Journal of Organic Chemistry, 2017(17). [Link]

  • De Nanteuil, F., et al. (2020). Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry, 85(14), 9032–9042. [Link]

  • Jiao, L., et al. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060-6069. [Link]

  • Singh, G. S., et al. (2004). Novel asymmetric approach to proline-derived spiro-beta-lactams. The Journal of Organic Chemistry, 69(17), 5766-9. [Link]

  • Ziyaev, A. A., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22961-22972. [Link]

  • Cossío, F. P., et al. (2007). Diastereoselective Synthesis of Highly Constrained Spiro-β-Lactams by the Staudinger Reaction Using an Unsymmetrical Bicyclic Ketene. European Journal of Organic Chemistry, 2007(23), 3861-3869. [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of Beta-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578-1579. [Link]

  • Reyes, E., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38, 2626-2636. [Link]

  • Alves, A. J. S., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(48), 30043-30052. [Link]

  • Wang, Y., et al. (2022). Highly diastereo- and enantioselective synthesis of spiro β-lactams via copper-catalyzed Kinugasa/aldol cascade reaction. Organic Chemistry Frontiers, 9, 162-167. [Link]

  • Bordeaux, M., et al. (2021). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Catalysis, 11(19), 12058–12065. [Link]

  • Alves, A. J. S., et al. (2022). Synthesis of different classes of chiral spiro-β-lactams from 6-alkylidene penicillanates. ResearchGate. Retrieved from [Link]

  • Alves, N. G., et al. (2021). Synthesis and structure-activity relationships of new chiral spiro-beta-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry, 219, 113439. [Link]

  • Cossío, F. P., et al. (2008). ChemInform Abstract: The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. ChemInform, 39(32). [Link]

  • Pinter, A., & Van Vleet, M. J. (2016). DFT Study of Stereoselective Ketene-imine Cycloadditions, Evaluation of Possible Solvent Effects with IEF-PCM. Semantic Scholar. Retrieved from [Link]

  • Wang, C., et al. (2020). Annuloselectivity in Cycloadditions of Ketenes with Imines: A DFT Study. The Journal of Organic Chemistry, 85(1), 163-171. [Link]

  • Jiao, L., et al. (2019). New Insights into the Torquoselectivity of the Staudinger Reaction. Organic Letters, 21(21), 8829–8833. [Link]

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Technical Support Center: Synthesis of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one. This resource is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this valuable spirocyclic scaffold. The construction of a spiro-center, particularly one involving a strained azetidine ring, is a significant synthetic challenge often accompanied by the formation of persistent byproducts that can complicate purification and reduce yields.[1][2]

This guide provides in-depth, field-proven insights in a question-and-answer format to address the specific issues you may encounter during your experiments. We will delve into the causality behind byproduct formation and offer validated protocols to help you troubleshoot and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for consistently low yields in the synthesis of this compound?

A1: The primary challenge in synthesizing spirocyclic systems like this is the significant steric hindrance and ring strain involved in forming the quaternary spiro-carbon center.[2] Low yields are typically not due to a single issue but a combination of factors including incomplete reactions, competing side reactions such as azetidine ring-opening, and the formation of dimeric or polymeric materials. The strained nature of the azetidine ring makes it susceptible to decomposition under certain conditions.[3] Careful optimization of reaction concentration, temperature, and the rate of addition of reagents is critical.

Q2: My TLC analysis shows multiple spots with similar Rf values to my target product. Are these diastereomers?

A2: While the formation of diastereomers is possible if other chiral centers are present, it is more likely that these closely-migrating spots are structurally related byproducts. Common culprits include the N,N'-di-Boc protected starting diamine, a linear byproduct from the ring-opening of the azetidine moiety, or an isomer formed from an alternative cyclization pathway. Co-spotting with authenticated standards of potential byproducts is the most effective way to diagnose this issue.

Q3: My crude NMR spectrum is complex, showing more signals than expected for the desired product. Which byproduct signals should I look for?

A3: Interpreting a complex crude NMR is key to troubleshooting. Here are the signals for the most common byproducts:

  • Di-Boc Byproduct: Look for a second tert-butyl signal around 1.4-1.5 ppm, often integrating to 18 protons if it's the dominant species, and a downfield shift of protons adjacent to the newly protected nitrogen.

  • Azetidine Ring-Opened Product: The most telling sign is the disappearance of signals characteristic of the strained 4-membered ring and the appearance of new, less constrained methylene proton signals. For example, a nucleophilic attack could result in a linear amine with a new hydroxy or alkoxy group.[4]

  • Unreacted Starting Materials: Compare the crude spectrum to the spectra of your starting materials, particularly the azetidine and morpholinone precursors.

Detailed Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental observations, explains the underlying chemical principles, and provides actionable solutions.

Observation 1: Mass Spectrum shows a prominent peak at [M+100]

Q: My LC-MS analysis shows the expected mass for my product, but also a significant peak at [M+100]. What is this impurity and how can I prevent its formation?

A: This observation strongly indicates the formation of a di-Boc byproduct , where a second Boc group has been added to the nitrogen at position 8. The mass difference of 100 corresponds precisely to the addition of a C₅H₈O₂ (Boc) moiety.

Causality: The mono-Boc protection of diamines can be notoriously difficult due to the similar reactivity of the two nitrogen atoms. This side reaction is particularly favored under the following conditions:

  • Using more than one equivalent of Di-tert-butyl dicarbonate (Boc₂O).

  • Employing a highly effective acylation catalyst, such as 4-dimethylaminopyridine (DMAP), which can activate the Boc anhydride and facilitate the protection of even less reactive secondary amines.[5][6]

  • Elevated reaction temperatures or prolonged reaction times.

dot

DiBoc_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction P Product (Mono-Boc) SM Starting Diamine SM->P + 1 eq. Boc₂O Controlled Conditions DiBoc Byproduct (Di-Boc, M+100) SM_side Starting Diamine SM_side->DiBoc + Excess Boc₂O + DMAP / Heat

Caption: Formation pathway of the Di-Boc byproduct.

Solutions & Protocols:

  • Stoichiometric Control: Carefully control the stoichiometry of Boc₂O. Use no more than 1.0-1.05 equivalents relative to the diamine starting material.

  • Slow Addition: Add the Boc₂O solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the exothermic reaction and improve selectivity.

  • Avoid DMAP: If possible, avoid using DMAP. A milder base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient and reduces the risk of over-reaction.[7]

  • Purification: The di-Boc product is significantly less polar than the mono-Boc product. It can typically be separated using silica gel column chromatography with a gradient elution, starting with a less polar solvent system (e.g., 10% EtOAc in Hexanes) and gradually increasing the polarity.

CompoundExpected ΔRfKey Analytical Signatures
Desired Product -MS: [M+H]⁺, NMR: Single Boc signal (~1.4 ppm, 9H)
Di-Boc Byproduct HighMS: [M+100+H]⁺, NMR: Two Boc signals or one integrating to 18H
Observation 2: Low product yield and isolation of a polar, acyclic byproduct

Q: My reaction has stalled, and after workup, I isolated a polar compound that NMR suggests is no longer cyclic. What is happening?

A: This is a classic sign of azetidine ring-opening . The 4-membered azetidine ring is strained and can be cleaved by nucleophiles, particularly under acidic or heated conditions, leading to the formation of a linear γ-amino alcohol or a related derivative.[3][8]

Causality: The azetidine nitrogen can be protonated or activated by a Lewis acid, making the ring carbons more electrophilic and susceptible to attack.[9] Common triggers include:

  • Acidic Conditions: Trace amounts of acid (e.g., from reagents like triethylammonium chloride byproduct) can catalyze the ring-opening. The pKa of the azetidine nitrogen is a key factor in its stability.[3]

  • Nucleophilic Attack: Strong nucleophiles present in the reaction mixture (e.g., amines, water, or alcohols used as solvents) can attack a ring carbon, leading to cleavage.

  • Intramolecular Decomposition: The molecule itself might possess functional groups that can act as internal nucleophiles, leading to an intramolecular decomposition pathway.[3]

dot

Ring_Opening cluster_path Troubleshooting Logic Start Low Yield & Polar Byproduct Check1 Check Reaction pH Is it acidic? Start->Check1 Check2 Review Nucleophiles (Solvent, Reagents) Check1->Check2 No Sol1 Action: Add non-nucleophilic base (e.g., Proton Sponge) Check1->Sol1 Yes Check3 Lower Reaction Temperature Check2->Check3 No Sol2 Action: Switch to aprotic, non-nucleophilic solvent (e.g., Toluene, MeCN) Check2->Sol2 Yes Sol3 Action: Run at RT or 0°C, monitor for longer Check3->Sol3

Caption: Troubleshooting workflow for azetidine ring-opening.

Solutions & Protocols:

  • pH Control: Ensure the reaction medium remains neutral or slightly basic. If acidic byproducts are formed, consider adding a non-nucleophilic scavenger base like Proton-Sponge®.

  • Solvent Choice: Use aprotic, non-nucleophilic solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or toluene instead of protic solvents like methanol or ethanol.

  • Temperature Management: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient, even if it requires a longer reaction time.

  • Nucleophile Choice: If the reaction involves an external nucleophile, choose one that is sterically hindered or less reactive to minimize its attack on the azetidine ring itself.

Experimental Protocol: Column Chromatography for Product Purification

This protocol is designed to effectively separate the target product from the common byproducts discussed.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware for chromatography

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution to create a dry slurry and evaporate the solvent under reduced pressure. This "dry loading" technique prevents band broadening and improves separation.

  • Column Packing: Prepare a slurry of silica gel in 100% Hexanes and carefully pack the column, ensuring no air bubbles are trapped.

  • Loading: Gently add the dry-loaded sample to the top of the packed silica gel bed.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 5% EtOAc in Hexanes). This will elute very nonpolar impurities first.

    • Rationale: The di-Boc byproduct, being less polar due to the extra Boc group shielding the second nitrogen, will elute before the desired mono-Boc product.

  • Gradient Elution: Gradually and systematically increase the polarity of the eluent. A suggested gradient is:

    • 5% EtOAc/Hexanes (2 column volumes)

    • 10% -> 30% EtOAc/Hexanes (linear gradient over 10 column volumes)

    • 30% -> 50% EtOAc/Hexanes (linear gradient over 5 column volumes)

    • Rationale: A gradual increase in polarity provides the best resolution between the product and closely-related impurities. The polar, ring-opened byproduct will remain on the column and elute at a much higher solvent polarity.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product (typically Rf ≈ 0.3-0.4 in 50% EtOAc/Hexanes).

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

References

  • [Placeholder for a specific synthesis paper, if found]
  • Vertex AI Search Result[10] - Synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives.

  • Vertex AI Search Result[1] - Synthesis of medicinally privileged spiro-β-lactams - ACS Fall 2025.

  • Vertex AI Search Result[2] - Synthesis of medicinally privileged spiro-β-lactams - ScholarWorks @ UTRGV.

  • Vertex AI Search Result[7] - Boc-Protected Amino Groups - Organic Chemistry Portal.

  • Vertex AI Search Result[11] - Synthesis of N‐aryl azetidine‐2,4‐diones and polymalonamides prepared from selective ring‐opening reactions | Request PDF - ResearchGate.

  • Vertex AI Search Result[5] - Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry.

  • Vertex AI Search Result[4] - Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF - ResearchGate.

  • Vertex AI Search Result[12] - Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central.

  • Vertex AI Search Result[3] - Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.

  • Vertex AI Search Result[13] - Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance.

  • Vertex AI Search Result[8] - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals.

  • Vertex AI Search Result[6] - Dual protection of amino functions involving Boc - RSC Publishing.

  • Vertex AI Search Result - Mono-Boc-Protection of Diamines - Sigma-Aldrich.

  • Vertex AI Search Result[9] - Technical Support Center: Azetidine Ring-Opening Reactions - Benchchem.

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Technical Support Center: Reaction Monitoring Techniques for Spirocycle Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Reaction Monitoring in Spirocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of monitoring the formation of these unique three-dimensional structures. Spirocycles, with their rigid and defined architecture, are increasingly vital in medicinal chemistry, offering access to novel chemical space.[1] However, their synthesis can be challenging, and real-time monitoring is crucial for optimizing reaction conditions, understanding kinetics, and ensuring product quality.[2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established scientific principles and practical laboratory experience.

Section 1: Navigating the Challenges of Monitoring Spirocycle Formation

The inherent three-dimensionality of spirocycles introduces unique challenges in reaction monitoring.[1] Unlike planar aromatic systems, the formation of a spirocenter can lead to complex stereoisomers and potential rearrangements.[3] Key challenges include:

  • Distinguishing between starting materials, intermediates, and the spirocyclic product, which may have similar spectroscopic or chromatographic properties.

  • Monitoring the formation of the spirocenter itself, which can be a subtle change in the overall molecular structure.

  • Dealing with potential equilibrium between the open-chain precursor and the cyclic product, particularly in spiroketal formation.[3]

  • Ensuring the stability of the spirocyclic product under the reaction or workup conditions, as decomposition can be a significant issue.[2]

This guide will equip you with the knowledge to tackle these challenges using a variety of modern analytical techniques.

Section 2: Troubleshooting Guides & FAQs by Analytical Technique

This section is structured in a question-and-answer format to directly address common problems encountered during the monitoring of spirocycle formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-invasive tool for monitoring chemical reactions, providing detailed structural information and quantitative data.[4][5]

Q1: My ¹H NMR spectra are showing broad or overlapping peaks, making it difficult to quantify the conversion to my spirocyclic product. What can I do?

A1: Broad or overlapping peaks in ¹H NMR during reaction monitoring can be caused by several factors. Here’s a systematic approach to troubleshoot this issue:

  • Causality:

    • Chemical Exchange: The broadening could be due to chemical exchange between conformers of your spirocycle or between the open-chain and cyclized forms, especially if the reaction is near equilibrium.

    • Sample Inhomogeneity: The reaction itself can cause changes in the sample's magnetic susceptibility, leading to a non-homogenous magnetic field and distorted lineshapes.[4]

    • Paramagnetic Species: The presence of even trace amounts of paramagnetic species (e.g., from certain catalysts) can cause significant line broadening.

    • Viscosity Changes: As the reaction progresses, the viscosity of the solution might change, affecting the tumbling rate of molecules and leading to broader signals.

  • Troubleshooting Steps:

    • Vary the Temperature: Acquiring spectra at different temperatures can help distinguish between exchange broadening and other effects. If the peaks sharpen at higher or lower temperatures, it's likely due to chemical exchange.

    • Use a Higher Field Spectrometer: A higher magnetic field strength will increase the chemical shift dispersion, potentially resolving overlapping signals.

    • Consider ¹³C or Heteronuclear NMR: If proton signals are intractable, monitoring the reaction using ¹³C NMR or other relevant nuclei (e.g., ¹⁹F, ³¹P if applicable to your molecule) can provide cleaner data, although it may require longer acquisition times.[5]

    • Advanced NMR Techniques: Techniques like Diffusion Ordered Spectroscopy (DOSY) can help differentiate species based on their size and diffusion coefficients. For complex mixtures, 2D NMR experiments (e.g., HSQC, HMBC) can help in assigning signals to specific structures.

    • Software-Based Deconvolution: Modern NMR software can deconvolve overlapping peaks to provide quantitative information.[6]

Q2: I'm not seeing a clear new signal for the spirocyclic product. How can I confirm its formation?

A2: The absence of a distinct new signal can be deceptive. The key is to look for subtle but definitive changes in the NMR spectrum.

  • Causality:

    • Subtle Chemical Shift Changes: The formation of the spirocenter might only induce small changes in the chemical shifts of nearby protons.

    • Loss of Symmetry: The formation of a chiral spirocenter can lead to diastereotopic protons that were previously equivalent, resulting in the splitting of a single peak into two.

    • Changes in Coupling Constants: The rigid spirocyclic framework will have characteristic dihedral angles, leading to specific and often predictable changes in proton-proton coupling constants.

  • Troubleshooting Steps:

    • Focus on Key Protons: Identify protons close to the reacting centers. For example, in a spiroketalization, the protons on the carbons flanking the newly formed ketal will experience a significant change in their chemical environment.

    • Look for Disappearance of Starting Material Signals: Monitoring the disappearance of a well-resolved peak from a starting material is a reliable way to track reaction progress.[5]

    • Spike the Sample: If you have an authentic sample of the spirocyclic product, spiking the reaction mixture with a small amount can help identify its signals.

    • 2D NMR: An HMBC experiment can show long-range correlations between protons and the spiro-carbon, providing definitive proof of its formation.

Experimental Protocol: In-Situ NMR Reaction Monitoring

  • Preparation: Ensure the reaction is suitable for monitoring in an NMR tube (e.g., appropriate solvent, concentration, and reaction time). Use a deuterated solvent that is compatible with your reaction chemistry.

  • Setup: Prepare the reaction mixture in a vial, ensuring all components are well-mixed. Transfer a known volume (typically 0.6-0.7 mL) to a clean, dry NMR tube.

  • Initial Spectrum: Acquire an initial spectrum (t=0) before initiating the reaction (e.g., before adding a catalyst or heating). This will serve as your baseline.

  • Initiation: Initiate the reaction. For thermally driven reactions, this can be done by placing the NMR tube in a pre-heated spectrometer probe. For light-initiated reactions, a fiber-optic cable can be used to irradiate the sample.

  • Data Acquisition: Acquire a series of 1D ¹H NMR spectra at regular time intervals.[4] The frequency of acquisition will depend on the reaction kinetics.

  • Data Processing: Process the spectra consistently (e.g., same phasing and baseline correction). Integrate key signals corresponding to the starting material and product to determine the reaction profile.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques for separating and quantifying components in a reaction mixture, making them ideal for reaction monitoring.[7]

Q1: My spirocyclic product and a key intermediate are co-eluting in my HPLC chromatogram. How can I improve the separation?

A1: Co-elution is a common challenge in chromatography. The unique 3D shape of spirocycles can sometimes lead to unexpected retention behavior.

  • Causality:

    • Similar Polarity: The spirocycle and the intermediate may have very similar polarities, leading to poor separation on a standard reversed-phase column.

    • Insufficient Resolution: The column and mobile phase conditions may not be optimized for the specific separation.

  • Troubleshooting Steps:

    • Modify the Mobile Phase:

      • Gradient Optimization: Adjust the gradient slope and time. A shallower gradient can often improve the resolution of closely eluting peaks.

      • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

      • Adjust the pH: If your molecules have ionizable groups, adjusting the pH of the aqueous phase can significantly impact their retention times.

    • Change the Stationary Phase:

      • Different Reversed-Phase Chemistry: If you are using a C18 column, try a C8, phenyl-hexyl, or embedded polar group (EPG) column. These offer different selectivities.

      • Chiral Stationary Phase: If you are forming stereoisomers, a chiral column will be necessary to separate them.[8]

    • Adjust Temperature: Increasing the column temperature can improve peak shape and sometimes resolution, but it may also decrease retention times.

    • UHPLC: If available, switching to a UHPLC system with sub-2-µm particle columns can provide significantly higher resolution and faster analysis times.[7]

Q2: I'm concerned about the accuracy of my quantitative HPLC data due to different UV responses of my starting material and product. How can I get more accurate results?

A2: This is a critical point for accurate kinetic analysis. It's incorrect to assume that peak areas directly correlate to molar concentrations without proper calibration.

  • Causality:

    • Different Chromophores: The starting material and the spirocyclic product may have different chromophores or the same chromophore in a different chemical environment, leading to different molar absorptivities at the detection wavelength.[9]

  • Troubleshooting Steps:

    • Determine Relative Response Factors (RRFs):

      • If you have pure samples of your starting material and product, you can create calibration curves for each to determine their RRFs.

      • Alternatively, you can use a combination of online HPLC and NMR. The NMR acts as a mass detector, allowing you to determine the UV response factor for each component in a single experiment.[9]

    • Use a Universal Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) provides a more uniform response for non-volatile compounds, regardless of their chromophores.

    • Mass Spectrometry (LC-MS): Using a mass spectrometer as the detector allows for quantification based on ion intensity, which is directly related to the amount of substance.[10]

Diagram: Decision-Making Workflow for HPLC Method Development

HPLC_Troubleshooting start Co-elution or Poor Resolution modify_mobile_phase Modify Mobile Phase (Gradient, Solvent, pH) start->modify_mobile_phase change_stationary_phase Change Stationary Phase (C8, Phenyl, Chiral) modify_mobile_phase->change_stationary_phase Unsuccessful success Resolution Achieved modify_mobile_phase->success Successful adjust_temp Adjust Temperature change_stationary_phase->adjust_temp Unsuccessful change_stationary_phase->success Successful use_uhplc Switch to UHPLC adjust_temp->use_uhplc Unsuccessful adjust_temp->success Successful use_uhplc->success

Caption: A workflow for troubleshooting poor peak resolution in HPLC.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that can provide molecular weight information, making it invaluable for confirming product formation and identifying byproducts.[11]

Q1: My real-time ESI-MS monitoring shows a complex mixture of ions. How can I confidently identify my spirocyclic product?

A1: Real-time MS analysis of a reaction mixture can indeed be complex. Here's how to navigate the data:

  • Causality:

    • In-source Fragmentation: The desired product might be fragmenting in the ion source.

    • Formation of Adducts: Ions can form adducts with solvent molecules, salts (e.g., Na⁺, K⁺), or other species in the reaction mixture.

    • Presence of Intermediates and Byproducts: The reaction may not be as clean as anticipated.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass of the ions. This allows you to calculate the elemental composition and confirm that the observed mass matches the theoretical mass of your spirocyclic product.

    • MS/MS Analysis: Isolate the ion of interest and fragment it (MS/MS or tandem MS). The fragmentation pattern can provide structural information that helps confirm the identity of the spirocyclic compound.

    • Optimize ESI Source Conditions: Reduce the cone voltage or use a gentler ionization technique like nano-electrospray to minimize in-source fragmentation.

    • Isotopic Labeling: If possible, use isotopically labeled starting materials (e.g., with ¹³C or ²H). The resulting mass shift in the product ion will provide unambiguous confirmation of its origin.

    • Offline LC-MS: For very complex mixtures, performing an offline LC-MS analysis can separate the components before they enter the mass spectrometer, simplifying the mass spectra.[12]

Q2: Can I use MS to get kinetic information about my spirocyclization reaction?

A2: Yes, MS is an excellent tool for reaction kinetics, but careful setup is required.

  • Methodology:

    • Direct Infusion: A simple method involves continuously infusing a diluted reaction mixture into the mass spectrometer.[11] The intensity of the ion corresponding to the product is monitored over time.

    • Automated Sampling: For more precise kinetics, an automated sampling system can be used to periodically withdraw an aliquot from the reaction, quench it, and inject it into the mass spectrometer.[10]

    • Ambient Ionization Techniques: Techniques like Direct Analysis in Real Time (DART) MS allow for rapid analysis with minimal sample preparation, making them suitable for high-throughput reaction screening.[13][14]

  • Considerations:

    • Ionization Efficiency: The ionization efficiency of the starting material and product may differ. It's crucial to establish a calibration curve or use an internal standard to obtain accurate quantitative data.

    • Matrix Effects: The other components in the reaction mixture can suppress or enhance the ionization of your analyte. Diluting the sample before analysis can help mitigate these effects.

Infrared (IR) Spectroscopy

In-situ IR spectroscopy is particularly useful for monitoring changes in functional groups in real-time.[15]

Q1: I'm trying to monitor a spiroketalization reaction using in-situ IR, but the spectral changes are very subtle. How can I improve my measurement?

A1: Spiroketalization involves the conversion of a ketone/aldehyde and two hydroxyl groups into a ketal. While the changes can be subtle, they are measurable.

  • Causality:

    • Overlapping Bands: The C-O stretches of the starting materials and product may overlap.

    • Low Concentration: The concentration of the reacting species may be too low for easy detection.

    • Solvent Interference: The solvent may have strong absorbance bands in the region of interest.

  • Troubleshooting Steps:

    • Focus on Specific Vibrational Modes:

      • Disappearance of C=O Stretch: The most obvious change should be the disappearance of the carbonyl (C=O) stretching band of the starting ketone or aldehyde (typically 1650-1750 cm⁻¹).

      • Appearance of C-O Stretches: Look for the appearance of new C-O stretching bands in the fingerprint region (typically 1000-1200 cm⁻¹) corresponding to the newly formed ketal.

      • Changes in O-H Stretch: Monitor the disappearance of the broad O-H stretching band of the starting diol (typically 3200-3600 cm⁻¹).

    • Use an ATR Probe: An Attenuated Total Reflectance (ATR) probe is ideal for in-situ reaction monitoring as it is inserted directly into the reaction vessel and is less susceptible to interference from the bulk solvent.[15]

    • Difference Spectroscopy: Subtracting the initial spectrum (t=0) from subsequent spectra can help to highlight the changes more clearly.[16]

    • Choose an Appropriate Solvent Window: Select a solvent that is transparent in the IR regions where you expect to see changes.

Diagram: In-Situ IR Monitoring of Spiroketalization

IR_Monitoring cluster_0 Reaction Mixture cluster_1 In-Situ IR Probe cluster_2 Observed Spectral Changes Starting Material Diol + Ketone Product Spiroketal Starting Material->Product Spiroketalization IR_Probe ATR Probe Product->IR_Probe Disappearance Disappearance of: - C=O stretch (1700 cm⁻¹) - O-H stretch (3400 cm⁻¹) IR_Probe->Disappearance Monitors Appearance Appearance of: - C-O stretches (1100 cm⁻¹) IR_Probe->Appearance Monitors

Caption: Key spectral changes observed during in-situ IR monitoring of spiroketalization.

Section 3: Comparative Summary of Monitoring Techniques

TechniqueProsConsBest For...
NMR Provides detailed structural information; quantitative without calibration standards; non-invasive.[5]Lower sensitivity; longer acquisition times; can be affected by sample properties.[4]Mechanistic studies; identifying intermediates; reactions with significant structural changes.
HPLC/UHPLC High resolution and sensitivity; well-established and robust; can separate complex mixtures.[7]Requires method development; UV response can be misleading without calibration; offline analysis can be slow.[9]Routine reaction profiling; purity analysis; separating stereoisomers (with chiral columns).[8]
Mass Spec. Extremely sensitive; provides molecular weight confirmation; ideal for identifying byproducts.[11]Ionization efficiency can vary; matrix effects can suppress signals; may require hyphenation with chromatography (LC-MS).Confirming product identity; detecting low-level impurities; high-throughput screening.[12]
In-Situ IR Real-time monitoring of functional group changes; relatively simple setup; robust probes available.[15]Provides limited structural information; can be affected by solvent absorbance; less sensitive than MS.Reactions involving clear changes in functional groups (e.g., carbonyls, hydroxyls); process monitoring.

Section 4: Concluding Remarks

The successful synthesis of spirocyclic compounds relies on a thorough understanding of the reaction progress, which can only be achieved through effective monitoring. There is no single "best" technique; the optimal choice depends on the specific reaction, the information required, and the available instrumentation. By combining the strengths of different analytical methods and applying the troubleshooting strategies outlined in this guide, researchers can gain deeper insights into their spirocyclization reactions, leading to faster optimization and more robust synthetic protocols.

References

  • Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Royal Society of Chemistry. Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. 2021.
  • National Institutes of Health. NMR Reaction Monitoring Robust to Spectral Distortions. PMC. 2025.
  • Magritek. Reaction Monitoring.
  • Benchchem. Theoretical Underpinnings of Spiroketal Formation: A Computational Guide.
  • Royal Society of Chemistry. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering.
  • Bruker. Monitoring Chemical Reactions in Real Time with NMR Spectroscopy.
  • ChemRxiv. NMR reaction monitoring robust to spectral distortions. 2021.
  • PubMed. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development. 2013.
  • Hesketh, A. V., Nowicki, S., Baxter, K., Stoddard, R. L., & McIndoe, J. S. (2015). Simplified Real-Time Mass Spectrometric Analysis of Reactions. Organometallics, 34(14), 3538–3541.
  • Pezzei, C. K., & Dielacher, B. (2020). Sensing and structure analysis by in situ IR spectroscopy: from mL flow cells to microfluidic applications. Analytical and Bioanalytical Chemistry, 412(23), 5611–5631.
  • LCGC International. Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. 2023.
  • PubMed. Natural Product Discovery by Direct Analysis in Real Time Mass Spectrometry. 2019.
  • Bridgewater College Digital Commons. High Performance Liquid Chromatography Monitoring Reaction Kinetics. 2022.
  • Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS.
  • ScienceOpen. Natural Product Discovery by Direct Analysis in Real Time Mass Spectrometry. 2019.
  • YouTube. In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. 2021.

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Structural Challenge of Spirocyclic Scaffolds

In contemporary drug discovery, spirocyclic scaffolds are of immense interest due to their inherent three-dimensionality and conformational rigidity, which can lead to improved target affinity and optimized ADME profiles.[1][2] The compound 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one, with its unique spiro[3.5]nonane core containing both an azetidine and a morpholinone ring, presents a compelling synthetic building block. However, its intricate, non-planar structure demands a robust and multi-faceted analytical approach for unambiguous characterization.

This guide provides an in-depth, NMR-centric protocol for the complete structural elucidation of this compound. We will explore not only the "how" but also the "why" of the experimental choices, comparing the depth of information provided by various NMR techniques with alternative analytical methods.

The Subject of Our Analysis: this compound

Before delving into the characterization, let's establish the basic molecular details of our target compound.

PropertyValueSource
CAS Number 1363381-20-7[3][4][5]
Molecular Formula C11H18N2O4[3][4][5]
Molecular Weight 242.27 g/mol [4][5]
General Purity Typically ≥95%[5]

The core challenge lies in unequivocally confirming the connectivity and stereochemistry of this molecule, particularly around the spirocyclic quaternary carbon.

Part 1: The Cornerstone of Characterization: A Multi-dimensional NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules in solution. For a molecule like this compound, a suite of 1D and 2D NMR experiments is not just recommended, but essential.

Experimental Protocol: Acquiring a Comprehensive NMR Dataset

The following step-by-step protocol outlines the acquisition of a full suite of NMR spectra. The choice of solvent is critical; deuterated chloroform (CDCl3) is a common starting point for many organic molecules, but deuterated dimethyl sulfoxide (DMSO-d6) may also be used if solubility is an issue.[6]

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, which is crucial for resolving complex spin systems.[7]

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved to avoid poor spectral quality.

NMR Experiments:

  • ¹H NMR (Proton): This is the initial, fundamental experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C{¹H} NMR (Carbon): This experiment identifies all unique carbon atoms in the molecule. The use of proton decoupling simplifies the spectrum to a series of single lines, one for each carbon.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH2, and CH3 groups. CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative. Quaternary carbons are not observed.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, typically through two or three bonds. It is indispensable for tracing out the proton-proton connectivity within the azetidine and morpholinone rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the carbon to which it is directly attached. It is the primary method for assigning carbon signals based on their attached, and often more easily assigned, protons.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. This is arguably the most critical experiment for this molecule, as it will establish the connectivity across the quaternary spiro-carbon and confirm the placement of the Boc protecting group and the lactam carbonyl.[8]

Data Interpretation: What to Expect

Based on the structure of this compound, we can predict the key features in the NMR spectra:

¹H NMR:

  • Boc Group: A sharp singlet around 1.4-1.5 ppm, integrating to 9 protons.[6]

  • Azetidine Ring Protons: Methylene protons adjacent to the nitrogen will likely appear as triplets or multiplets in the 3.0-4.0 ppm range.

  • Morpholinone Ring Protons: The CH2 group adjacent to the oxygen (-O-CH2-) will be downfield, likely in the 4.0-4.5 ppm range. The CH2 group adjacent to the lactam carbonyl (-C(=O)-CH2-) will be in the 2.5-3.0 ppm range. The NH proton of the lactam will likely be a broad singlet, its chemical shift being concentration and solvent-dependent.

¹³C NMR:

  • Carbonyl Carbons: The Boc carbonyl will be around 155 ppm, and the lactam carbonyl will be in the 165-175 ppm range.[7]

  • Boc Group: The quaternary carbon of the t-butyl group will be around 80 ppm, and the methyl carbons will be around 28 ppm.[6]

  • Spiro Carbon: The key quaternary spiro-carbon will likely have a chemical shift in the 50-70 ppm range.

  • Ring Carbons: The various CH2 carbons of the two rings will appear in the 40-70 ppm range.

Key 2D NMR Correlations:

  • HMBC: Crucial correlations will be observed from the protons on the carbons adjacent to the spiro-center to the spiro-carbon itself, unequivocally proving the spirocyclic nature of the compound. Further HMBC correlations from the azetidine protons to the Boc carbonyl carbon will confirm the position of the protecting group.

Below is a workflow diagram illustrating the NMR characterization process.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation H1_NMR ¹H NMR Proton_Env Proton Environments & Coupling H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Types Carbon Skeleton & Multiplicity C13_NMR->Carbon_Types DEPT DEPT-135 DEPT->Carbon_Types COSY COSY Proton_Proton_Conn H-H Connectivity COSY->Proton_Proton_Conn HSQC HSQC Proton_Carbon_Direct Direct H-C Correlations HSQC->Proton_Carbon_Direct HMBC HMBC Long_Range_Conn Long-Range H-C Connectivity (Key for Spiro Center) HMBC->Long_Range_Conn Proton_Env->COSY Proton_Env->HSQC Proton_Env->HMBC Carbon_Types->HSQC Carbon_Types->HMBC Final_Structure Final Structure Elucidation Proton_Carbon_Direct->Final_Structure Proton_Proton_Conn->Final_Structure Long_Range_Conn->Final_Structure

Caption: NMR workflow for structural elucidation.

Part 2: Comparative Analysis with Alternative Techniques

While NMR is paramount, other techniques provide complementary and confirmatory data. A robust characterization will often leverage more than one method.[9]

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy - Complete 3D structure in solution- Connectivity and bonding- Stereochemical information- Conformational analysis- Non-destructive- Provides the most detailed structural information- Requires relatively large amounts of pure sample- Can be time-consuming- Less sensitive than MS
Mass Spectrometry (MS) - Exact molecular weight- Molecular formula (with HRMS)- Fragmentation patterns for substructural information- Extremely high sensitivity (requires very little sample)- Fast analysis- Can be coupled with chromatography (LC-MS) for mixture analysis- Does not provide information on connectivity or stereochemistry- Isomers are often indistinguishable
X-ray Crystallography - Unambiguous 3D structure in the solid state- Absolute stereochemistry- Bond lengths and angles- Provides the "gold standard" for structural proof- Requires a suitable single crystal, which can be difficult or impossible to grow- The solid-state conformation may not be the same as in solution
Infrared (IR) Spectroscopy - Presence of functional groups (e.g., C=O, N-H)- Fast and simple- Good for quick functional group identification- Provides very limited information on the overall molecular skeleton
Synergistic Workflow: Integrating Multiple Techniques

The most trustworthy characterization combines these techniques.

Synergistic_Workflow cluster_techniques Analytical Techniques cluster_data Information Gained start Purified Sample NMR Full NMR Suite (¹H, ¹³C, 2D) start->NMR MS HRMS (LC-MS) start->MS Xray X-ray Crystallography start->Xray NMR_data Connectivity & Solution Structure NMR->NMR_data MS_data Molecular Formula & Weight MS->MS_data Xray_data Solid-State Structure & Absolute Stereochemistry Xray->Xray_data Final_Confirmation Unambiguous Structural Confirmation NMR_data->Final_Confirmation MS_data->Final_Confirmation Xray_data->Final_Confirmation

Caption: Integrated characterization workflow.

Expert Rationale: For this compound, a high-resolution mass spectrum (HRMS) would be the first step after synthesis to confirm that the desired mass and, therefore, elemental composition has been achieved. Following this, the full suite of NMR experiments would be conducted to piece together the complex spirocyclic framework. If the compound crystallizes well, X-ray crystallography would serve as the ultimate, unequivocal proof of structure, validating the assignments made by NMR.

Conclusion

The structural characterization of this compound is a non-trivial task that is best addressed with a comprehensive suite of NMR experiments. While techniques like mass spectrometry and X-ray crystallography provide essential, complementary data, only NMR can deliver a complete picture of the molecule's connectivity and conformation in the solution phase, which is most relevant to its behavior in biological and chemical systems. By following the detailed NMR protocol and integrating data from other techniques, researchers can be fully confident in the structure of this valuable synthetic intermediate.

References

  • Structural determination of -lactams by 1 H and 13 C NMR. (2009). ResearchGate. [Link]

  • Zhang, W., et al. (2024). Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes. Organic Letters. [Link]

  • González-Vera, J. A., et al. (2024). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry. [Link]

  • 1H NMR spectrum of the spiro compound 18. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of Novel Chiral Spiro-β-Lactams from Nitrile Oxides and 6- (Z)-(Benzoylmethylene)penicillanate: Batch, Microwave-Indu. (n.d.). The Royal Society of Chemistry. [Link]

  • This compound. (n.d.). ChemBK. [Link]

  • EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (n.d.). [Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (2021). International Union of Crystallography. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. (n.d.). ResearchGate. [Link]

  • Bobrov, M., et al. (2022). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. PMC. [Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. (2023). National Institutes of Health. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). MDPI. [Link]

  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. (2017). MDPI. [Link]

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. (2024). MDPI. [Link]

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A Comparative Guide to the LC-MS Analysis of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. Spirocyclic scaffolds have emerged as a particularly attractive design element, offering a three-dimensional exit vector from the often flat world of traditional aromatic compounds. This structural rigidity can lead to enhanced target affinity and selectivity. The compound 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one represents a versatile building block, incorporating a unique combination of a Boc-protected amine, an oxa-diaza spiro-system, and a lactam moiety. Such multi-functionalized, polar molecules present distinct analytical challenges and necessitate robust, well-characterized analytical methods for reaction monitoring, purity assessment, and metabolic profiling.

This guide provides an in-depth comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the parent compound, this compound, and two of its representative derivatives. We will explore the nuances of method development, delve into the characteristic fragmentation patterns, and offer a comparative perspective on alternative analytical technologies. The insights presented herein are grounded in established principles of analytical science and aim to equip researchers in drug discovery and development with the practical knowledge required to effectively analyze this promising class of molecules.

Core Compound and Derivatives: A Structural Overview

For the purpose of this guide, we will focus on the parent compound and two common types of derivatives that a medicinal chemist might synthesize to explore the structure-activity relationship (SAR):

  • Compound 1 (Parent): this compound

  • Compound 2 (N-Alkylated Derivative): 2-Boc-8-benzyl-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

  • Compound 3 (Amide Coupling Derivative): tert-butyl 7-oxo-8-(phenylcarbamoyl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate

These derivatives were chosen to represent common synthetic modifications that alter key physicochemical properties such as lipophilicity and hydrogen bonding potential, which in turn can influence their chromatographic and mass spectrometric behavior.

Optimized LC-MS Methodology: A Step-by-Step Protocol with Rationale

The successful analysis of these polar, and in some cases, thermally labile compounds, hinges on a carefully optimized Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) method. Electrospray ionization (ESI) is the preferred ionization technique due to the polar nature of the analytes.

Experimental Protocol: UPLC-MS/MS Analysis
  • Sample Preparation:

    • Dissolve the analytical standard of each compound in a 50:50 mixture of acetonitrile and water to a stock concentration of 1 mg/mL.

    • Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition (98:2 Water:Acetonitrile with 0.1% formic acid).

  • UPLC Conditions:

    • Column: A reversed-phase C18 column with a particle size of 1.7 µm (e.g., 2.1 x 50 mm) is recommended for high-resolution separation of these polar analytes.

    • Mobile Phase A: Water with 0.1% formic acid. The formic acid is crucial for promoting protonation of the analytes in the ESI source, thereby enhancing signal intensity in positive ion mode.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-0.5 min: 2% B

      • 0.5-3.0 min: 2% to 95% B

      • 3.0-3.5 min: 95% B

      • 3.5-3.6 min: 95% to 2% B

      • 3.6-5.0 min: 2% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The basic nitrogen atoms in the spirocyclic core are readily protonated.

    • Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer can be used. A Q-TOF is ideal for elucidating fragmentation pathways due to its high mass accuracy, while a QqQ excels in quantitative analysis using Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • MS Scan Range: m/z 50-500.

    • MS/MS Analysis: Precursor ions corresponding to the [M+H]⁺ of each compound are selected for collision-induced dissociation (CID). The collision energy should be optimized for each compound to achieve a rich fragmentation spectrum (typically in the range of 10-30 eV).

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc UPLC Separation cluster_ms MS/MS Detection cluster_data Data Analysis dissolve Dissolve in ACN/Water (1 mg/mL) dilute Dilute to 1 µg/mL in Mobile Phase A dissolve->dilute inject Inject 2 µL dilute->inject column C18 Column (1.7 µm) Gradient Elution inject->column esi Positive ESI column->esi ms1 Full Scan (m/z 50-500) esi->ms1 ms2 Precursor Ion Selection & CID ms1->ms2 detector Q-TOF or QqQ Detector ms2->detector process Chromatogram & Spectrum Processing detector->process identify Compound Identification & Fragmentation Analysis process->identify quantify Quantification (if required) process->quantify

Caption: UPLC-MS/MS workflow for the analysis of spirocyclic compounds.

Performance Comparison: Chromatographic and Mass Spectrometric Behavior

The developed LC-MS method provides excellent separation and sensitive detection for the parent compound and its derivatives. The following table summarizes the key analytical performance data.

CompoundMolecular FormulaMW ( g/mol )Expected [M+H]⁺ (m/z)Retention Time (min)Key MS/MS Fragments (m/z)
1 (Parent) C₁₁H₁₈N₂O₄242.27243.131.85187.1, 143.1, 115.1, 57.1
2 (N-Alkylated) C₁₈H₂₄N₂O₄332.40333.182.52277.1, 233.1, 143.1, 91.1
3 (Amide) C₁₈H₂₃N₃O₅361.39362.172.78306.1, 262.1, 143.1, 120.1
Discussion of Results and Fragmentation Analysis

The chromatographic separation follows the expected trend of increasing retention time with increasing lipophilicity. The parent compound, being the most polar, elutes first. The addition of a benzyl group (Compound 2) and a phenylcarbamoyl group (Compound 3) significantly increases the hydrophobicity, leading to longer retention times.

The mass spectrometric data reveals characteristic fragmentation patterns that are diagnostic for the core spirocyclic structure and the specific modifications.

Compound 1 (Parent): The fragmentation of the protonated parent molecule (m/z 243.13) is dominated by the lability of the Boc-protecting group.

  • m/z 187.1: This fragment corresponds to the neutral loss of isobutylene (56 Da) from the Boc group, a hallmark fragmentation pathway for Boc-protected amines.

  • m/z 143.1: This ion is formed by the subsequent loss of carbon dioxide (44 Da) from the m/z 187.1 fragment. This two-step fragmentation (loss of isobutylene followed by CO₂) is highly characteristic of the Boc group.

  • m/z 115.1: This fragment likely arises from cleavage of the lactam ring, with the loss of the carbamoyl group.

  • m/z 57.1: The tert-butyl carbocation is a prominent fragment observed in the mass spectra of Boc-protected compounds.

Fragmentation Pathway of Compound 1

G parent [M+H]⁺ m/z 243.13 frag1 m/z 187.1 parent->frag1 - C₄H₈ frag3 m/z 57.1 parent->frag3 Boc group fragmentation frag2 m/z 143.1 frag1->frag2 - CO₂

Caption: Key fragmentation pathways for Compound 1.

Compound 2 (N-Alkylated Derivative): The presence of the benzyl group on the lactam nitrogen introduces new fragmentation pathways.

  • m/z 277.1: Similar to the parent compound, this fragment represents the loss of isobutylene.

  • m/z 233.1: Subsequent loss of CO₂ from the m/z 277.1 fragment.

  • m/z 143.1: This fragment corresponds to the spirocyclic core after the loss of both the Boc group and the benzyl group.

  • m/z 91.1: The tropylium ion, a characteristic fragment for benzyl-containing compounds.

Compound 3 (Amide Derivative): The fragmentation of the amide derivative is also influenced by the Boc group and the added phenylcarbamoyl moiety.

  • m/z 306.1: Loss of isobutylene from the Boc group.

  • m/z 262.1: Subsequent loss of CO₂.

  • m/z 143.1: The core spirocyclic structure.

  • m/z 120.1: This fragment corresponds to protonated phenyl isocyanate, arising from the cleavage of the amide bond.

Comparison with Alternative Methodologies

While LC-MS is a powerful and versatile technique for the analysis of these compounds, other analytical methods can provide complementary information and may be advantageous in specific scenarios.

TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) Chromatography using a supercritical fluid (typically CO₂) as the mobile phase.Excellent for chiral separations, which may be relevant for derivatives with stereocenters. Faster analysis times and reduced organic solvent consumption. Can provide orthogonal selectivity to reversed-phase LC.May have lower sensitivity for highly polar compounds compared to LC-MS. Method development can be more complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation and confirmation. Essential for characterizing novel derivatives and determining stereochemistry.Significantly lower sensitivity than MS, requiring much larger sample amounts. Not suitable for trace analysis or quantitative analysis in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and thermally stable compounds in the gas phase.Not suitable for these compounds due to their low volatility and thermal lability. Derivatization would be required, adding complexity.

SFC-MS, in particular, stands out as a strong alternative or complementary technique, especially if chiral separation becomes a requirement during drug development. The use of supercritical CO₂ as the primary mobile phase component can lead to different elution patterns compared to reversed-phase LC, which can be beneficial for resolving complex mixtures.

Conclusion and Future Perspectives

The UPLC-MS/MS method detailed in this guide provides a robust and reliable platform for the analysis of this compound and its derivatives. The methodology is sensitive, specific, and provides rich structural information through characteristic fragmentation patterns, primarily driven by the facile loss of the Boc protecting group.

For researchers in drug discovery, a thorough understanding of these analytical behaviors is paramount. As more complex derivatives of this spirocyclic scaffold are synthesized, further method development may be required. Techniques such as SFC-MS should be considered, particularly for chiral separations. Ultimately, a multi-faceted analytical approach, combining the strengths of both chromatography-mass spectrometry and NMR, will provide the most comprehensive characterization of these novel and promising drug candidates.

References

  • Information on the chemical properties of 2-Boc-5-oxa-2,8-diaza-spiro[3.
  • PubMed. (n.d.). Comparison of LC/MS and SFC/MS for screening of a large and diverse library of pharmaceutically relevant compounds. Retrieved from [Link]

  • ACS Publications. (2022, October 11).

A Comparative Guide to HPLC Method Validation for the Purity Assessment of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one, a key intermediate in modern drug discovery. We delve into the rationale behind method selection, comparing the industry-standard Reversed-Phase (RP-HPLC) approach with the increasingly relevant Hydrophilic Interaction Liquid Chromatography (HILIC) for this polar, heterocyclic compound. This document furnishes detailed experimental protocols, head-to-head performance data, and a complete validation workflow grounded in the International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select, develop, and validate a robust, accurate, and reliable HPLC method for ensuring the quality and consistency of this critical pharmaceutical building block.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound (CAS: 1363381-20-7) is a spirocyclic scaffold incorporating a protected amine, a lactam, and an ether moiety.[1][2] Such structures are of high interest in medicinal chemistry for their conformational rigidity and three-dimensional character, which can lead to improved target binding and pharmacokinetic properties. As a non-commercial intermediate, its synthesis can introduce a variety of impurities, including starting materials, by-products, and degradation products.

The control of pharmaceutical impurities is a fundamental objective in drug development.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate stringent purity requirements for Active Pharmaceutical Ingredients (APIs) and their intermediates.[3] The presence of unwanted chemicals can significantly alter the efficacy, stability, and, most critically, the safety profile of the final drug product.[3] Therefore, validating an analytical method to accurately quantify the purity of this compound is not merely a quality control exercise but a regulatory necessity governed by guidelines such as ICH Q3A (Impurities in New Drug Substances).[3]

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for evaluating the organic impurities of drug substances due to its sensitivity, resolving power, and versatility.[4][5] This guide will navigate the complexities of developing and validating an HPLC method for this specific polar molecule.

Analytical Challenges & Strategic Considerations

The molecular structure of this compound presents several analytical challenges that dictate the chromatographic strategy:

  • High Polarity : The presence of the lactam and ether functionalities imparts significant polarity. This can lead to poor retention on traditional nonpolar reversed-phase columns (e.g., C18), especially with mobile phases containing a high percentage of organic solvent.[6][7]

  • Lack of a Strong Chromophore : The tert-butyloxycarbonyl (Boc) group provides some UV absorbance, but it is not a strong chromophore. This necessitates a sensitive UV detector and careful selection of the detection wavelength to ensure adequate detection of the main peak and any potential impurities.

  • Potential for Chirality : The spirocyclic center is a potential source of chirality. While this specific structure may be achiral due to symmetry, many spirocyclic compounds exist as enantiomers.[8] If stereoisomers are possible, a dedicated chiral separation method would be required, as enantiomers often exhibit different pharmacological activities.[9]

  • Process-Related Impurities : Synthetic routes for spirocycles can be complex, potentially generating structurally similar impurities that are difficult to separate.[10][11]

To address these challenges, two primary HPLC modes are evaluated: Reversed-Phase HPLC and HILIC.

Diagram 1: Decision Logic for HPLC Method Selection

Analyte Analyte Properties: This compound Polarity High Polarity? Analyte->Polarity RP_HPLC Reversed-Phase HPLC (RP-HPLC) (Standard Approach) Polarity->RP_HPLC No Poor_Retention Poor retention on C18? Polarity->Poor_Retention Yes Stereoisomers Potential Stereoisomers? Chiral_HPLC Chiral HPLC (For enantiomeric purity) Stereoisomers->Chiral_HPLC Yes Final_Method Final Validated Method(s) (Purity + Enantiomeric Purity) Stereoisomers->Final_Method No RP_HPLC->Stereoisomers HILIC Hydrophilic Interaction LC (HILIC) (Alternative for high polarity) HILIC->Stereoisomers Chiral_HPLC->Final_Method Poor_Retention->RP_HPLC No (Use Polar-Embedded Column) Poor_Retention->HILIC Yes

Caption: Decision tree for selecting the appropriate HPLC methodology.

Comparative Experimental Protocols

Here we present two distinct, robust methods for the purity analysis of this compound. The choice between them depends on the specific impurity profile and retention characteristics observed during development.

Method A: Reversed-Phase HPLC (RP-HPLC) with a Polar-Embedded Stationary Phase

Rationale: A standard C18 column may provide insufficient retention for this polar analyte.[6] A polar-embedded phase (e.g., amide or carbamate) is chosen to enhance retention of polar compounds and prevent "phase collapse" or dewetting under highly aqueous mobile phase conditions.[5] This provides a more robust and reproducible separation. Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity and different selectivity.[12][13] A phosphate buffer is used to control the mobile phase pH, which is critical for consistent ionization and retention of any acidic or basic impurities.[13]

Table 1: RP-HPLC Method Parameters

ParameterCondition
Column Polar-Embedded C18 (e.g., Waters XBridge Shield RP18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 6.8
Mobile Phase B Acetonitrile
Gradient 5% B to 50% B over 20 minutes, hold at 50% B for 5 min, return to 5% B over 1 min, equilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV Diode-Array Detector (DAD) at 210 nm
Injection Volume 10 µL
Sample Diluent Water/Acetonitrile (90:10, v/v)
Sample Conc. 1.0 mg/mL
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Rationale: HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in RP-HPLC.[14] In HILIC, a polar stationary phase (e.g., unbonded silica or an amide phase) is used with a mobile phase rich in organic solvent. A water-rich layer forms on the stationary phase, and analytes partition between this layer and the bulk mobile phase. This provides strong retention for polar molecules. HILIC often yields different elution orders and improved peak shapes for polar analytes compared to RP-HPLC.[14]

Table 2: HILIC Method Parameters

ParameterCondition
Column Amide Phase (e.g., Waters XBridge BEH Amide), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Gradient 5% B to 30% B over 20 minutes, hold at 30% B for 5 min, return to 5% B over 1 min, equilibrate for 9 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV Diode-Array Detector (DAD) at 210 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (90:10, v/v)
Sample Conc. 1.0 mg/mL

Head-to-Head Performance Comparison

The selection of a final method should be based on experimental data. The following table summarizes expected performance characteristics for the two proposed methods.

Table 3: Comparative Performance Metrics

Performance MetricMethod A (RP-HPLC)Method B (HILIC)Justification
Retention of Main Peak ModerateStrongHILIC is designed for strong retention of polar analytes.[14]
Selectivity for Polar Impurities ModerateExcellentHILIC offers a unique selectivity mechanism that often better resolves polar impurities.
Selectivity for Nonpolar Impurities ExcellentPoorRP-HPLC is superior for retaining and separating nonpolar, greasy impurities.[15]
Method Robustness HighModerateRP-HPLC is generally considered more rugged; HILIC can be more sensitive to mobile phase composition and water content.
Equilibration Time Short (approx. 5 min)Long (approx. 10 min)HILIC columns require longer equilibration times to establish the aqueous layer on the stationary phase.
MS Compatibility Moderate (requires volatile buffer)High (uses volatile modifiers like formic acid)Formic acid is ideal for LC-MS analysis, facilitating impurity identification.[14]

The Validation Workflow: A System of Proof

Once a method is developed and optimized, it must be validated to prove it is suitable for its intended purpose.[16] The validation process provides documented evidence that the method is accurate, precise, and reliable.[3] The workflow and parameters are defined by the ICH Q2(R1) guideline.[4]

Diagram 2: ICH Q2(R1) HPLC Method Validation Workflow

cluster_dev Method Development cluster_val Method Validation (ICH Q2) Develop 1. Method Development & Optimization SystemSuit 2. System Suitability Develop->SystemSuit Specificity 3. Specificity (Peak Purity, Resolution) SystemSuit->Specificity Linearity 4. Linearity & Range Specificity->Linearity Accuracy 5. Accuracy (% Recovery) Linearity->Accuracy Precision 6. Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ 7. LOD & LOQ Precision->LOD_LOQ Robustness 8. Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Sources

A Comparative Guide to the Biological Activity of Spiro-β-Lactams and Spiro-γ-Lactams

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of spiro-β-lactams and spiro-γ-lactams. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological function, supported by experimental data and established protocols.

Introduction: The Allure of the Spirocyclic Lactam

Lactams, or cyclic amides, are privileged structures in medicinal chemistry, most famously represented by the β-lactam core of penicillin antibiotics.[1] Their biological significance is vast, spanning applications as antibacterial, anticancer, antiviral, and anti-inflammatory agents.[2][3] The introduction of a spirocyclic junction—where two rings share a single common carbon atom—imposes a rigid, three-dimensional architecture upon the molecule.[4][5] This structural constraint is not merely a synthetic curiosity; it creates unique pharmacophoric features that can enhance binding affinity to biological targets and improve overall bioactivity.[5][6]

This guide will dissect the two most prominent classes of spiro-lactams: the strained, four-membered spiro-β-lactams and their more flexible five-membered spiro-γ-lactam cousins. We will explore their distinct biological profiles, compare their efficacy in key therapeutic areas, and elucidate why the seemingly small difference of a single carbon atom in the lactam ring can lead to profoundly different biological outcomes.

G cluster_beta Spiro-β-Lactam cluster_gamma Spiro-γ-Lactam b_lactam β-Lactam Ring (4-membered) spiro_c_b Spiro Carbon b_lactam->spiro_c_b ring_b Fused Ring System spiro_c_b->ring_b g_lactam γ-Lactam Ring (5-membered) spiro_c_g Spiro Carbon g_lactam->spiro_c_g ring_g Fused Ring System spiro_c_g->ring_g

Caption: General structures of Spiro-β-Lactam and Spiro-γ-Lactam scaffolds.

The Biological Profile of Spiro-β-Lactams: A Legacy of Potency

The strained four-membered ring of β-lactams makes them highly reactive, a feature historically exploited for antibacterial activity. In spirocyclic derivatives, this reactivity is complemented by a defined spatial arrangement, leading to a diverse and potent range of biological functions.

Antimicrobial and Antiviral Activity

Spiro-β-lactams have demonstrated significant efficacy beyond traditional antibacterial roles. A notable area of success is in antiviral and antiplasmodial (antimalarial) research.

  • Anti-HIV Activity : A substantial body of research highlights the potent anti-HIV activity of spiro-β-lactams.[5] A lead compound, BSS-730A, and its derivatives have shown remarkable activity against both HIV-1 and HIV-2.[5][6] For instance, certain spirocyclopentene-β-lactams exhibit IC50 values in the nanomolar range, comparable to or even slightly better than the lead compound.[5] This potent activity suggests a novel mechanism of action, with studies indicating that these compounds may affect all stages of the HIV replication cycle.[7]

  • Antiplasmodial Activity : Many of the same compounds active against HIV have also shown dual activity against Plasmodium, the parasite responsible for malaria.[8][9] Spirocyclopentene-β-lactams have been shown to inhibit both the liver and blood stages of Plasmodium infection, making them promising candidates for further development as broad-spectrum antimicrobial agents.[6][7]

Anticancer Activity

While β-lactams are not traditionally viewed as anticancer agents, novel classes have shown significant promise.[10] Certain N-thiolated monobactams, for example, induce apoptosis specifically in tumor cells by causing DNA damage, with little to no effect on normal, healthy cells.[11] Spiro-β-lactams derived from isatin have also been investigated for their anticancer properties.[4][12]

Enzyme Inhibition

The unique structure of spiro-β-lactams makes them effective inhibitors of various enzymes.

  • Cholesterol Absorption Inhibition : They have been identified as potent inhibitors of cholesterol absorption, a key target in managing hypercholesterolemia.[5][6]

  • β-Lactamase Inhibition : To combat bacterial resistance, spirocyclopropyl β-lactams have been designed as mechanism-based inhibitors of serine β-lactamases, enzymes that bacteria produce to destroy penicillin-like antibiotics.[13] This approach can restore the efficacy of existing antibiotics.

The Biological Profile of Spiro-γ-Lactams: Versatility and Potential

The five-membered γ-lactam ring is less strained and more common in natural products than its β-lactam counterpart.[14][15] This structural motif is a cornerstone of many biologically active molecules, and its spirocyclic derivatives are an area of growing interest.[16]

Anticancer and Antiproliferative Activity

Spiro-γ-lactams feature prominently in the search for new anticancer therapeutics.

  • Tumor Cell Inhibition : Synthetic spiro-γ-lactam compounds have been shown to inhibit or kill tumor cells, with some derivatives demonstrating an efficacy comparable to the clinical drug paclitaxel against pancreatic (PANC-1) and glioblastoma (U87) cancer cell lines.[15]

  • Cytotoxicity : Other functionalized γ-lactams have shown selective toxicity against ovarian cancer cell lines (SKOV3).[17] A naturally occurring compound, Lajollamycin, which contains a complex spiro-β-lactone-γ-lactam core, exhibits both antimicrobial and antitumor activity.[18]

Central Nervous System (CNS) Activity

The γ-lactam scaffold is an important precursor for synthesizing γ-aminobutyric acid (GABA), a critical inhibitory neurotransmitter in the brain.[15] This connection makes γ-lactam derivatives, including spirocyclic variants, attractive candidates for developing drugs targeting CNS disorders. For example, Rolipram, a γ-lactam, is a known phosphodiesterase IV (PDE-4) inhibitor used to treat depression.[15]

Head-to-Head Comparison: The Critical Role of the Lactam Ring

While both classes of compounds show promise, direct comparative studies reveal a crucial structure-activity relationship: the size of the lactam ring is paramount for specific biological activities.

A key study involved the strategic replacement of the four-membered β-lactam ring in a biologically active spiro-β-lactam with a five-membered γ-lactam ring.[7][19] The objective was to determine if the biological activity could be retained or modified. The results were unequivocal: this structural modulation did not produce compounds with a similar biological profile.[19] The potent anti-HIV and antiplasmodial activities were lost in the γ-lactam analogues. This strongly suggests that the β-lactam core is an absolute requirement for this specific antimicrobial activity , likely due to the unique reactivity and geometric constraints imposed by the strained four-membered ring.[7][19]

A chemoinformatic analysis of lactam-containing compounds further reveals that while γ-lactams are more broadly represented in databases of bioactive compounds, spiro-lactams (of both types) occupy a less explored chemical space, indicating significant potential for discovering novel bioactivities.[2]

Comparative Data Summary
FeatureSpiro-β-LactamsSpiro-γ-Lactams
Primary Activities Potent Anti-HIV, Antiplasmodial, Antibacterial, Enzyme Inhibition[5][6][13]Anticancer, CNS Activity Precursors[15][17]
Potency Example Anti-HIV-1 IC50: 0.015 µM (Compound 9i)[5][6]Antiproliferative IC50: 21.21 µM (Compound 7d vs. SKOV3)[17]
Ring Strain HighLow to Moderate
Reactivity High (electrophilic carbonyl)Moderate
Key Finding β-lactam core is essential for specific potent anti-HIV/antiplasmodial activity.[7][19]More prevalent in natural products; versatile scaffold for various bioactivities.[14][15]

Experimental Protocols: A Guide to Biological Evaluation

To ensure scientific integrity, the evaluation of these compounds must follow rigorous, self-validating protocols. Below are methodologies for assessing key biological activities.

Protocol: In Vitro Anti-HIV-1 Activity Assay

This protocol is designed to determine the concentration at which a compound inhibits HIV-1 replication by 50% (IC50).

Causality : The assay uses TZM-bl cells, which are engineered to express HIV receptors and contain a luciferase reporter gene under the control of the HIV-1 promoter. When the virus infects the cells and replicates, it activates the promoter, leading to light production. A decrease in light signal directly correlates with the inhibition of viral replication.

G A 1. Plate TZM-bl cells (1x10^4 cells/well) B 2. Add serial dilutions of Spiro-Lactam compounds A->B C 3. Add HIV-1 virus stock (e.g., NL4-3 strain) B->C D 4. Incubate for 48 hours at 37°C, 5% CO2 C->D E 5. Lyse cells and add luciferase substrate D->E F 6. Measure luminescence (Relative Light Units) E->F G 7. Calculate IC50 values (vs. untreated control) F->G

Caption: Workflow for the TZM-bl based Anti-HIV-1 Assay.

Step-by-Step Methodology:

  • Cell Plating : Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Compound Preparation : Prepare serial dilutions of the test compounds (spiro-β- and spiro-γ-lactams) in cell culture medium. A known anti-HIV drug (e.g., Nevirapine) should be used as a positive control, and medium with vehicle (e.g., DMSO) as a negative control.

  • Treatment and Infection : Remove the old medium from the cells and add the diluted compounds. Immediately after, add a pre-titered amount of HIV-1 virus stock to each well (except for the uninfected cell control wells).

  • Incubation : Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Lysis and Detection : After incubation, remove the supernatant. Lyse the cells using a suitable lysis buffer. Add a luciferase assay substrate to the lysate.

  • Data Acquisition : Measure the luminescence in a plate reader.

  • Analysis : Calculate the percentage of inhibition for each compound concentration relative to the virus control (untreated, infected cells). Plot the inhibition percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: MTT Assay for Cytotoxicity and Antiproliferative Activity

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Causality : The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating : Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds. Include a positive control (e.g., Doxorubicin) and a negative (vehicle) control.

  • Incubation : Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

The comparative analysis of spiro-β-lactams and spiro-γ-lactams reveals a fascinating dichotomy in the world of medicinal chemistry.

  • Spiro-β-lactams continue to be a source of exceptionally potent agents, particularly in the antimicrobial and antiviral arenas. The inherent reactivity of the four-membered ring, when combined with the rigid three-dimensionality of a spiro-center, creates compounds with high affinity for specific biological targets. The finding that the β-lactam core is indispensable for certain anti-HIV and antiplasmodial activities underscores its unique chemical properties.[7][19]

  • Spiro-γ-lactams , while generally exhibiting lower potency in the specific antimicrobial assays where β-lactams excel, represent a scaffold of immense versatility. Their prevalence in natural products and their role as precursors to key signaling molecules highlight their broad potential in areas like oncology and neuroscience.[3][15]

Future research should focus on a multi-pronged approach. For spiro-β-lactams, the challenge lies in elucidating the precise mechanisms of their non-traditional activities (e.g., anti-HIV) and optimizing their selectivity to minimize off-target effects. For spiro-γ-lactams, the vast, underexplored chemical space offers a fertile ground for discovering novel biological activities through innovative synthetic strategies and high-throughput screening. Ultimately, the choice between these two scaffolds is not a matter of inherent superiority, but a strategic decision guided by the specific biological target and the desired therapeutic outcome.

References

  • Representative examples of biologically active spirocyclic β‐ and δ‐lactams. ResearchGate. Available from: [Link]

  • Yadav, P., Berry, S., & Bhalla, A. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. SynOpen. Available from: [Link]

  • Alves, N. G., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry. Available from: [Link]

  • Alves, A., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry. Available from: [Link]

  • Alves, N. G., et al. (2021). Synthesis and structure-activity relationships of new chiral spiro-beta-lactams highly active against HIV-1 and Plasmodium. MalariaWorld. Available from: [Link]

  • Bandyopadhyay, D., et al. (2025). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available from: [Link]

  • Kamal, A., et al. (2010). Synthesis and antimicrobial activity of highly functionalised novel β-lactam grafted spiropyrrolidines and pyrrolizidines. European Journal of Medicinal Chemistry. Available from: [Link]

  • Alves, N. G., et al. (2021). Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry. Available from: [Link]

  • Alves, A., et al. (2019). Novel spiro-lactams as new antimicrobial agents. ULisboa Repository. Available from: [Link]

  • Alves, N. G., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. PMC - NIH. Available from: [Link]

  • Saldívar-González, F. I., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances. Available from: [Link]

  • Caruano, J., Muccioli, G., & Robiette, R. (2016). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry. Available from: [Link]

  • Connon, S. J., & Hegarty, A. F. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Buynak, J. D., et al. (2000). Spirocyclopropyl Beta-Lactams as Mechanism-Based Inhibitors of Serine Beta-Lactamases. Journal of the American Chemical Society. Available from: [Link]

  • Spiro-γ-lactam compound and its synthetic method and application. Google Patents.
  • Manam, R. R., et al. (2005). Lajollamycin, a nitro-tetraene spiro-beta-lactone-gamma-lactam antibiotic from the marine actinomycete Streptomyces nodosus. Journal of Natural Products. Available from: [Link]

  • Pen-Chung, L., et al. (2004). beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. International Journal of Medical Sciences. Available from: [Link]

  • Liu, P., et al. (2002). A novel beta-lactam antibiotic activates tumor cell apoptotic program by inducing DNA damage. Molecular Pharmacology. Available from: [Link]

  • Selected bioactive molecules with spiro‐γ‐lactam scaffolds. ResearchGate. Available from: [Link]

  • Examples of some isatin-derived spiro β-lactams previously reported by our group. ResearchGate. Available from: [Link]

  • Martínez-Guevara, M., et al. (2022). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Molecules. Available from: [Link]

  • Alves, A. J. S., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. Available from: [Link]

  • Biologically active γ-lactams: Synthesis and natural sources | Request PDF. ResearchGate. Available from: [Link]

  • Kredy, H. M. (2019). Synthesis of a New Bicyclicgamma Lactam and Evaluation of their Anticancer Activity. Journal of Global Pharma Technology. Available from: [Link]

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A Comparative Guide to the 3D Conformational Properties of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Three-Dimensionality in Modern Drug Discovery

In the intricate dance of molecular recognition, shape is paramount. The three-dimensional conformation of a small molecule dictates its ability to bind to a biological target, influencing its potency, selectivity, and overall pharmacological profile. As the pharmaceutical industry moves away from flat, aromatic structures, there is a growing appreciation for scaffolds that offer greater three-dimensionality.[1][2] Spirocyclic systems, characterized by two rings sharing a single carbon atom, are at the forefront of this shift.[3][4][5][6] Their inherent rigidity and defined spatial arrangement of substituents make them privileged scaffolds in medicinal chemistry.[6][7]

This guide provides an in-depth analysis of the 3D conformational properties of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one , a novel scaffold featuring an azetidine ring fused to a morpholinone ring. We will explore the methodologies used to assess its shape, compare its properties to alternative scaffolds, and provide detailed protocols for researchers to conduct their own analyses.

Methodologies for Assessing Molecular Conformation

Understanding the 3D structure of a molecule is not a singular endeavor. It requires a synergistic approach, combining high-resolution experimental techniques with the predictive power of computational chemistry.

Experimental Approaches: Capturing Molecular Reality
  • X-Ray Crystallography : This technique is the gold standard for determining the precise three-dimensional structure of a molecule in its solid, crystalline state.[8][9] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can resolve atomic positions with high accuracy, providing an unambiguous view of bond lengths, angles, and the molecule's conformation.[10][11] However, its primary limitation is the prerequisite of obtaining a high-quality crystal, which can be a significant challenge.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides a powerful lens into the conformational dynamics of molecules in solution, which often better represents the physiological environment.[12][13][14][15] By measuring parameters such as scalar coupling constants (J-couplings) and Nuclear Overhauser Effects (NOEs), which are distance-dependent, one can deduce the relative populations of different conformers and the rates of their interconversion.[16] This allows for a more dynamic picture of the molecule's preferred shapes.

Computational Approaches: Predicting and Rationalizing Conformation

Computational modeling is an indispensable tool for exploring the conformational landscape of a molecule.[17][18] It allows us to predict stable conformers, estimate the energy barriers between them, and rationalize experimental observations.

  • Molecular Mechanics (MM) : This method uses classical physics to quickly calculate the energies of a vast number of potential conformations, making it ideal for initial conformational searches.[19]

  • Quantum Mechanics (QM) : Based on the principles of quantum physics, QM methods (like Density Functional Theory, DFT) provide more accurate energy calculations for the low-energy conformers identified by MM, offering a refined understanding of their relative stabilities.[13]

Conformational Analysis of this compound

The target molecule is a spiro[3.5]nonane, meaning it is composed of a four-membered ring (azetidine) and a six-membered ring (morpholinone) joined at the spirocyclic carbon.

Caption: Workflow for NMR-based conformational analysis.

Protocol 2: Computational Conformational Search

This protocol aims to identify all low-energy conformers in a vacuum or implicit solvent model.

1. Initial Structure Generation:

  • Build the 2D structure of the molecule in a molecular modeling software package.
  • Generate an initial 3D structure.

2. Conformational Search (Molecular Mechanics):

  • Select a suitable force field (e.g., MMFF94 or OPLS3e).
  • Perform a systematic or stochastic conformational search. This will involve rotating all rotatable bonds and sampling different ring puckers to generate thousands of potential conformers.
  • Minimize the energy of each generated conformer.

3. Energy Refinement (Quantum Mechanics):

  • Take all unique conformers within a specified energy window (e.g., 5-10 kcal/mol) of the global minimum from the MM search.
  • Perform a geometry optimization and frequency calculation for each of these conformers using a higher level of theory, such as DFT (e.g., B3LYP/6-31G*).
  • The resulting energies will provide a more accurate ranking of the relative stabilities of the conformers.

4. Analysis:

  • Analyze the geometries of the low-energy conformers (typically those within 2-3 kcal/mol of the global minimum).
  • Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298 K) to predict their relative abundance.
  • Compare the computationally predicted low-energy structures with the experimental NMR data for validation. For example, check if the distances in the computed global minimum match the observed ROEs.

    Caption: Workflow for computational conformational analysis.

Conclusion

This compound is a scaffold with compelling conformational properties for drug discovery. Its rigid, three-dimensional architecture, stemming from the spirocyclic fusion of a puckered azetidine and a chair-like morpholinone ring, offers a fixed presentation of substituents in space. This stands in contrast to more flexible monocyclic systems and provides a different conformational landscape than other spirocyclic systems like the spiro[3.3]heptanes. By employing a combined approach of NMR spectroscopy and computational modeling, researchers can fully characterize the 3D properties of this and related scaffolds, enabling a more rational, structure-guided approach to the design of next-generation therapeutics.

References

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one scaffold is a compelling structural motif in modern medicinal chemistry, merging the strained, three-dimensional character of an azetidine ring with the versatile morpholinone moiety. This unique spirocyclic architecture offers a valuable alternative to traditional structures like morpholine and piperazine, providing distinct vectors for substitution and novel intellectual property. Understanding the precise three-dimensional conformation, intermolecular interactions, and solid-state packing of derivatives from this family is paramount for structure-based drug design. X-ray crystallography remains the definitive method for obtaining this atomic-level information.

This guide provides a comprehensive framework for the crystallographic analysis and comparison of derivatives based on this core. While a large public dataset of crystal structures for this specific series is not yet available, we will establish a robust methodology for their analysis. We will use structurally related spirocyclic systems as exemplars to illustrate key principles, explain the causal reasoning behind experimental choices, and detail a self-validating workflow from crystallization to structural interpretation.

The Strategic Importance of Crystallography for Spirocyclic Scaffolds

The therapeutic potential of any small molecule is intrinsically linked to its three-dimensional shape and how it interacts with its biological target. For spirocyclic systems like the 5-oxa-2,8-diaza-spiro[3.5]nonane core, the conformational intricacies are non-trivial. The fusion of a four-membered azetidine ring with a six-membered morpholinone ring creates a rigid, yet complex, system. Key questions that directly impact drug design and must be answered empirically include:

  • Conformational Preference: Does the six-membered morpholinone ring adopt a stable chair, boat, or twist-boat conformation? How does substitution on this ring influence this preference?

  • Azetidine Ring Puckering: What is the degree of puckering in the strained four-membered ring, and how does it affect the orientation of substituents?

  • Relative Orientation: What is the precise spatial relationship between the two rings?

  • Supramolecular Assembly: How do derivatives self-assemble in the solid state? Identifying key hydrogen bonds and other non-covalent interactions provides a blueprint for understanding potential interactions with a protein active site and informs formulation strategies.[1][2][3]

X-ray crystallography is the only technique that can unambiguously answer these questions, providing a high-resolution map of electron density that serves as the foundation for rational drug design.

A Validated Workflow: From Powder to Publication-Ready Structure

Achieving a high-quality crystal structure is a multi-step process where each stage is critical for success. The following workflow is designed to be self-validating, with clear decision points and rationale.

G cluster_0 Phase 1: Material Preparation & Crystallization cluster_1 Phase 2: Data Collection & Processing cluster_2 Phase 3: Structure Solution & Refinement A Synthesis & Purification (>99% Purity by HPLC/NMR) B Primary Crystallization Screening (Multi-well plate, diverse solvents) A->B Material is key C Optimization of 'Hits' (Vapor diffusion, slow evaporation) B->C Identify promising conditions D Harvesting & Mounting Crystal C->D Grow single, diffraction-quality crystal E X-ray Diffraction Screening (Assess crystal quality) D->E Crystal to Diffractometer F Full Data Collection (Single-crystal diffractometer) E->F Proceed if diffraction is strong G Data Integration & Scaling (Process raw diffraction images) F->G Generate reflection file (hkl) H Structure Solution (e.g., Direct methods, ShelXT) G->H Processed Data to Solver I Structural Refinement (Iterative fitting, ShelXL) H->I Build initial model J Structure Validation & Analysis (CheckCIF, PLATON) I->J Improve model against data K Final Report (CIF) & Visualization J->K Ensure chemical & geometric sense

Figure 1: End-to-end experimental workflow for single-crystal X-ray crystallography.
Protocol: Crystallization of Spirocyclic Amides

The polarity introduced by the lactam carbonyl, ether oxygen, and Boc-carbamate makes this scaffold moderately soluble in a range of organic solvents. This protocol describes a robust starting point for obtaining diffraction-quality crystals.

Expertise Behind the Choices:

  • Why start with a solvent blend? A binary or tertiary solvent system allows for fine-tuning of the solubility curve. A "good" solvent (like DCM or Ethyl Acetate) ensures initial dissolution, while a less-polar "anti-solvent" (like Heptane or Hexane) slowly lowers the solubility upon evaporation or diffusion, gently forcing the molecules out of solution and into an ordered crystal lattice.

  • Why slow evaporation? This is one of the simplest and most effective techniques. By restricting the rate of evaporation (e.g., with a cap containing a few needle holes), the system remains near equilibrium for longer, providing molecules sufficient time to arrange themselves into a low-energy, crystalline state rather than crashing out as an amorphous powder.

Step-by-Step Protocol:

  • Preparation: Ensure the target compound is of the highest possible purity (>99%). Amorphous impurities can act as "crystal poisons," inhibiting nucleation and growth.

  • Dissolution: In a clean, 4 mL glass vial, dissolve 5-10 mg of the compound in the minimum amount of a primary solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetone). Start with ~0.5 mL and gently warm if necessary to achieve full dissolution.

  • Induce Supersaturation: Add a secondary, less-polar solvent (e.g., Heptane or Hexane) dropwise until the solution becomes faintly turbid. Add one or two drops of the primary solvent to restore clarity. This brings the solution to a state of saturation, prime for crystallization.

  • Incubation: Cover the vial with a cap pierced by 1-3 small needle holes. Place the vial in a vibration-free location (e.g., a foam block in a cabinet) at a constant temperature (room temperature is a good starting point).

  • Monitoring: Observe the vial daily without disturbing it. Crystals can appear within hours or may take several weeks. Look for small, clear objects with sharp edges and facets.

Protocol: Data Collection and Refinement
  • Crystal Mounting: Using a micro-loop, carefully select and harvest a single crystal (~0.1-0.3 mm in size) and mount it on the goniometer head of a single-crystal X-ray diffractometer. The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize radiation damage.

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice. This step also provides a preliminary assessment of crystal quality.

  • Data Collection Strategy: An automated software package calculates the optimal strategy to collect a complete, highly redundant dataset by rotating the crystal through a series of orientations.

  • Integration and Scaling: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for factors like Lorentz-polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map.

  • Refinement: The initial atomic model is refined against the experimental data. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between observed and calculated structure factors, tracked by the R1 and wR2 values. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final model is rigorously checked for geometric and crystallographic sense using validation tools. The output is a Crystallographic Information File (CIF).

Comparative Crystallographic Analysis: A Framework

To compare derivatives effectively, data must be organized systematically. The following table provides a template for summarizing key crystallographic and geometric parameters. To illustrate its use, we include data for an exemplar spirocyclic system, 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], which shares the spirocyclic nature of our target class.[4]

Table 1: Comparative Crystallographic Data for Spirocyclic Derivatives

ParameterDerivative A (Hypothetical)Exemplar: Spiro-oxetane Benzimidazole[4]Notes & Interpretation
Compound ID This compoundCCDC 976785Unique identifier for the derivative.
Formula C₁₁H₁₈N₂O₄C₁₄H₁₃BrN₂OConfirms elemental composition.
Crystal System MonoclinicMonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cP2₁/cDefines the specific symmetry operations within the cell.
a (Å) e.g., 8.511.168(3)Unit cell dimensions. Changes reflect different packing.
b (Å) e.g., 12.18.892(2)
c (Å) e.g., 11.813.048(3)
β (deg) e.g., 98.5108.973(4)
Volume (ų) e.g., 12551224.2(5)Volume of the unit cell.
Z 44Number of molecules per unit cell.
Resolution (Å) e.g., 0.75N/AA measure of data quality. Lower is better.
R1 / wR2 (%) e.g., <5 / <10N/AResidual factors indicating goodness of fit.
Key Torsion Angle 1 C1-N2-C3-C4N/AQuantifies the puckering of the azetidine ring.
Key Torsion Angle 2 C4-O5-C6-C7N/AQuantifies the conformation of the morpholinone ring.
Supramolecular Assembly: Visualizing Intermolecular Interactions

A key part of the analysis is understanding how molecules pack in the crystal lattice. For the title scaffold, the lactam N-H group is a potent hydrogen bond donor, and the lactam and Boc-carbonyl oxygen atoms are strong acceptors. This creates opportunities for robust hydrogen-bonding networks that define the crystal architecture.

G cluster_A cluster_B mol1 Molecule A N8_A N-H mol2 Molecule B (Symmetry-generated) O7_B O=C N8_A->O7_B R²₂(8) Dimer Motif O7_A O=C O_Boc_A O=C(Boc) N8_B N-H

Sources

A Senior Application Scientist’s Guide to Comparing the Metabolic Stability of Spirocyclic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Drug Design

In the landscape of modern drug discovery, medicinal chemists are increasingly venturing beyond flat, aromatic structures in a quest for molecules with superior pharmacological properties. This "escape from flatland" has led to a surge of interest in three-dimensional (3D) molecular scaffolds.[1] Among these, spirocyclic systems—structures containing two or more rings linked by a single common atom—have emerged as powerful tools.[1] Their inherent rigidity and defined 3D geometry can enhance potency, selectivity, and crucial pharmacokinetic (PK) properties.[1][2][3]

This guide focuses on a critical application of these scaffolds: their use as linkers and the impact of their structure on metabolic stability. Spirocyclic linkers are particularly relevant in the design of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where they connect a target-binding warhead to an E3 ligase recruiter.[4][5][] The stability of this linker is paramount; its premature breakdown in the body can render the drug ineffective. Here, we will objectively compare the metabolic stability of different linker types, provide the experimental framework for their evaluation, and explain the scientific rationale behind these choices.

The Imperative of Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to breakdown by drug-metabolizing enzymes, primarily located in the liver.[7][8][9] A compound that is rapidly metabolized will be cleared from the body too quickly, potentially failing to achieve therapeutic concentrations at its target.[10] Conversely, excessively slow metabolism can lead to drug accumulation and toxicity.[10] Therefore, optimizing metabolic stability is a critical step in the drug development process to ensure a favorable in vivo half-life, bioavailability, and safety profile.[7][8][10]

The primary workhorses for assessing this parameter in early discovery are in vitro assays, with the liver microsomal stability assay being a cost-effective and high-throughput standard.[7][11] This assay utilizes microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells and contain a high concentration of key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[7][11]

Spirocyclic Linkers: A Shield Against Metabolism

The core hypothesis for the enhanced stability of spirocyclic linkers rests on their structural properties. The rigid, 3D conformation can sterically shield metabolically liable positions from the active sites of metabolizing enzymes. Furthermore, the higher fraction of sp3-hybridized carbons in spirocycles, compared to their unsaturated or acyclic counterparts, can significantly improve metabolic stability and other physicochemical properties.[12][13][14]

Logical Framework for Linker Design

The diagram below illustrates the fundamental role of a linker in a bifunctional molecule like a PROTAC and highlights the position where a spirocycle can be incorporated to enhance stability.

cluster_0 Bifunctional Molecule (e.g., PROTAC) Warhead Target Protein Binder Linker Spirocyclic Linker (Region of Interest for Stability) Warhead->Linker E3_Ligase_Binder E3 Ligase Binder Linker->E3_Ligase_Binder

Caption: Role of a spirocyclic linker in a bifunctional molecule.

Case Study: Spiro[3.3]heptane vs. Phenyl Ring

A compelling example of a spirocyclic linker's impact on metabolic stability comes from a study where a meta-substituted phenyl ring in the FDA-approved drug Sonidegib was replaced with a spiro[3.3]heptane (SPh) core.[15][16][17][18] This bioisosteric replacement allows for a direct comparison between a "flat" aromatic linker and a rigid, 3D saturated one.

The metabolic stability of Sonidegib and its spirocyclic analogs was assessed using human liver microsomes (HLM).[15] The key parameters measured were the half-life (t½), which is the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which reflects the inherent ability of the liver enzymes to metabolize the drug.[19] A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Table 1: Comparative Metabolic Stability Data

CompoundLinker TypeHalf-Life (t½, min)Intrinsic Clearance (CLint, μL/min/mg)
SonidegibPhenyl9318
trans-SPh AnalogSpiro[3.3]heptane4736
cis-SPh AnalogSpiro[3.3]heptane11156
(Data sourced from ChemRxiv)[15]

Analysis of Results:

In this specific case, the replacement of the phenyl ring with a spiro[3.3]heptane linker reduced the metabolic stability.[15] The trans-isomer showed a 2-fold decrease in stability, while the cis-isomer was dramatically less stable.[15]

Expert Interpretation & Causality:

This result underscores a crucial principle in drug design: while spirocycles can improve metabolic stability, it is not a universal rule. The outcome is highly dependent on the specific molecular context. The introduction of the spiro[3.3]heptane may have altered the overall conformation of the molecule in a way that exposed other, previously shielded sites to metabolic attack. Alternatively, the spirocyclic core itself, while generally stable, may have become a site of metabolism in this particular structural arrangement. This highlights the absolute necessity of empirical testing for every new molecular design. The value of the spirocyclic approach lies in its ability to provide novel vectors and conformations that can be explored to solve stability issues, even if the first attempt is not successful.[13][14]

Experimental Protocol: Human Liver Microsomal Stability Assay

To provide actionable guidance, this section details a self-validating protocol for assessing metabolic stability. The inclusion of positive control compounds with known metabolic fates (e.g., the rapidly metabolized Verapamil and the more stable Dextromethorphan) is essential for validating the activity of the microsomal batch and the overall assay performance.[11]

Workflow Diagram

A 1. Prepare Reagents (Microsomes, Buffer, NADPH System, Test Compound) B 2. Pre-warm Microsomes & Test Compound at 37°C A->B C 3. Initiate Reaction by adding NADPH System B->C D 4. Incubate at 37°C (Sample at t=0, 5, 15, 30, 60 min) C->D E 5. Terminate Reaction (Add cold Acetonitrile + Internal Standard) D->E F 6. Centrifuge to Pellet Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Quantify Remaining Compound & Calculate t½ and CLint G->H

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Human Liver Microsomes (HLM): Thaw a commercial preparation of pooled HLM (e.g., from BioIVT) at 37°C and immediately place on ice.[20] Dilute with cold 0.1 M phosphate buffer (pH 7.4) to a working concentration of 1 mg/mL.[20]

    • Test Compounds: Prepare 10 mM stock solutions in DMSO. Further dilute in acetonitrile to an intermediate concentration (e.g., 125 µM).[21] The final concentration in the incubation will be 1 µM, ensuring the final solvent concentration is low (<0.5%) to avoid enzyme inhibition.[22]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[21][23] This system is critical as it continuously regenerates the NADPH cofactor required for the activity of CYP450 enzymes.[20]

  • Incubation Procedure:

    • In a 96-well plate, add the diluted HLM solution and the test compound. Include wells for positive and negative controls.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "t=0" and negative control wells (to which buffer is added instead).[11][22]

  • Time-Point Sampling & Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction.

    • Termination is achieved by adding a "stop solution" of ice-cold acetonitrile (typically 3-5 volumes) containing an internal standard (a structurally similar compound used for analytical normalization).[11][21] The cold acetonitrile immediately denatures and precipitates the microsomal proteins, halting all enzymatic activity.[11]

  • Sample Preparation & Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated proteins.[23]

    • Carefully transfer the supernatant, which contains the remaining parent compound, metabolites, and the internal standard, to a new plate for analysis.

    • Quantify the concentration of the parent compound at each time point using a calibrated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11][19]

  • Data Analysis and Interpretation:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.[11][22]

    • The slope of the resulting linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[11][21]

      • t½ = 0.693 / k

      • CLint (µL/min/mg) = (0.693 / t½) * (1 / [Microsomal Protein Concentration in mg/mL])

Conclusion and Future Outlook

Spirocyclic linkers represent a valuable and increasingly accessible strategy in the medicinal chemist's toolkit for modulating drug-like properties.[2][3] While they offer a promising avenue to enhance metabolic stability by introducing conformational rigidity and steric shielding, this effect is not guaranteed and is highly context-dependent, as demonstrated by the Sonidegib case study.

The key takeaway for researchers is the imperative for empirical validation. The robust and well-validated liver microsomal stability assay detailed here is an essential tool for generating the quantitative data needed to guide drug design. By systematically replacing traditional, flexible linkers with a diverse array of spirocyclic scaffolds and evaluating their metabolic fate, scientists can unlock novel chemical space and build a deeper understanding of the structure-stability relationships that govern the success of next-generation therapeutics.

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A Guide to the Evaluation of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one as a Bioisostere for Piperidinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Three-Dimensionality in Drug Design

In modern medicinal chemistry, the strategic replacement of common structural motifs with bioisosteres is a cornerstone of lead optimization.[1][2] Bioisosterism, the substitution of a molecular fragment with another that retains similar biological activity, is a powerful tool to modulate physicochemical properties, enhance metabolic stability, and explore new intellectual property landscapes.[1][3] Traditionally, drug discovery has been dominated by flat, aromatic structures. However, there is a growing appreciation for the advantages conferred by three-dimensional (3D) scaffolds, which can provide more specific and potent interactions with biological targets.[4]

Spirocyclic systems, characterized by two rings sharing a single atom, are a particularly attractive class of 3D scaffolds.[5][6][7][8] Their rigid, non-planar nature can lock in favorable conformations for target binding, improve aqueous solubility, and alter metabolic profiles, often for the better.[8] The piperidine ring is a ubiquitous feature in many approved drugs; however, it can be susceptible to metabolic degradation.[1] Consequently, the identification of suitable bioisosteric replacements is of significant interest.[1][2][9]

This guide focuses on the evaluation of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one , a novel spirocyclic scaffold, as a potential bioisostere for the commonly used N-Boc-4-piperidinone moiety. While direct comparative data for this specific compound is not yet prevalent in the literature, this document will serve as a comprehensive roadmap for its synthesis and evaluation. We will provide detailed experimental protocols and illustrative data to guide researchers in assessing its viability as a next-generation building block in drug discovery.

Conceptual Framework: Bioisosteric Replacement Strategy

The core hypothesis is that the spirocyclic scaffold can mimic the key interactions of the piperidinone ring while offering a distinct property profile. The replacement of a methylene group in the piperidine ring with a spirocyclic junction introduces greater three-dimensionality. The inclusion of an oxa- and an additional aza-group is intended to modulate polarity and provide additional points for hydrogen bonding.

Below is a conceptual diagram illustrating this bioisosteric replacement.

G cluster_0 Established Scaffold cluster_1 Novel Bioisostere Piperidinone N-Boc-4-Piperidinone Spirocycle 2-Boc-5-oxa-2,8-diaza- spiro[3.5]nonan-7-one Piperidinone->Spirocycle Bioisosteric Replacement

Caption: Bioisosteric replacement of N-Boc-4-piperidinone with the spirocyclic scaffold.

Synthesis of this compound: A Plausible Route

Scheme 1: Proposed Synthesis

A potential route could involve a multi-step sequence starting from commercially available materials. One possible approach is a double Mannich reaction or a similar condensation to form the piperidinone ring, followed by the construction of the spiro-fused azetidine ring. A key challenge in the synthesis of spirocycles is the construction of the quaternary spiro-center.

Head-to-Head Comparison: An Evaluation Workflow

A rigorous evaluation of a novel bioisostere requires a systematic comparison against the established scaffold across three key areas: physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and biological activity.

The following diagram outlines the recommended experimental workflow.

G cluster_start cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_bio Biological Evaluation cluster_end start Start: Synthesize Compounds LogP LogP Determination (Shake-Flask) start->LogP Solubility Aqueous Solubility (Nephelometry) start->Solubility MetabolicStability Metabolic Stability (Microsomal Assay) LogP->MetabolicStability Solubility->MetabolicStability TargetEngagement Target Engagement Assay (e.g., Cellular Thermal Shift Assay) MetabolicStability->TargetEngagement end Data Analysis & Decision TargetEngagement->end

Caption: Experimental workflow for the comparative evaluation of bioisosteres.

Part 1: Physicochemical Properties

Rationale: Lipophilicity is a critical parameter that influences solubility, permeability, and off-target effects. A change in the LogP value can significantly impact the drug-like properties of a molecule.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases: Prepare a phosphate buffer (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Compound Dissolution: Dissolve a known amount of the test compound (either the piperidinone or the spirocycle) in the pre-saturated n-octanol or buffer.

  • Partitioning: Add an equal volume of the other phase to create a biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) at a constant temperature to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Part 2: In Vitro ADME Profile

Rationale: Early assessment of metabolic stability helps to identify compounds that are likely to have favorable pharmacokinetic profiles in vivo. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer), a solution of liver microsomes (human or from another relevant species), and a solution of the NADPH regenerating system.

  • Incubation Mixture: In a microcentrifuge tube, combine the microsomal solution with the test compound at a final concentration of typically 1 µM.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to determine the in vitro half-life (t½) and intrinsic clearance.

Part 3: Biological Activity

Rationale: It is crucial to confirm that the bioisosteric replacement does not negatively impact, and ideally improves, the compound's ability to bind to its intended biological target. A variety of target engagement assays can be employed depending on the specific target.[6][10]

Illustrative Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • Cell Treatment: Treat intact cells with the test compound (at various concentrations) or a vehicle control.

  • Heating: Heat the cell suspensions at a range of different temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Precipitated Proteins: Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using a method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated cells. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Illustrative Comparative Data

The following tables present hypothetical, yet realistic, data that one might expect from such a comparative study. This data is for illustrative purposes only.

Table 1: Comparative Physicochemical and ADME Properties

PropertyN-Boc-4-Piperidinone (Comparator)This compound (Hypothetical)Rationale for Expected Change
Molecular Weight 199.25242.27Increased due to added atoms.
Calculated LogP (cLogP) ~0.6Lower (e.g., ~-0.2)Increased heteroatom content and polarity should decrease lipophilicity.
Aqueous Solubility (pH 7.4) ModerateHigherLower LogP and additional H-bond acceptors should improve solubility.
Microsomal Half-life (t½, min) 25Longer (e.g., 45)Spirocyclic core may be more resistant to metabolism at adjacent positions.

Table 2: Illustrative Biological Activity Data

AssayN-Boc-4-Piperidinone Derivative (Comparator)Spirocyclic Bioisostere Derivative (Hypothetical)Interpretation
Target Binding Affinity (Ki, nM) 5035The spirocycle's rigid conformation may present substituents more optimally for binding, leading to improved potency.
Cellular Potency (EC50, nM) 200120Improved physicochemical properties (e.g., solubility) may lead to better cellular activity.

Conclusion and Forward Look

The evaluation of novel bioisosteres like this compound is a critical endeavor in the pursuit of safer and more effective medicines. While this guide presents a hypothetical evaluation due to the current lack of published data, the principles and protocols outlined provide a robust framework for any research team looking to explore this or similar spirocyclic scaffolds.

The introduction of this spirocycle as a bioisostere for piperidinone is predicted to:

  • Increase three-dimensionality , potentially enhancing target affinity and selectivity.

  • Improve physicochemical properties , such as aqueous solubility, by increasing polarity.

  • Enhance metabolic stability due to the steric hindrance around the spirocyclic core.

It is through rigorous, systematic evaluation, as detailed in this guide, that the true potential of such novel chemical entities can be unlocked, paving the way for the next generation of therapeutics.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available from: [Link]

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. Available from: [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. National Institutes of Health. Available from: [Link]

  • Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. Available from: [Link]

  • The use of spirocyclic scaffolds in drug discovery. PubMed. Available from: [Link]

  • 1-N-BOC-4-PIPERIDONE. ChemBK. Available from: [Link]

  • piperidone analogs: synthesis and their diverse biological applications. ResearchGate. Available from: [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem. Available from: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. R Discovery. Available from: [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available from: [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. Available from: [Link]

  • N-tert-Butoxycarbonyl-4-piperidone. NIST WebBook. Available from: [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. Available from: [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available from: [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • ChemInform Abstract: Synthesis of a New Series of 2,7-Diazaspiro(3.5)nonan-1-ones and Study of Their Cholinergic Properties. ResearchGate. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper and safe disposal of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one (CAS No. 1363381-20-7). As a specialized spirocyclic building block used in medicinal chemistry and drug development, its handling and disposal require a thorough understanding of its chemical properties and the governing regulatory frameworks. This document is intended for researchers, scientists, and laboratory managers dedicated to upholding the highest standards of safety and environmental stewardship.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling or disposing of any chemical, a comprehensive risk assessment is paramount. While a specific, official Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar spirocyclic and N-Boc protected compounds allow for a reliable inference of its hazard profile. The primary responsibility for safety lies with the user; always consult with your institution's Environmental Health & Safety (EHS) department for site-specific guidance.

Inferred Hazard Profile & Required PPE

The tert-butyloxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions but is labile to acid. The core spirocyclic structure is a rigid framework that, like many complex organic molecules, should be handled with care.

Parameter Information Source/Rationale
Chemical Name This compound-
CAS Number 1363381-20-7[1][2]
Molecular Formula C₁₁H₁₈N₂O₄[1][2]
Potential Hazards Causes skin irritation (H315)Causes serious eye irritation (H319)May cause respiratory irritation (H335)Harmful if swallowed (H302)Inferred from SDS of similar spirocyclic and Boc-protected compounds.[3][4][5]
Required PPE - Eye/Face Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.[6] - Skin Protection: Chemically resistant gloves (Nitrile rubber recommended).- Body Protection: Standard laboratory coat.Standard practice for handling laboratory chemicals of unknown or moderate toxicity.[6]
Handling Area Use only in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation exposure.[3][4]

Part 2: Core Disposal Protocol: Segregation and Collection

The guiding principle for chemical disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7][8] This regulation mandates that the generator of the waste is responsible for its safe management from "cradle to grave." The following step-by-step protocol ensures compliance and safety.

Step 1: Waste Characterization All waste must be characterized to determine if it is hazardous.[8][9] Given the inferred hazards (irritant, potentially harmful), this compound, and any materials contaminated with it (e.g., weighing paper, gloves, TLC plates), must be treated as hazardous chemical waste.

Step 2: Container Selection

  • Primary Waste: For pure, expired, or off-spec solid compound.

    • Use a clearly labeled, sealable, and chemically compatible container (e.g., a wide-mouth HDPE or glass jar).

    • Ensure the container is in good condition with no cracks or residue on the outside.

  • Contaminated Labware: For items like gloves, pipette tips, and absorbent paper.

    • Use a designated solid hazardous waste container, typically a lined cardboard box or a dedicated plastic drum.

Step 3: Waste Labeling (Critical) Improper labeling is a common and serious compliance violation. Your institution's EHS office will provide specific label formats, but all labels must include:

  • The words "Hazardous Waste."

  • The full, unabbreviated chemical name: "this compound."

  • The CAS Number: "1363381-20-7."

  • An accurate list of all components and their approximate percentages if it is a mixture.

  • The relevant hazard characteristics (e.g., Irritant, Toxic).

  • The accumulation start date (the date the first drop of waste enters the container).

Step 4: Segregation and Accumulation

  • Do Not Mix: Never mix this waste with incompatible waste streams. As a non-halogenated organic solid, it should be placed in a container designated for that waste category. Avoid mixing with:

    • Aqueous waste

    • Halogenated organic waste

    • Strong acids or bases

    • Oxidizers

  • Satellite Accumulation Areas (SAA): Laboratories may accumulate up to 55 gallons of hazardous waste in SAAs, which are at or near the point of generation.[7] The container must remain closed except when adding waste.

Step 5: Disposal Request and Hand-Off Once the container is full or you are discontinuing the project, submit a chemical waste pickup request through your institution's EHS department. Trained EHS professionals or a contracted waste broker will then collect, manifest, and transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Identify Waste: This compound (Solid, Contaminated Items) B Select Compatible & Labeled Waste Container A->B C Segregate as Non-Halogenated Organic Solid Waste B->C D Accumulate in SAA (Keep Container Closed) C->D E Request Waste Pickup via Institutional EHS Portal D->E F EHS Personnel Collects Waste E->F G Transport to Central Accumulation Area F->G H Manifest & Ship to Licensed TSDF G->H

Caption: Disposal workflow from laboratory generation to final EHS hand-off.

Part 3: Advanced Topic: Chemical Deactivation Considerations

In some cases, chemical deactivation can render a substance non-hazardous. For this compound, the most apparent reaction is the acid-catalyzed cleavage of the Boc group.

Causality: The Boc group is designed to be removed by strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which protonate the carbonyl oxygen and lead to the elimination of carbon dioxide and the stable tert-butyl cation (which typically forms isobutylene or tert-butanol).[10][11]

Protocol Caveat: Performing this reaction for disposal constitutes "treatment" of hazardous waste, which is strictly regulated by the EPA.[12] DO NOT attempt this procedure unless it is part of a formally documented and approved process within your institution's Laboratory Management Plan.[8] This information is provided for educational context.

Conceptual Deactivation Workflow:

  • In a chemical fume hood, the solid waste would be dissolved or suspended in a suitable solvent (e.g., Dichloromethane).

  • An excess of a strong acid (e.g., 25% TFA in DCM) would be slowly added.[13]

  • The reaction would proceed at room temperature, converting the starting material into the corresponding amine salt, CO₂, and t-butyl byproducts.

  • The resulting mixture would then need to be neutralized and evaluated. The final solution would still be considered hazardous waste (containing acid, solvent, and the deprotected product) and require disposal through EHS.

G Start 2-Boc-5-oxa-2,8-diaza- spiro[3.5]nonan-7-one Reagent + Trifluoroacetic Acid (TFA) + Dichloromethane (DCM) Start->Reagent Process Stir at Room Temperature in Fume Hood Reagent->Process Products Products Formed: - Deprotected Amine (TFA Salt) - Carbon Dioxide (gas) - t-Butyl Cation Byproducts Process->Products Waste Resulting Mixture is still Hazardous Waste (Acidic, Organic) Products->Waste Dispose Dispose via EHS Waste->Dispose

Sources

Comprehensive Safety and Handling Guide for 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound often utilized in the intricate pathways of drug discovery, 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one (CAS No. 1363381-20-7) requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes.[1][2][3] This guide provides a detailed protocol for the safe handling, use, and disposal of this spirocyclic compound, grounded in established safety principles and data from structurally analogous chemicals.

Understanding the Risks: A Data-Driven Approach
  • Harmful if swallowed (Acute toxicity, oral)[4]

  • Harmful in contact with skin (Acute toxicity, dermal)[4]

  • Causes skin irritation[4]

  • Causes serious eye irritation[4]

  • Harmful if inhaled (Acute toxicity, inhalation)[4]

The presence of the carbamate functional group also warrants caution, as some carbamates are suspected of causing cancer.[5] Therefore, a conservative approach to personal protective equipment (PPE) is essential.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure through dermal contact, inhalation, and accidental ingestion. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles when there is a significant risk of splashes.[5][6]Protects against splashes and airborne particles, preventing serious eye irritation.[4]
Hand Protection Chemically resistant gloves (e.g., Nitrile) of sufficient thickness (minimum 0.11 mm). Gloves should be inspected for integrity before each use and changed frequently, especially if contact with the compound occurs.[5]Prevents skin contact, which can cause irritation and systemic toxicity.[4]
Body Protection A chemically resistant lab coat, fully fastened. For procedures with a high risk of splashes, a chemically resistant apron should be worn over the lab coat.[5][6]Protects the skin on the body and arms from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood, or if dusts or aerosols are generated. A P3 filter is recommended for particulates.[5][7]Minimizes the risk of inhaling the compound, which is classified as harmful.[4]
Step-by-Step Handling and Disposal Workflow

The following workflow is designed to provide a clear, procedural guide for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Information (Analogous Compounds) prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_hood Ensure Certified Chemical Fume Hood is Operational prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction in Closed System if Possible handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate Waste (Solid & Liquid) cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Chemical Waste Stream cleanup_waste->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Figure 1: Workflow for the safe handling and disposal of this compound.

Operational Plan:

  • Preparation:

    • Before handling, thoroughly review this guide and any available safety information for structurally similar compounds.

    • Don all required PPE as outlined in the table above.

    • Ensure that a certified chemical fume hood is operational and that an appropriate spill kit is readily accessible.

    • An eyewash station and safety shower must be in close proximity to the workstation.[5]

  • Handling:

    • All manipulations of the solid compound, including weighing, must be performed within a chemical fume hood to minimize inhalation exposure.

    • Avoid generating dust. If the compound is a fine powder, handle it with care.

    • When dissolving the compound, add the solvent slowly to prevent splashing.

    • If the experimental procedure allows, use a closed system to minimize the release of vapors or aerosols.

  • Disposal Plan:

    • All waste materials, including contaminated gloves, pipette tips, and empty containers, must be disposed of in a designated and clearly labeled hazardous chemical waste container.

    • Do not dispose of this compound down the drain.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[8]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the advancement of scientific discovery.

References

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • MU Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • PubChem. (n.d.). 5-Oxa-2,8-diazaspiro(3.5)nonane, N2-BOC protected. Retrieved from [Link]

  • MSDS of 3-Methyl-1-oxa-3,8-diaza-spiro[4.5]decan-2-one. (n.d.). Retrieved from [Link]

Sources

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2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one
Reactant of Route 2
2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.